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5-Nitroisophthalic acid

Cat. No.: B126730
CAS No.: 618-88-2
M. Wt: 211.13 g/mol
InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N
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Description

5-Nitroisophthalic acid is a versatile and critical building block in advanced scientific research and development, serving as a precursor in several high-value fields. In pharmaceutical research, it is a vital intermediate for synthesizing active pharmaceutical ingredients (APIs), including non-ionic contrast media like iohexol and compounds for respiratory disease treatments such as phosphodiesterase 4 inhibitors . Its reduction also provides a high-yield route to 5-aminoisophthalic acid, another key pharmaceutical intermediate . Beyond pharmaceuticals, this compound is extensively used in materials science. It acts as an organic linker in the synthesis of metal-organic frameworks (MOFs), where its structure helps tune material properties for applications like electrocatalysis in hydrogen generation . It also finds application in developing specialized polymers, including polyester resins used in high-performance areas and as a surface coating agent for metal protection . Furthermore, its role as a dispersant and intermediate is crucial in the development of high-performance disperse dyes and pigments for the textile industry . The consistent demand from these innovative sectors, coupled with ongoing research into new applications in agrochemicals and coordination polymers, underscores its enduring value in the laboratory .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO6 B126730 5-Nitroisophthalic acid CAS No. 618-88-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-nitrobenzene-1,3-dicarboxylic acid
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InChI

InChI=1S/C8H5NO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NBDAHKQJXVLAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO6
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DSSTOX Substance ID

DTXSID7041540
Record name 5-Nitroisophthalic acid
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Molecular Weight

211.13 g/mol
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CAS No.

618-88-2
Record name 5-Nitroisophthalic acid
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Record name 1,3-Benzenedicarboxylic acid, 5-nitro-
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Record name 5-NITROISOPHTHALIC ACID
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Foundational & Exploratory

5-Nitroisophthalic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Nitroisophthalic Acid

Introduction

This compound, identified by the CAS number 618-88-2 , is a versatile aromatic carboxylic acid derivative.[1] Its chemical structure, featuring both nitro and carboxylic acid functional groups, makes it a pivotal intermediate in a variety of industrial syntheses. This guide provides a comprehensive overview of its properties, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is also known by several synonyms, including 5-nitro-1,3-benzenedicarboxylic acid and 5-NIPA.[1][2] It typically appears as a light cream or light yellow crystalline powder.[1][3]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 618-88-2[1][4]
Molecular Formula C₈H₅NO₆[1][2][4]
Molecular Weight 211.13 g/mol [1][4][5]
Melting Point 259-261 °C[1][4]
260-264 °C[6][7]
Boiling Point (estimated) 350.79 °C[1]
Appearance Light cream crystalline powder[1][8]
White to light yellow powder/crystal[9][10]
Water Solubility 1.5 g/L at 20°C[1][8]
Solubility in Organic Solvents Soluble in acetonitrile, DMSO, methanol, ethanol, and acetone.[1][3]
Flash Point 189.6 °C (373.3 °F) - closed cup[4]
Density (estimated) 1.6170 g/cm³[3]
Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling the compound.[4][10][11]

Hazard InformationDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4][11]
Hazard Statements H315: Causes skin irritation.[11][12]
H319: Causes serious eye irritation.[4][11][12]
H335: May cause respiratory irritation.[11][12]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P337+P313[4][11]
Storage Class 11 - Combustible Solids[4]

Applications

This compound serves as a crucial building block in several industrial sectors.

  • Pharmaceutical Synthesis : It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1] A primary use is in the synthesis of 5-aminoisophthalic acid, a precursor for X-ray contrast agents like Iohexol and Iopamidol.[13][14] It is also used in the synthesis of Glycopyrrolate, a medication for respiratory conditions.[1][8]

  • Dye Manufacturing : In the dye industry, it functions as an intermediate for disperse dyes.[1][8][15] Its properties can enhance the solubility and stability of dye particles in solution, leading to more uniform textile dyeing.[1]

  • Coordination Polymers : The compound is utilized in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[8]

  • Other Industrial Uses : It has applications as an intermediate in the manufacturing of agrochemicals, surface coating agents for metal protection, and as a polymerizing agent in polyester resins for rocket propellants.[5][15]

A This compound B Reduction A->B E Dye Intermediates A->E G Coordination Chemistry A->G C 5-Aminoisophthalic Acid B->C D Pharmaceuticals (e.g., Iohexol, Iopamidol) C->D F Disperse Dyes E->F H Metal-Organic Frameworks (MOFs) G->H

Core applications derived from this compound.

Experimental Protocols

Synthesis of this compound via Nitration of Isophthalic Acid

The most common method for synthesizing this compound is through the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid.[1]

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Nitric acid (60-65%)

  • Deionized water

  • Ice

Procedure:

  • Charging the Reactor : In a suitable reaction vessel (e.g., a three-neck flask), add concentrated sulfuric acid.[8]

  • Dissolution : While stirring, slowly add isophthalic acid to the sulfuric acid. Heat the mixture to approximately 75°C and stir for 30 minutes to ensure complete dissolution.[8]

  • Nitration : Slowly add nitric acid dropwise to the reaction mixture. The rate of addition should be carefully controlled to maintain the reaction temperature and to be completed over 2 to 2.5 hours.[8]

  • Reaction Completion : After the addition of nitric acid is complete, continue stirring the mixture at 75°C for an additional 2 hours to ensure the reaction goes to completion.[8]

  • Quenching and Precipitation : Cool the reaction mixture to below 50°C. Slowly add water dropwise to quench the reaction, which will cause the product to precipitate out of the solution.[8][16]

  • Isolation : Further cool the mixture to room temperature and collect the solid product by filtration.[8]

  • Washing : Wash the filter cake multiple times with pure water to remove residual acid.[8][14]

  • Recrystallization and Drying : For purification, the crude product can be recrystallized from hot water.[14] The purified white crystalline solid is then dried under a vacuum.[8][16]

cluster_0 Reaction Setup cluster_1 Process cluster_2 Output A Isophthalic Acid D Mix & Heat (75°C) A->D B Conc. Sulfuric Acid B->D C Nitric Acid E Nitration (Dropwise Addition) C->E D->E Stir F Stir & React (2 hours) E->F G Quench (Add Water) F->G Cool to <50°C H Filter & Wash G->H Cool to RT I Dry H->I J This compound I->J

Workflow for the synthesis of this compound.
Key Synthetic Transformations

1. Reduction to 5-Aminoisophthalic Acid A frequent subsequent step is the reduction of the nitro group to an amine, yielding 5-aminoisophthalic acid. This transformation is crucial for the synthesis of many pharmaceuticals. The reduction can be efficiently achieved using hydrogen gas with a catalyst or with reagents like aqueous sodium sulfide.[1][17]

2. Esterification this compound can be esterified to produce diesters, such as this compound dimethyl ester. This is typically accomplished by reacting it with an excess of the corresponding alcohol (e.g., methanol) in the presence of a strong acid catalyst like sulfuric acid.[18][19] This derivative is also important for pharmaceutical applications.[19]

References

A Technical Guide to 5-Nitroisophthalic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Nitroisophthalic acid, also known by its IUPAC name 5-nitrobenzene-1,3-dicarboxylic acid, is a versatile aromatic dicarboxylic acid.[1] It is a pivotal chemical intermediate, playing a crucial role in the synthesis of a wide array of products across various industries.[2] Its unique structure, featuring a nitro group and two carboxylic acid groups on a benzene ring, makes it an essential building block, particularly in the manufacturing of pharmaceuticals and dyes.[1][2] This technical guide provides an in-depth overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and application.

Molecular Structure and Formula

This compound is characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at the 5-position.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and utility in specialized chemical syntheses.[1]

Key Identifiers:

  • Molecular Formula: C₈H₅NO₆[1][2][3][4][5][6][7][8][9]

  • IUPAC Name: 5-nitrobenzene-1,3-dicarboxylic acid[1][4]

  • CAS Number: 618-88-2[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

  • Synonyms: 5-Nitro-1,3-benzenedicarboxylic acid, 5-NIPA, 5-Nitro-m-phthalic acid[2][4][5]

  • Canonical SMILES: C1=C(C=C(C=C1C(=O)O)--INVALID-LINK--[O-])C(=O)O[1][4][9][15]

  • InChI Key: NBDAHKQJXVLAID-UHFFFAOYSA-N[1][4][9][13][16][17]

Physicochemical Properties

The compound typically appears as a light cream or white to light yellow crystalline powder.[2][10] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Weight 211.13 g/mol [1][2][3][4][6][7][8][13][14]
Melting Point 259-261 °C[2][13][14]
Boiling Point ~350 °C (estimated)[2][14]
Appearance Light cream / White to light yellow crystalline powder[2][10]
Solubility in Water 1.5 g/L (at 20 °C)[1][2]
Other Solvents Soluble in methanol, DMSO, acetonitrile, alcohol, ether, hot water[1][2][12][14]
Flash Point 189.6 °C (closed cup)[13][14]
EC Number 210-568-3[2][9][13]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through the nitration of isophthalic acid.[2][12] This can be achieved through various protocols, from lab-scale batch processes to industrial continuous flow methods.

1. Laboratory-Scale Synthesis Protocol

This protocol describes a common batch synthesis method.

  • Reagents:

    • Isophthalic acid (40g, 0.24 mol)

    • Concentrated sulfuric acid (104.3 mL, 1.92 mol)

    • 60% Nitric acid (37.8g, 0.36 mol)

    • Water

  • Procedure:

    • Add concentrated sulfuric acid to a three-necked flask, followed by isophthalic acid.

    • Stir the mixture and heat to 60°C, holding for 30 minutes.[12]

    • Begin the dropwise addition of 60% nitric acid, controlling the rate to complete the addition over 2 hours.[12]

    • After addition is complete, maintain the reaction at 60°C for an additional 2 hours.[12]

    • Cool the mixture to below 50°C and carefully add 100 mL of water dropwise.[12]

    • Allow the mixture to cool to room temperature.

    • Filter the resulting precipitate to remove waste acid. The filter cake is then washed with water, pumped dry, and recrystallized to yield the final product.[12]

  • Yield: This method produces approximately 34.6 g of product, representing a 68.4% yield.[12]

2. Industrial Continuous Flow Synthesis Protocol

Continuous nitration processes using micromixers and coil reactors are employed in industrial settings to enhance efficiency and scalability.[2]

  • System Setup: The process involves four primary temperature-controlled zones.

  • Procedure:

    • Zone 1 (Mixed Acid Formation): Pump sulfuric acid and 65% concentrated nitric acid into a micromixer at 10°C to form the mixed nitrating acid. A typical flow rate is 2 mL/min for each acid.[18]

    • Zone 2 (Substrate Preheating): Separately, pump a 12wt% solution of isophthalic acid in sulfuric acid to a preheating zone at 50°C with a flow rate of 10 mL/min.[18]

    • Zone 3 (Nitration Reaction): Transport the preheated isophthalic acid solution and the mixed acid into a tubular reactor. The nitration reaction occurs at 75°C with a residence time of 4 minutes.[18]

    • Zone 4 (Quenching): The reaction liquid flows from the reactor into a continuous stirring microreactor where it is quenched with water at 10°C. The water is pumped at a flow rate of 15 mL/min, and the quenching residence time is 5 minutes.[18]

    • Product Isolation: The resulting effluent slurry is collected, filtered, washed with water, and vacuum dried at 60°C to obtain the high-purity product.[18]

  • Yield: This continuous process can achieve yields of 90% with a purity of 99.2%.[18]

G Industrial Continuous Flow Synthesis of this compound cluster_reagents Reagents cluster_process reagents_ipa Isophthalic Acid in H₂SO₄ preheat Zone 2: Preheating Isophthalic Acid Sol. (50°C) reagents_ipa->preheat reagents_acids H₂SO₄ + 65% HNO₃ mixer Zone 1: Micromixer Form Mixed Acid (10°C) reagents_acids->mixer reactor Zone 3: Tubular Reactor Nitration (75°C, 4 min) mixer->reactor preheat->reactor quench Zone 4: Microreactor Water Quench (10°C, 5 min) reactor->quench Reaction Mixture product Filtration, Washing, & Vacuum Drying (60°C) Final Product quench->product Slurry

Industrial continuous flow synthesis of this compound.

Key Applications and Reactions

This compound is rarely an end product; its value lies in its role as a precursor for more complex molecules.

1. Reduction to 5-Aminoisophthalic Acid

A critical transformation is the reduction of the nitro group to an amine group, yielding 5-aminoisophthalic acid. This product is a vital intermediate for many active pharmaceutical ingredients (APIs).[2]

  • Protocol: Catalytic hydrogenation is performed in the presence of an alkali metal hydroxide (e.g., sodium hydroxide). The reaction is maintained under weakly acidic conditions (pH 4-7), which is below the isoelectric point of the starting material.[19] This method effectively suppresses the formation of by-products.[19]

  • Catalyst: Raney nickel or palladium on carbon are effective catalysts for this reaction.[19]

  • Conditions: The hydrogenation can be successfully carried out at low pressures, typically 10 kg/cm ² or less.[19]

2. Role as a Chemical Intermediate

The compound serves as a cornerstone for synthesizing various high-value chemicals.

  • Pharmaceuticals: It is a precursor in the synthesis of Glycopyrrolate, a medication used for respiratory conditions.[2][10]

  • X-Ray Contrast Agents: 5-aminoisophthalic acid, derived from this compound, is essential for producing non-ionic X-ray contrast agents like Iohexol and Iopamidol.[5][12]

  • Dye Manufacturing: It is used as an intermediate for disperse dyes, such as 2,6-dicyano-4-nitroaniline.[2][12] Its properties also allow it to act as a dispersant, enhancing the stability and uniformity of dye solutions.[2]

G Role of this compound as a Key Chemical Intermediate cluster_pharma Pharmaceutical & Diagnostic Pathways cluster_dyes Dye Synthesis Pathway nipa This compound reduction Catalytic Hydrogenation (Reduction) nipa->reduction dyes Disperse Dyes nipa->dyes Intermediate amino 5-Aminoisophthalic Acid reduction->amino pharma APIs (e.g., Glycopyrrolate) amino->pharma Further Synthesis contrast X-Ray Contrast Agents (e.g., Iohexol) amino->contrast Further Synthesis

Role of this compound as a key chemical intermediate.

Safety and Handling

This compound is classified as an irritant. It can cause irritation to the eyes, respiratory system, and skin.[2] GHS hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate safety measures, including the use of personal protective equipment such as gloves, eye shields, and dust masks, are required when handling the compound.[2][13] It should be stored in a dry, room-temperature environment in a well-sealed container to maintain stability.[2][11]

References

Synthesis of 5-Nitroisophthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-nitroisophthalic acid from isophthalic acid, a crucial transformation for the production of various intermediates in the pharmaceutical and dye industries. This document details established experimental protocols, presents key reaction data in a structured format, and illustrates the underlying chemical processes through detailed diagrams.

Overview

This compound is a key chemical intermediate, notably in the synthesis of 5-aminoisophthalic acid, a precursor for certain active pharmaceutical ingredients (APIs) and specialized dyes.[1] The primary method for its synthesis involves the electrophilic aromatic substitution of isophthalic acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[1] The reaction proceeds with high selectivity and yield under controlled conditions. Both batch and continuous flow processes have been developed for its industrial production.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and the product is provided below for easy reference.

PropertyIsophthalic AcidThis compound
Molecular Formula C₈H₆O₄C₈H₅NO₆
Molecular Weight 166.13 g/mol 211.13 g/mol [1][2]
CAS Number 121-91-5618-88-2[1][2]
Appearance White crystalline powderLight cream or white leafy crystalline powder[1][3]
Melting Point 345-348 °C259-261 °C[1]
Solubility Sparingly soluble in cold water; soluble in hot water and ethanolSoluble in alcohol, ether, and hot water.[3] Water solubility: 1.5 g/L at 20°C.[1]

Reaction Mechanism and Pathway

The synthesis of this compound from isophthalic acid is a classic example of an electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The nitronium ion attacks the aromatic ring of isophthalic acid. The two carboxylic acid groups are deactivating and meta-directing. Therefore, the nitro group is directed to the C-5 position, which is meta to both carboxyl groups.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbocation intermediate (arenium ion), restoring the aromaticity of the ring and yielding the final product, this compound.

Reaction_Mechanism cluster_reactants Reactant Generation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2SO4_2 H₂SO₄ H3O_plus H₃O⁺ Isophthalic_Acid Isophthalic Acid HSO4_minus HSO₄⁻ Intermediate Arenium Ion Intermediate Isophthalic_Acid->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Figure 1. Reaction mechanism for the nitration of isophthalic acid.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported. Below are detailed methodologies for both a batch process and a continuous flow process.

Batch Synthesis Protocol

This protocol is adapted from a typical laboratory-scale batch synthesis.[3][4]

Materials:

  • Isophthalic acid (40g, 0.24 mol)

  • Concentrated sulfuric acid (104.3 mL, 1.92 mol)

  • 60% Nitric acid (37.8g, 0.36 mol)

  • Ice-water mixture

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (104.3 mL).

  • While stirring, add isophthalic acid (40 g) to the sulfuric acid.

  • Heat the mixture to 60°C and stir for 30 minutes to ensure complete dissolution.

  • Slowly add 60% nitric acid (37.8 g) dropwise over a period of 2 hours, maintaining the reaction temperature at 60°C.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for an additional 2 hours.

  • Cool the reaction mixture to below 50°C and then slowly add 100 mL of water dropwise.

  • Pour the cooled reaction mixture into an ice-water mixture with vigorous stirring to precipitate the product.

  • Filter the crude product using a Buchner funnel and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum at 60°C to a constant weight. The expected yield is approximately 34.6 g (68.4%).[3]

  • The crude product can be further purified by recrystallization from hot water.

Continuous Flow Synthesis Protocol

This protocol describes a continuous synthesis method that offers advantages in terms of safety, efficiency, and scalability.[5]

Materials:

  • Isophthalic acid solution (12 wt% in concentrated sulfuric acid)

  • 65% Concentrated nitric acid

  • Concentrated sulfuric acid

  • Deionized water

Equipment:

  • Multiple constant flow pumps

  • Micromixers or T-junctions

  • Tubular or coil reactors with temperature control zones

  • Continuous stirring microreactor for quenching

  • Filtration and drying equipment

Procedure:

  • Mixed Acid Preparation: Pump concentrated sulfuric acid and 65% concentrated nitric acid at controlled flow rates (e.g., 2 mL/min each) into a temperature-controlled zone (e.g., 10°C) to form the mixed nitrating acid.[5]

  • Reactant Preheating: Pump a 12 wt% solution of isophthalic acid in concentrated sulfuric acid at a specific flow rate (e.g., 10 mL/min) through a preheating zone to raise its temperature to 50°C.[5]

  • Nitration Reaction: The preheated isophthalic acid solution and the mixed acid are then continuously fed into a tubular reactor maintained at the reaction temperature (e.g., 75°C). The residence time in the reactor is controlled by the flow rates and the reactor volume (e.g., 4 minutes).[5]

  • Quenching: The reaction mixture exiting the reactor is continuously fed into a stirred microreactor where it is quenched with a continuous flow of cold water (e.g., 15 mL/min at 10°C) to precipitate the product.[5]

  • Product Isolation: The resulting slurry is continuously collected, filtered, and washed with water.

  • Drying: The isolated solid is dried under vacuum at 60°C. This method has been reported to achieve yields of up to 90% with a purity of 99.2%.[5]

Data Presentation

The following tables summarize the quantitative data from various reported synthesis protocols.

Reaction Conditions and Yields
MethodIsophthalic Acid (g)Nitrating AgentSulfuric Acid (mL)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
Batch 14060% HNO₃ (37.8 g)104.360468.4-[3]
Batch 210Fuming HNO₃ (7 g)3060-6538399.3[4]
Continuous-65% HNO₃-754 min (residence)9099.2[5]
Product Characterization Data
AnalysisResult
Appearance Light cream crystalline powder[1]
Melting Point 259-261 °C[1]
¹H NMR Spectral data available in public databases.[2]
¹³C NMR Spectral data available in public databases.[2][6]
IR (KBr) Characteristic peaks for C=O (carboxylic acid), C=C (aromatic), and N-O (nitro) stretching. Spectral data available in public databases.[2][7]

Experimental Workflow and Logic

The general workflow for the synthesis of this compound involves several key stages, from reactant preparation to final product purification.

Experimental_Workflow A Reactant Preparation (Isophthalic Acid, HNO₃, H₂SO₄) B Nitration Reaction (Controlled Temperature and Time) A->B C Quenching (Precipitation in Ice-Water) B->C D Filtration and Washing C->D E Drying D->E F Purification (Optional) (Recrystallization) E->F Optional G Characterization (MP, NMR, IR) E->G F->G H Final Product: This compound G->H

Figure 2. General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from isophthalic acid is a well-established and efficient process. This guide provides detailed experimental protocols and key data to aid researchers and professionals in the successful synthesis and characterization of this important chemical intermediate. The choice between a batch and a continuous process will depend on the desired scale of production, with continuous flow methods offering significant advantages for industrial applications. Careful control of reaction parameters is crucial for achieving high yields and purity.

References

Spectroscopic Profile of 5-Nitroisophthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitroisophthalic acid (IUPAC name: 5-nitrobenzene-1,3-dicarboxylic acid) is a valuable chemical intermediate in the synthesis of pharmaceuticals and dyes.[1] Its chemical formula is C₈H₅NO₆, with a molecular weight of approximately 211.13 g/mol .[1] A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural confirmation in research and industrial applications. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental methodologies and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.74sH-4/H-6
~8.71sH-2

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~165C=O (Carboxylic acid)
~148C-NO₂
~135C-H (aromatic)
~132C-COOH (aromatic)
~128C-H (aromatic)

Solvent: DMSO-d₆, Reference: DMSO-d₆ at 39.52 ppm

Table 3: IR Spectroscopic Data (KBr Pellet)
Wavenumber (cm⁻¹)Assignment
3100-2500 (broad)O-H stretch (Carboxylic acid)
~1720C=O stretch (Carboxylic acid)
~1620C=C stretch (Aromatic)
~1530N-O asymmetric stretch (Nitro group)
~1350N-O symmetric stretch (Nitro group)
~1300C-O stretch (Carboxylic acid)
~920O-H bend (Carboxylic acid dimer)
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
211100[M]⁺ (Molecular ion)
194~5.7[M - OH]⁺
165~59.9[M - NO₂]⁺
119~14.4[M - COOH - NO₂]⁺
81~25.4[C₆H₅]⁺
75~19.0[C₆H₃O]⁺
65~24.5[C₅H₅]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The data presented in this guide are typically obtained using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, commonly DMSO-d₆, to a concentration of approximately 5-10 mg/mL. The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 400 MHz or higher. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]

Infrared (IR) Spectroscopy

For analysis as a KBr pellet, a small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the solid sample is introduced into the instrument, often via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a solid organic compound like this compound is illustrated in the diagram below.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Solid Sample (this compound) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr & Press Pellet Sample->Grind Vaporize Direct Insertion & Vaporization Sample->Vaporize NMR NMR Spectrometer (¹H & ¹³C) Dissolve->NMR IR FTIR Spectrometer Grind->IR MS Mass Spectrometer (EI Source) Vaporize->MS NMR_Data Acquire FID Process (FT, Phasing, Baseline Correction) NMR->NMR_Data IR_Data Acquire Interferogram Process (FT, Background Subtraction) IR->IR_Data MS_Data Acquire Mass Spectrum (Ion Detection & Sorting) MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a solid organic compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the chemical structure, the IR spectrum identifies the key functional groups (carboxylic acid and nitro group), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. These data and the outlined experimental protocols serve as a valuable resource for researchers and professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-nitroisophthalic acid in various solvents. The information compiled herein is intended to support research, development, and formulation activities where this compound is utilized. This document presents quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in chemical synthesis, pharmaceuticals, and materials science. Below are tabulated solubility data in aqueous and mixed-solvent systems.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility (g/L)
Water201.5[1]

Table 2: Mole Fraction Solubility (10³ * x) of this compound in Neat Solvents at Various Temperatures [2][3]

Temperature (K)WaterBetaine/Propylene Glycol (1:5 molar ratio)Betaine/Ethylene Glycol (1:3 molar ratio)Betaine/Glycerol (1:3 molar ratio)
293.150.1292.5061.2980.983
298.150.1543.1291.6231.232
303.150.1833.8822.0161.531
308.150.2174.7952.4921.894
313.150.2575.8973.0652.327

Table 3: Mole Fraction Solubility (10³ * x) of this compound in Pseudo-binary Mixtures of Betaine/Propylene Glycol (Bet/PG) DES and Water at Various Temperatures [2][3]

Mass Fraction of Bet/PG (w₂)293.15 K298.15 K303.15 K308.15 K313.15 K
0.10.2830.3390.4040.4810.572
0.20.4570.5420.6450.7660.909
0.30.6550.7720.9101.0741.267
0.40.8651.0121.1821.3831.618
0.51.0911.2661.4701.7061.984
0.61.3391.5451.7852.0642.388
0.71.6161.8542.1322.4562.833
0.81.9282.2022.5232.8983.335
0.92.2132.5222.8853.3083.799

Table 4: Mole Fraction Solubility (10³ * x) of this compound in Pseudo-binary Mixtures of Betaine/Ethylene Glycol (Bet/EG) DES and Water at Various Temperatures [2][3]

Mass Fraction of Bet/EG (w₂)293.15 K298.15 K303.15 K308.15 K313.15 K
0.10.2290.2740.3270.3890.462
0.20.3440.4100.4880.5790.687
0.30.4680.5540.6560.7760.918
0.40.5970.7020.8260.9711.140
0.50.7280.8510.9941.1601.352
0.60.8580.9971.1591.3461.563
0.70.9881.1431.3231.5321.774
0.81.1181.2891.4881.7191.987
0.91.2181.4011.6141.8612.146

Table 5: Mole Fraction Solubility (10³ * x) of this compound in Pseudo-binary Mixtures of Betaine/Glycerol (Bet/Gly) DES and Water at Various Temperatures [2][3]

Mass Fraction of Bet/Gly (w₂)293.15 K298.15 K303.15 K308.15 K313.15 K
0.10.2010.2410.2880.3430.407
0.20.2820.3360.4000.4740.562
0.30.3690.4370.5180.6120.723
0.40.4590.5410.6370.7480.877
0.50.5520.6470.7580.8861.033
0.60.6460.7530.8771.0201.183
0.70.7410.8600.9971.1531.332
0.80.8360.9661.1151.2861.482
0.90.9111.0481.2071.3901.599

Qualitative Solubility in Organic Solvents:

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The first protocol is based on the shake-flask method with UV-vis analysis, as employed in the generation of the deep eutectic solvent data. The second protocol describes a general gravimetric method.

Protocol 1: Isothermal Equilibrium (Shake-Flask) Method with UV-Vis Spectroscopic Analysis

This method is suitable for determining the equilibrium solubility of a compound in a solvent system where the analyte has a distinct UV-Vis absorbance profile.

  • Materials and Equipment:

    • This compound (high purity)

    • Solvent of interest

    • Analytical balance (precision ± 0.0001 g)

    • Thermostatically controlled incubator/shaker

    • Centrifuge (capable of at least 10,000 rpm)

    • Calibrated pipettes and volumetric flasks

    • UV-Vis spectrophotometer

    • Vials with airtight seals

  • Procedure:

    • Preparation of Saturated Solution:

      • Add an excess amount of this compound to a known mass (e.g., 2 g) of the solvent or solvent mixture in a sealed vial.[2] The presence of undissolved solid is essential to ensure that equilibrium with the solid phase is achieved.

    • Equilibration:

      • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 293.15 K).[2]

      • Agitate the samples for a sufficient period to reach equilibrium. A duration of 72 hours is recommended to ensure complete equilibration.[2]

    • Phase Separation:

      • After the equilibration period, remove the vials from the shaker.

      • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a set time (e.g., 30 minutes) to sediment all undissolved solid.[2]

    • Sample Preparation for Analysis:

      • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette, ensuring no solid particles are disturbed.

      • Dilute the supernatant with a suitable solvent (e.g., ethanol) to a concentration that falls within the linear range of the UV-Vis spectrophotometer.[2] The dilution factor must be accurately recorded.

    • UV-Vis Analysis:

      • Record the absorbance of the diluted solution at the maximum wavelength (λmax) for this compound (approximately 252 nm).[2]

    • Quantification:

      • Determine the concentration of this compound in the diluted sample using a pre-established calibration curve of absorbance versus concentration.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

      • Express the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

Protocol 2: Isothermal Equilibrium Method with Gravimetric Analysis

This is a classical and robust method for determining solubility that does not require spectroscopic analysis.

  • Materials and Equipment:

    • This compound (high purity)

    • Solvent of interest

    • Analytical balance

    • Thermostatically controlled water bath or incubator

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • Pre-weighed evaporation dishes or beakers

    • Drying oven

    • Desiccator

  • Procedure:

    • Preparation of Saturated Solution:

      • Add an excess of this compound to a known volume or mass of the solvent in a sealed container.

    • Equilibration:

      • Place the container in a thermostatically controlled environment and agitate for an extended period (24-72 hours) to ensure equilibrium is reached.

    • Phase Separation:

      • Allow the undissolved solid to settle.

      • Filter a portion of the supernatant through a membrane filter that is compatible with the solvent to remove all solid particles. The filtration should be performed at the same temperature as the equilibration to prevent changes in solubility.

    • Sample Weighing:

      • Accurately weigh a clean, dry evaporation dish.

      • Transfer a precise volume or mass of the clear filtrate into the pre-weighed dish and record the combined weight.

    • Solvent Evaporation:

      • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without causing decomposition of the this compound. The oven should be well-ventilated.

    • Drying and Final Weighing:

      • Once the solvent has completely evaporated, continue to dry the dish in the oven to a constant weight.

      • Cool the dish in a desiccator to room temperature before each weighing to prevent errors due to moisture absorption.

    • Calculation:

      • The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

      • The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish with the residue.

      • Calculate the solubility as the mass of solute per mass or volume of solvent (e.g., g/100 g solvent or g/L).

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility.

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add excess this compound to a known amount of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial incubate Incubate in a thermostatically controlled shaker for 72h seal_vial->incubate centrifuge Centrifuge at 10,000 rpm for 30 min incubate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant with a known factor supernatant->dilute measure_abs Measure absorbance using UV-Vis spectrophotometer dilute->measure_abs calculate Calculate solubility using calibration curve measure_abs->calculate end End calculate->end gravimetric_workflow cluster_prep_grav Preparation & Equilibration cluster_separation_grav Phase Separation & Sampling cluster_analysis_grav Gravimetric Analysis start_grav Start add_excess_grav Add excess solute to known amount of solvent start_grav->add_excess_grav equilibrate_grav Equilibrate in thermostatic bath (24-72h) add_excess_grav->equilibrate_grav filter_grav Filter supernatant at constant temperature equilibrate_grav->filter_grav add_filtrate Add known amount of filtrate to dish and weigh filter_grav->add_filtrate weigh_dish Weigh pre-dried evaporation dish weigh_dish->add_filtrate evaporate_grav Evaporate solvent in oven add_filtrate->evaporate_grav dry_grav Dry residue to constant weight evaporate_grav->dry_grav weigh_final Cool in desiccator and weigh final mass dry_grav->weigh_final calculate_grav Calculate solubility from mass of residue and solvent weigh_final->calculate_grav end_grav End calculate_grav->end_grav

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 5-Nitroisophthalic acid (CAS No. 618-88-2), a key intermediate in the pharmaceutical and dye industries.[1] This document outlines the experimentally determined physical constants, detailed methodologies for their measurement, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and process control of chemical substances.[2] The following table summarizes the reported values for this compound.

Physical PropertyValueNotes
Melting Point 259-261 °C[1][3][4][5]
260-264 °C[6][7][8]
261 °C
Boiling Point ~350.79 °CRough Estimate[1][3]
473.7 °C at 760 mmHg

Note: The variability in reported melting points can be attributed to differences in experimental conditions and sample purity. The boiling point is often estimated as the compound may decompose at higher temperatures.

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the melting and boiling points of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[9]

Principle: A small, powdered sample of the substance is heated at a controlled rate in a capillary tube. The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.[10] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[11]

  • Capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample preparation[11]

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely powdered.[9]

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the closed end. The sample height should be 2-4 mm.[10]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[9]

  • Heating:

    • For an unknown sample, a rapid heating rate (10-20°C/minute) is used to determine an approximate melting range.[10][11]

    • The apparatus is then allowed to cool. For a precise measurement, the sample is heated rapidly to about 10-15°C below the approximate melting point.[10]

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of a substance or for high-boiling point compounds where distillation is not practical, the micro-boiling point (or Siwoloboff method) is employed.[12]

Principle: A small sample in a test tube containing an inverted capillary tube is heated. As the temperature rises, the air trapped in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary tube. The temperature at which the liquid enters the capillary is the boiling point.[12][13]

Apparatus:

  • Small test tube or fusion tube[14]

  • Capillary tube (sealed at one end)[14]

  • Heating bath (e.g., paraffin oil) or an aluminum block[14]

  • Thermometer (calibrated)

  • Hot plate or Bunsen burner

Procedure:

  • Sample Preparation: A few milliliters of the liquid (if this compound were to be melted) or a solution in a high-boiling solvent is placed in the test tube.

  • Capillary Tube Placement: A capillary tube, sealed at one end, is placed in the test tube with its open end downwards.[14]

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a heating bath, ensuring the sample is below the level of the heating medium.

  • Heating: The heating bath is heated gradually. A continuous and rapid stream of bubbles will emerge from the inverted capillary tube as the boiling point is reached.[12]

  • Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12][13]

Workflow and Logic Diagrams

To visualize the experimental process, the following diagrams created using Graphviz (DOT language) illustrate the logical flow of determining the melting and boiling points.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_packing Capillary Packing cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Load Capillary Tube B->C D Pack Sample (2-4mm) C->D E Place in Apparatus D->E F Rapid Heating (Approx. MP) E->F G Slow Heating (1-2°C/min) F->G H Record Melting Range G->H BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating Phase cluster_cooling Cooling & Observation A Sample in Test Tube B Invert Capillary Tube A->B C Assemble with Thermometer B->C D Immerse in Heating Bath C->D E Heat Gradually D->E F Observe Continuous Bubbles E->F G Stop Heating F->G H Observe Liquid Entering Capillary G->H I Record Boiling Point H->I

References

The Chemical Reactivity of the Nitro Group in 5-Nitroisophthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the nitro group in 5-nitroisophthalic acid, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of the electron-withdrawing nitro and carboxylic acid groups significantly influences the reactivity of the aromatic ring and the functional groups themselves. This document details the primary transformations of the nitro group, with a focus on its reduction to an amino group, a critical step in the synthesis of various active pharmaceutical ingredients (APIs).

Overview of Reactivity

The chemical reactivity of this compound is dominated by the interplay of its three functional groups: two carboxylic acid groups and one nitro group. These groups are strongly deactivating towards electrophilic aromatic substitution, making further substitution on the aromatic ring challenging. Conversely, the electron-withdrawing nature of these groups makes the aromatic ring susceptible to nucleophilic attack under certain conditions, although such reactions are not widely reported for this specific molecule.

The most significant and synthetically useful reaction involving the nitro group is its reduction to an amine, yielding 5-aminoisophthalic acid. This transformation is a cornerstone in the industrial synthesis of various compounds. Additionally, the carboxylic acid groups can undergo typical reactions such as esterification .

Reduction of the Nitro Group

The conversion of the nitro group in this compound to an amino group is a reaction of paramount importance, particularly in the pharmaceutical industry for the synthesis of contrast agents like Iohexol and Iopamidol, and precursors to drugs such as Glycopyrrolate.[1][2] Several methods have been developed to achieve this reduction with high yield and purity.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its efficiency and the clean nature of the reaction.

Experimental Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

A patented method describes the reduction of this compound using hydrogen gas in the presence of a palladium on carbon catalyst and an alkali metal hydroxide.[3]

  • Materials:

    • This compound

    • Distilled water

    • Sodium hydroxide (98%)

    • Palladium on carbon catalyst (5%)

    • Nitrogen gas

    • Hydrochloric acid

  • Procedure:

    • An autoclave is charged with 63.3 g of this compound, 265 ml of distilled water, 26.4 g of 98% sodium hydroxide, and 13 g of 5% palladium on carbon catalyst.

    • The autoclave is purged with nitrogen gas.

    • The mixture is hydrogenated at a pressure of 10 kg/cm ² · G or less at a temperature of 50°C for 9 hours with stirring.

    • After the reaction, the mixture is cooled to room temperature.

    • The catalyst is removed by filtration.

    • The filtrate is neutralized with hydrochloric acid to precipitate the product.

    • The precipitated crystals of 5-aminoisophthalic acid are collected by filtration and dried.

Quantitative Data:

ParameterValueReference
Yield98.9%[3]
Purity99.8%[3]
Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be advantageous in certain laboratory and industrial settings.

Experimental Protocol: Reduction with Hydrazine Hydrate and Raney Nickel

This method utilizes hydrazine hydrate as the reducing agent in the presence of a Raney nickel catalyst.[4]

  • Materials:

    • This compound (211.1 g, 1.0 mol)

    • Sodium hydroxide (160.0 g, 4.0 mol)

    • Water (2 L)

    • Raney nickel (10 g)

    • 80% Hydrazine hydrate (125.0 g, 2.0 mol)

    • Acetic acid

  • Procedure:

    • In a 3L four-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 211.1 g of this compound and 160.0 g of sodium hydroxide in 2L of water.

    • Stir the mixture for 1 hour until the solution is clear.

    • Add 10 g of Raney nickel and slowly raise the temperature to 30-35°C.

    • Add 125.0 g of 80% hydrazine hydrate dropwise over 30 minutes, maintaining the temperature at 30-35°C.

    • After the addition is complete, continue stirring for 30 minutes.

    • Filter the reaction mixture to remove the catalyst.

    • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the product.

    • Collect the white solid by filtration and dry to obtain 5-aminoisophthalic acid.

Quantitative Data:

ParameterValueReference
Yield95%[4]
Purity99.7%[4]

Experimental Protocol: Reduction with Sodium Disulfide

Another reported method employs sodium disulfide as the reducing agent.[5]

  • Materials:

    • This compound

    • Water

    • Sodium carbonate

    • 20-25% aqueous solution of sodium disulfide

    • Concentrated hydrochloric acid

  • Procedure:

    • In a reactor, add water and sodium carbonate and heat to dissolve.

    • Add this compound (weight ratio of this compound:water:sodium carbonate = 1:4-5:0.6-0.73).

    • Add a 20-25% aqueous solution of sodium disulfide over 30 minutes at a temperature of 90-98°C.

    • Reflux the reaction mixture for 2.5-3 hours.

    • Filter the hot solution and collect the filtrate.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-3.5.

    • Cool the solution, filter the precipitate, wash with cold water, and dry to obtain 5-aminoisophthalic acid.

Quantitative Data:

ParameterValueReference
Yield97%[5]
Purity>99%[5]

Reactions of the Carboxylic Acid Groups

The carboxylic acid groups of this compound can undergo standard reactions, most notably esterification. The synthesis of dialkyl esters of this compound is an important step in the preparation of certain pharmaceutical intermediates.[6]

Experimental Protocol: Synthesis of Dimethyl 5-nitroisophthalate

A common method for the synthesis of dimethyl 5-nitroisophthalate involves Fischer esterification using methanol and a strong acid catalyst.[1]

  • Materials:

    • This compound (5.0 g)

    • Methanol (33.3 mL)

    • Concentrated sulfuric acid (1.0 mL)

    • Nitrogen gas

    • Dichloromethane

    • Deionized water

  • Procedure:

    • In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of this compound and 33.3 mL of methanol.

    • Stir the mixture under a nitrogen atmosphere at room temperature for approximately 3 minutes until the solid is completely dissolved.

    • Slowly add 1.0 mL of concentrated sulfuric acid dropwise.

    • Heat the mixture to reflux for about 3 hours, during which a white solid will precipitate.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (10:1).

    • Upon completion, cool the reaction mixture to room temperature to allow for further crystallization.

    • Collect the solid product by filtration.

    • Wash the filter cake with deionized water and dry to obtain dimethyl 5-nitroisophthalate.

Quantitative Data:

ParameterValueReference
Yield98%[1]

Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of this compound is strongly deactivated by the presence of two meta-directing carboxylic acid groups and a meta-directing nitro group. This makes further electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, highly unfavorable.

While the electron-deficient nature of the ring would theoretically make it a candidate for nucleophilic aromatic substitution, there are no readily available leaving groups on the ring to be displaced by a nucleophile. General descriptions suggest that nitroaromatic compounds can undergo nucleophilic substitutions.[7] However, specific examples for this compound are not prominent in the scientific literature, indicating that this is not a common reaction pathway for this molecule.

Visualizations

chemical_transformations NIPA This compound AIPA 5-Aminoisophthalic Acid NIPA->AIPA Reduction (e.g., H2/Pd-C or N2H4/Raney Ni) DMNE Dimethyl 5-nitroisophthalate NIPA->DMNE Esterification (CH3OH, H+)

Caption: Key chemical transformations of this compound.

reduction_workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation dissolve Dissolve this compound and NaOH in water add_catalyst Add Raney Nickel catalyst dissolve->add_catalyst heat Heat to 30-35°C add_catalyst->heat add_hydrazine Dropwise addition of hydrazine hydrate heat->add_hydrazine stir Stir for 30 minutes add_hydrazine->stir filter_catalyst Filter to remove catalyst stir->filter_catalyst precipitate Adjust pH to 3.5-4.0 with acetic acid filter_catalyst->precipitate isolate Filter and dry the product (5-aminoisophthalic acid) precipitate->isolate

Caption: Experimental workflow for the reduction of this compound.

Conclusion

The chemical reactivity of the nitro group in this compound is predominantly characterized by its reduction to an amino group, a crucial transformation for the synthesis of various pharmaceutical compounds. This guide has provided detailed experimental protocols for this key reaction using different methodologies, supported by quantitative data. While the strong deactivating nature of the substituents limits the scope of electrophilic and nucleophilic aromatic substitution on the ring, the carboxylic acid groups undergo typical reactions like esterification. The information presented herein serves as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, providing a solid foundation for the practical application of this compound chemistry.

References

The Rising Star in Materials Science: A Technical Guide to 5-Nitroisophthalic Acid's Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Nitroisophthalic acid, a versatile aromatic dicarboxylic acid, is rapidly emerging as a pivotal building block in the realm of materials science. Its rigid structure, coupled with the electron-withdrawing nature of the nitro group and the versatile coordination capabilities of its carboxylate moieties, makes it an exceptional candidate for the design and synthesis of novel functional materials. This technical guide delves into the core applications of this compound, with a particular focus on its role in the construction of coordination polymers and metal-organic frameworks (MOFs). We will explore detailed experimental protocols, present key quantitative data, and visualize complex processes to provide a comprehensive resource for professionals in the field.

Core Applications in Materials Science

The unique molecular architecture of this compound allows it to be a highly effective linker in the formation of extended crystalline networks. Its primary applications in materials science are centered around the synthesis of:

  • Coordination Polymers: These are inorganic-organic hybrid materials where metal ions are linked by organic ligands to form one-, two-, or three-dimensional structures. The use of this compound as a ligand can lead to coordination polymers with interesting thermal, optical, and magnetic properties.

  • Metal-Organic Frameworks (MOFs): A subclass of coordination polymers, MOFs are characterized by their high porosity and surface area. The incorporation of this compound can influence the topology, pore size, and functionality of the resulting MOF, making them suitable for applications in gas storage, separation, and catalysis. Recent research has highlighted that the electron-withdrawing properties of this compound can enhance the catalytic reactivity of the metal centers within the framework[1].

Synthesis and Characterization of Coordination Polymers

A notable example of the application of this compound in constructing coordination polymers is the hydrothermal synthesis of two new one-dimensional (1D) coordination polymers: [Mn(µ3-5-nip)(1-meim)2(H2O)]n (1) and {[Co(µ-5-nip)(1-meim)3]∙H2O}n (2), where 5-nip is 5-nitroisophthalate and 1-meim is 1-methylimidazole. These compounds demonstrate how the coordination modes of the 5-nitroisophthalate ligand can be tailored to generate distinct structural architectures[2].

Quantitative Data

The crystallographic data and structural refinement parameters for these two coordination polymers are summarized in the table below, providing a clear comparison of their key structural features[2].

Parameter[Mn(µ3-5-nip)(1-meim)2(H2O)]n (1){[Co(µ-5-nip)(1-meim)3]∙H2O}n (2)
Empirical Formula C16H17MnN5O7C20H23CoN7O7
Formula Weight 446.28532.38
Crystal System TriclinicMonoclinic
Space Group P-1C2/c
a (Å) 8.83620.570
b (Å) 10.16216.679
c (Å) 11.96015.327
α (°) 105.1290
β (°) 90.0090.00
γ (°) 90.0090.00
Volume (ų) 1037.45262.1
Z 28
Density (calculated) 1.4281.343
Absorption Coefficient 0.7340.787
F(000) 4622224
Experimental Protocols

The following is a detailed methodology for the hydrothermal synthesis of the aforementioned coordination polymers, as described in the literature[2].

Materials:

  • This compound (H2-5-nip)

  • Manganese(II) chloride tetrahydrate (MnCl2·4H2O) or Cobalt(II) chloride hexahydrate (CoCl2·6H2O)

  • 1-Methylimidazole (1-meim)

  • Distilled water

Synthesis of [Mn(µ3-5-nip)(1-meim)2(H2O)]n (1):

  • A mixture of MnCl2·4H2O (0.099 g, 0.5 mmol), H2-5-nip (0.105 g, 0.5 mmol), 1-meim (0.082 g, 1.0 mmol), and 10 mL of distilled water is prepared.

  • The mixture is stirred for 30 minutes at room temperature.

  • The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 160 °C for 72 hours.

  • After the heating period, the autoclave is slowly cooled to room temperature over 48 hours.

  • The resulting pale-yellow block-shaped crystals are collected by filtration, washed with distilled water, and air-dried.

Synthesis of {[Co(µ-5-nip)(1-meim)3]∙H2O}n (2):

  • A mixture of CoCl2·6H2O (0.119 g, 0.5 mmol), H2-5-nip (0.105 g, 0.5 mmol), 1-meim (0.082 g, 1.0 mmol), and 10 mL of distilled water is prepared.

  • The mixture is stirred for 30 minutes at room temperature.

  • The resulting solution is sealed in a 20 mL Teflon-lined stainless steel autoclave.

  • The autoclave is heated to 160 °C for 72 hours.

  • Following the heating period, the autoclave is gradually cooled to room temperature over 48 hours.

  • The obtained pink-red block-shaped crystals are filtered, washed with distilled water, and allowed to dry in the air.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Hydrothermal Synthesis cluster_workup Product Work-up start Prepare Mixture: - Metal Salt (MnCl2 or CoCl2) - this compound - 1-Methylimidazole - Distilled Water stir Stir for 30 min at Room Temperature start->stir autoclave Seal in Teflon-lined Autoclave stir->autoclave heat Heat at 160 °C for 72 hours autoclave->heat cool Slowly Cool to Room Temperature (48 hours) heat->cool filter Filter Crystals cool->filter wash Wash with Distilled Water filter->wash dry Air Dry wash->dry end end dry->end Characterization: - FTIR - Elemental Analysis - Single Crystal X-ray Diffraction - Thermal Analysis

Caption: Hydrothermal synthesis workflow for coordination polymers.

Future Outlook

The exploration of this compound in materials science is still in its early stages, yet the initial findings are highly promising. Future research is expected to focus on:

  • Synthesis of Novel MOFs: The development of new MOFs based on this compound with tailored pore environments for specific applications in gas separation and heterogeneous catalysis.

  • Functional Polymers: The use of this compound as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and specific functionalities.

  • Luminescent Materials: Investigating the potential of lanthanide-based coordination polymers and MOFs incorporating this compound for applications in sensing and lighting.

As a readily available and versatile building block, this compound holds significant potential to contribute to the next generation of advanced materials. Continued research and development in this area are crucial for unlocking its full capabilities.

References

5-Nitroisophthalic Acid: A Cornerstone in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: 5-Nitroisophthalic acid, a seemingly unassuming chemical intermediate, plays a pivotal role in the synthesis of a range of sophisticated pharmaceuticals. Its strategic molecular architecture, featuring a nitro group and two carboxylic acid functionalities on a benzene ring, provides a versatile platform for the construction of complex active pharmaceutical ingredients (APIs). This technical guide delves into the core applications of this compound as a precursor, with a particular focus on its role in the synthesis of non-ionic X-ray contrast agents and its potential in the development of phosphodiesterase IV (PDE4) inhibitors. While sometimes associated with the production of the anticholinergic drug Glycopyrrolate, its primary function in that context is not as a direct structural precursor but rather as a resolving agent for stereoisomeric purification of an intermediate. This paper will elucidate the synthetic pathways, provide detailed experimental protocols for key transformations, and present quantitative data to inform and guide researchers in the field of drug discovery and development.

Chemical Properties and Synthesis of this compound

This compound (5-NIPA) is a light cream crystalline powder with the molecular formula C₈H₅NO₆ and a molecular weight of 211.13 g/mol .[1] It exhibits a melting point in the range of 259-261°C.[1] The presence of the electron-withdrawing nitro group and the two carboxylic acid groups dictates its chemical reactivity, making it a valuable building block in organic synthesis.

The primary route to this compound is through the nitration of isophthalic acid.[1] This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number618-88-2[1]
Molecular FormulaC₈H₅NO₆[1]
Molecular Weight211.13 g/mol [1]
AppearanceLight cream crystalline powder[1]
Melting Point259-261°C[1]
SolubilitySoluble in hot water, alcohol, and ether.[2]

The Central Role of 5-Aminoisophthalic Acid: A Key Derivative

The gateway to the pharmaceutical applications of this compound is its reduction to 5-aminoisophthalic acid. This transformation is a critical step, as the resulting amino group provides a reactive handle for subsequent chemical modifications.

Experimental Protocol: Reduction of this compound to 5-Aminoisophthalic Acid

A common and efficient method for this reduction involves catalytic hydrogenation.

Method 1: Catalytic Hydrogenation with Palladium on Carbon

  • Reactants: this compound, ammonia water, 5% palladium on carbon catalyst, water.

  • Procedure:

    • An autoclave is charged with 105.5 g of this compound, 320 ml of water, 67.6 g of 25% ammonia water, and 2.5 g of 5% palladium on carbon.[3]

    • The autoclave is sealed and the reaction is carried out under hydrogen pressure.

    • Upon completion of the reaction, the catalyst is removed by filtration.[3]

    • The filtrate is then acidified with an acid such as hydrochloric acid or sulfuric acid to neutralize the ammonia and precipitate the product.[3]

    • The precipitated 5-aminoisophthalic acid is collected by filtration, washed, and dried.

  • Yield and Purity: This method can achieve a yield of nearly 100% with a purity of 100%.[3]

Method 2: Reduction with Hydrazine Hydrate and Raney Nickel

  • Reactants: this compound, sodium hydroxide, Raney nickel, 80% hydrazine hydrate, water, acetic acid.

  • Procedure:

    • In a 3L four-neck flask, 211.1 g (1.0 mol) of this compound and 160.0 g (4.0 mol) of sodium hydroxide are dissolved in 2L of water and stirred for 1 hour until the solution is clear.[4]

    • 10 g of Raney nickel is added, and the mixture is heated to 30-35°C.[4]

    • 125.0 g (2.0 mol) of 80% hydrazine hydrate is added dropwise over 30 minutes, and the reaction is stirred for an additional 30 minutes.[4]

    • The pH of the filtrate is adjusted to 3.5-4.0 with acetic acid to precipitate the product.[4]

    • The solid is collected by filtration and dried.

  • Yield and Purity: This method yields approximately 172.0 g (95%) of 5-aminoisophthalic acid with a purity of 99.7%.[4]

Application in the Synthesis of Non-Ionic X-ray Contrast Agents: The Case of Iohexol

5-Aminoisophthalic acid is a fundamental building block for the synthesis of non-ionic X-ray contrast media, such as Iohexol.[2] These agents are crucial for enhancing the visibility of internal body structures in medical imaging. The synthesis of Iohexol from 5-aminoisophthalic acid is a multi-step process that highlights the utility of this precursor.

Synthetic Pathway to Iohexol from 5-Aminoisophthalic Acid

The overall synthetic route can be visualized as a series of transformations starting from the core 5-aminoisophthalic acid structure.

Iohexol_Synthesis cluster_start Starting Material cluster_iodination Iodination cluster_activation Activation cluster_amidation Amidation cluster_acetylation Acetylation cluster_alkylation N-Alkylation 5-Aminoisophthalic_acid 5-Aminoisophthalic Acid 5-Amino-2,4,6-triiodoisophthalic_acid 5-Amino-2,4,6- triiodoisophthalic Acid 5-Aminoisophthalic_acid->5-Amino-2,4,6-triiodoisophthalic_acid Iodination (Iodine, HIO₃) Acid_dichloride 5-Amino-2,4,6- triiodoisophthaloyl Dichloride 5-Amino-2,4,6-triiodoisophthalic_acid->Acid_dichloride Chlorination (SOCl₂) Bisamide 5-Amino-N,N'-bis(2,3- dihydroxypropyl)- 2,4,6-triiodoisophthalamide Acid_dichloride->Bisamide Amidation (3-Amino-1,2-propanediol) Acetylated_intermediate 5-Acetamido-N,N'-bis(2,3- dihydroxypropyl)-2,4,6- triiodoisophthalamide Bisamide->Acetylated_intermediate Acetylation (Acetic Anhydride) Iohexol Iohexol Acetylated_intermediate->Iohexol N-Alkylation (3-chloro-1,2-propanediol) Iohexol_MoA cluster_body X-ray_Source X-ray Source Patient_Body Patient's Body X-ray_Source->Patient_Body X-ray_Detector X-ray Detector Patient_Body->X-ray_Detector Soft_Tissue Soft Tissue Low_Contrast Low Contrast Area (Dark) Soft_Tissue->Low_Contrast Low X-ray Attenuation Iohexol_Injected Iohexol in Blood Vessels/Organs High_Contrast High Contrast Area (White/Bright) Iohexol_Injected->High_Contrast High X-ray Attenuation Radiographic_Image Radiographic Image X-ray_Detector->Radiographic_Image Radiographic_Image->High_Contrast Radiographic_Image->Low_Contrast PDE4_Inhibitor_MoA ATP ATP cAMP cAMP ATP:s->cAMP:n Activated by Adenylyl_Cyclase Adenylyl Cyclase PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (inactive) PDE4->AMP Hydrolyzes Anti_inflammatory_effects Anti-inflammatory Effects (e.g., decreased cytokine release) PKA->Anti_inflammatory_effects Smooth_muscle_relaxation Smooth Muscle Relaxation PKA->Smooth_muscle_relaxation PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits

References

Methodological & Application

Synthesis of 5-Nitroisophthalic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Nitroisophthalic acid, a crucial intermediate in the pharmaceutical and dye industries.[1][2][3] The primary method detailed is the nitration of isophthalic acid using a mixture of nitric acid and sulfuric acid.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, quantitative data, and a visual representation of the experimental workflow to ensure accurate and reproducible results.

Introduction

This compound (CAS No: 618-88-2) is a key building block in organic synthesis.[2][3] Its chemical structure, featuring both carboxylic acid and nitro functional groups, makes it a versatile precursor for various active pharmaceutical ingredients (APIs) and specialty dyes.[1][2] For instance, it serves as an intermediate in the synthesis of Glycopyrrolate, a medication used for treating respiratory conditions.[1][2][4] The synthesis typically involves the electrophilic aromatic substitution of isophthalic acid, where a nitro group is introduced onto the benzene ring.[1] Both batch and continuous flow processes have been developed for its production, with the latter offering advantages in terms of safety and scalability.[1][5] This protocol will focus on a standard laboratory-scale batch synthesis.

Materials and Equipment

  • Reagents:

    • Isophthalic acid

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (60% or 65%) or fuming nitric acid

    • Deionized water

    • Ice

  • Equipment:

    • Three-neck round-bottom flask

    • Dropping funnel

    • Mechanical stirrer

    • Thermometer

    • Heating mantle or oil bath

    • Ice bath

    • Büchner funnel and flask

    • Vacuum pump

    • Beakers and graduated cylinders

    • Drying oven

Experimental Protocol

This protocol describes a common batch synthesis method for this compound.

1. Reaction Setup:

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 120 mL of concentrated sulfuric acid.

  • While stirring, slowly add 80 g (0.48 mol) of isophthalic acid to the sulfuric acid.

2. Dissolution of Starting Material:

  • Heat the mixture to approximately 60-75 °C and stir for 30 minutes to ensure complete dissolution of the isophthalic acid.[2][3]

3. Nitration Reaction:

  • Once the isophthalic acid is dissolved, begin the dropwise addition of 73.5 g (0.70 mol) of 60% nitric acid from the dropping funnel.[2]

  • Maintain the reaction temperature at 75 °C during the addition. The addition should be controlled to take between 2 to 2.5 hours.[2]

  • After the complete addition of nitric acid, continue stirring the reaction mixture at 75 °C for an additional 2 hours.[2]

4. Reaction Quenching:

  • After the reaction is complete, cool the mixture to below 50 °C.

  • Slowly and carefully add 120 mL of water dropwise to the reaction mixture. An ice bath may be necessary to control the temperature during this exothermic quenching step.

  • Continue cooling the mixture to room temperature to allow for the precipitation of the product.

5. Product Isolation and Purification:

  • Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with three portions of pure water to remove any residual acid.

  • For further purification, transfer the filter cake to a beaker containing 120 mL of pure water. Heat the suspension with stirring until the solid dissolves.

  • Allow the solution to cool to room temperature, inducing crystallization of the purified product.

  • Collect the white crystalline solid by vacuum filtration.

6. Drying:

  • Dry the purified this compound in a vacuum oven at 60 °C to a constant weight. The final product should be a light cream or white crystalline powder.[1][2]

Data Summary

The following table summarizes typical quantitative data obtained from the synthesis of this compound.

ParameterValueReference(s)
Molecular FormulaC₈H₅NO₆[4]
Molecular Weight211.13 g/mol [1][4]
AppearanceLight cream/white crystalline powder[1][2]
Melting Point259-261 °C[1]
Yield88-90%[2][4]
Purity>99%[4][5]
SolubilitySoluble in hot water, alcohol, ether.[3]

Experimental Workflow Diagram

SynthesisWorkflow Synthesis Workflow for this compound A 1. Reaction Setup - Add H₂SO₄ and Isophthalic Acid to a 3-neck flask. B 2. Dissolution - Heat to 60-75°C - Stir for 30 min. A->B Heat & Stir C 3. Nitration - Dropwise addition of HNO₃ - Maintain at 75°C for 2-2.5h - Stir for an additional 2h. B->C Start Nitration D 4. Quenching - Cool to <50°C - Add water dropwise - Cool to room temperature. C->D Reaction Complete E 5. Isolation - Vacuum filter the precipitate - Wash with deionized water. D->E Precipitation F 6. Purification - Recrystallize from hot water. E->F Crude Product G 7. Drying - Dry in a vacuum oven at 60°C. F->G Purified Product H Final Product This compound G->H Final Step

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Precautions

  • This synthesis involves the use of strong and corrosive acids (concentrated sulfuric and nitric acid). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic and can proceed rapidly if the addition of nitric acid is not carefully controlled. Monitor the reaction temperature closely.

  • Quenching the reaction with water is also highly exothermic. Add water slowly and with adequate cooling to prevent splashing and uncontrolled boiling.

References

Application Notes and Protocols: Purification of 5-Nitroisophthalic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Nitroisophthalic acid (5-NIPA) is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and disperse dyes.[1][2] For instance, it is a precursor in the production of 5-aminoisophthalic acid, which is utilized in manufacturing therapeutic agents.[1] Given its role in these high-purity applications, an effective and reproducible purification method is essential. Recrystallization is a standard and efficient technique for purifying solid organic compounds like this compound. This document provides detailed protocols and data for the purification of this compound using recrystallization, primarily with water as the solvent.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is fundamental to developing a successful recrystallization protocol.

PropertyValueReferences
Molecular FormulaC₈H₅NO₆[1]
Molecular Weight211.13 g/mol [1]
AppearanceWhite to light yellow/light cream crystalline powder[1][3][4]
Melting Point259-261 °C[1]
Purity (Commercial)>99.0% (HPLC)[5]

Solubility Profile

The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventSolubilityReferences
Water1.5 g/L at 20°C; Soluble in hot water[1][2]
EthanolSoluble[2][3]
EtherSoluble[2]
AcetonitrileSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1][3]
AcetoneSoluble[3]

Based on the available data, water is a suitable solvent for the recrystallization of this compound due to its significant temperature-dependent solubility.

Experimental Protocol: Recrystallization from Water

This protocol details the purification of crude this compound synthesized via the nitration of isophthalic acid.[2][6]

Materials and Equipment:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • For every 1 gram of crude product, add approximately 1.4 mL of deionized water.[6] Note: The optimal solvent volume may need to be determined empirically.

    • Gently heat the mixture with continuous stirring until the solvent boils and the solid completely dissolves.[6] Add a minimal amount of additional hot water if necessary to achieve full dissolution.

  • Hot Filtration (Optional):

    • If insoluble impurities are visible in the hot solution, perform a hot filtration.

    • Preheat a separate flask containing a funnel and fluted filter paper to prevent premature crystallization.

    • Quickly pour the hot solution through the preheated filtration setup.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.[7]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize the yield of crystals.[7]

  • Crystal Collection and Washing:

    • Collect the crystallized product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[2]

  • Drying:

    • Dry the purified white crystalline solid in a vacuum oven at 50 °C for 12 hours or until a constant weight is achieved.[8]

Expected Results

The recrystallization process is expected to yield a high-purity product.

ParameterResultReferences
Yield68-89%[2][6]
Purity>99%[8][9][10]
Final Product AppearanceWhite crystalline solid[2][6]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (in hot water) start->dissolution hot_filtration 2. Hot Filtration (Optional) dissolution->hot_filtration crystallization 3. Cooling & Crystallization hot_filtration->crystallization Clear Filtrate impurities Insoluble Impurities hot_filtration->impurities Removed collection 4. Vacuum Filtration & Washing crystallization->collection drying 5. Drying collection->drying Wet Crystals mother_liquor Mother Liquor (Soluble Impurities) collection->mother_liquor Removed end_product End: Pure This compound drying->end_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 5-Nitroisophthalic Acid as a Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and potential applications of metal-organic frameworks (MOFs) that employ 5-nitroisophthalic acid as a primary organic linker. The introduction of a nitro functional group onto the isophthalate backbone can influence the electronic properties, stability, and functionality of the resulting MOF, making it a linker of interest for various applications, including catalysis, gas separation, and potentially drug delivery.

Introduction to this compound in MOF Chemistry

This compound is a derivative of isophthalic acid featuring a nitro group (-NO₂) at the 5-position of the benzene ring. This electron-withdrawing group can modulate the coordination chemistry of the carboxylate groups and introduce new functionalities within the pores of the MOF. The presence of the nitro group can enhance the catalytic activity of the metal centers and influence the selective adsorption of guest molecules.

Experimental Protocols

Synthesis of this compound

A continuous synthesis method for this compound involves the nitration of isophthalic acid. While various methods exist, a representative batch synthesis is described below.

Protocol: Batch Synthesis of this compound

  • In a suitable reaction vessel, dissolve 10g of isophthalic acid in 30mL of concentrated sulfuric acid. Heating to 60°C may be required to achieve complete dissolution.[1]

  • Slowly add a nitrating mixture (e.g., 7g of fuming nitric acid or a pre-prepared mixed acid) to the isophthalic acid solution over approximately 15 minutes. During the addition, the internal temperature may rise from 60°C to 65°C.[1]

  • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature with stirring for 40 minutes.[1]

  • Upon completion of the reaction, slowly pour the hot reaction mixture into 100mL of an ice-water mixture, ensuring the temperature of the quench mixture does not exceed 20°C.

  • Stir the resulting slurry at room temperature for 30 minutes to allow for complete precipitation.

  • Collect the solid product by filtration and wash the filter cake thoroughly with 200mL of water.

  • Dry the product in a vacuum oven at 50°C for 12 hours to yield this compound.[1]

Synthesis of a Cobalt-Based MOF (Co-MOF)

This protocol describes the hydrothermal synthesis of a cobalt-based MOF using this compound as the organic linker.

Protocol: Hydrothermal Synthesis of a Co-MOF with this compound

  • Dissolve 0.12 mol of this compound in 20 ml of a solvent mixture of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v).

  • In a separate vessel, prepare a solution of the cobalt salt (e.g., cobalt nitrate hexahydrate) in the same solvent system.

  • Mix the two solutions and stir to ensure homogeneity.

  • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-150°C) for a designated period (e.g., 24-72 hours) to allow for solvothermal crystallization.

  • After the reaction, cool the autoclave to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol to remove unreacted precursors and residual solvent.

  • Dry the final product under vacuum.

Synthesis of a Cadmium-Based MOF ({[Cd(BIPA)(NIPA)]·2H₂O}n)

This protocol outlines the self-assembly synthesis of a cadmium-based MOF using this compound (H₂NIPA) and a co-ligand, bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA).

Protocol: Self-Assembly Synthesis of {[Cd(BIPA)(NIPA)]·2H₂O}n

  • Combine equimolar amounts of Cd(II) salt (e.g., cadmium nitrate), this compound (H₂NIPA), and the BIPA ligand in a suitable solvent such as N,N-dimethylformamide (DMF).[2][3]

  • Seal the reaction vessel and heat the mixture under solvothermal conditions (e.g., in an oven at a controlled temperature) for a period sufficient for crystal growth (typically 1-3 days).[2][3]

  • After the reaction period, allow the vessel to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Isolate the resulting crystalline product by filtration.

  • Wash the crystals with fresh solvent to remove any unreacted starting materials.

  • Dry the product, for instance, by air-drying or under a mild vacuum.

Characterization Protocols

Protocol: Powder X-ray Diffraction (PXRD) Analysis

  • Grind a small sample of the synthesized MOF into a fine powder.

  • Mount the powder on a sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Scan a 2θ range appropriate for MOFs, typically from 5° to 50°.

  • Compare the experimental pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) to confirm phase purity.

Protocol: Thermogravimetric Analysis (TGA)

  • Place a small, accurately weighed amount of the MOF sample into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Record the weight loss as a function of temperature. This data provides information on the thermal stability of the MOF and the loss of solvent molecules.

Protocol: Brunauer-Emmett-Teller (BET) Surface Area Analysis

  • Activate the MOF sample by heating it under vacuum to remove any guest molecules from the pores. The activation temperature and duration should be optimized for the specific MOF to avoid framework collapse.

  • Measure the nitrogen adsorption-desorption isotherms at 77 K using a surface area and porosity analyzer.

  • Calculate the BET surface area from the linear part of the adsorption isotherm.

  • Determine the pore size distribution from the isotherm data using appropriate models like Non-Local Density Functional Theory (NLDFT).

Quantitative Data Presentation

The following tables summarize the quantitative data for MOFs synthesized using this compound and related linkers.

Table 1: Electrocatalytic Performance of a Co-MOF with this compound for the Hydrogen Evolution Reaction (HER)

CatalystOverpotential at 10 A g⁻¹ (mV)
Co-MOF (X1) with this compound223.5
Ni foam408.1

Data from a study on cobalt-based MOFs for water splitting.[4]

Table 2: CO₂ Adsorption Properties of a Cd(II) MOF with this compound

MOFFunctional Group on Isophthalic AcidCO₂ Uptake (wt %)
{[Cd(BIPA)(IPA)]·DMF}nAmino> 20
{[Cd(BIPA)(HIPA)]·DMF}nAmino and Phenolic Hydroxyl> 20
{[Cd(BIPA)(NIPA)]·2H₂O}nAmino and NitroNot specified as > 20 wt %

Data from a comparative study of three Cd(II) MOFs.[2][3]

Table 3: Photocatalytic Degradation of p-Nitrophenol (PNP) by a Zn(II) MOF

MOFInitial PNP Concentration (ppm)Catalyst Dosage (mg)Degradation Efficiency (%)Time (min)Rate Constant (k, min⁻¹)
[Zn₂(L)(H₂O)(bbi)]8050~90.01500.04185

Note: The linker used in this study was 5,5'-(1,4-Phenylenebis(methyleneoxy))diisophthalic acid, a derivative of isophthalic acid.[5]

Visualizations

Experimental Workflows

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization s1 Precursor Preparation (Metal Salt + this compound) s3 Mixing s1->s3 s2 Solvent System (e.g., DMF/Ethanol) s2->s3 s4 Solvothermal Reaction (Autoclave, Heat) s3->s4 s5 Cooling & Crystallization s4->s5 s6 Isolation (Filtration/Centrifugation) s5->s6 s7 Washing s6->s7 s8 Drying s7->s8 c1 PXRD (Phase Purity) s8->c1 Synthesized MOF c2 TGA (Thermal Stability) s8->c2 Synthesized MOF c3 BET Analysis (Surface Area, Porosity) s8->c3 Synthesized MOF c4 SEM/TEM (Morphology) s8->c4 Synthesized MOF

Caption: Workflow for the synthesis and characterization of a MOF using this compound.

Cellular Uptake of MOF Nanoparticles

While specific signaling pathways for MOFs based on this compound are not yet detailed in the literature, the general mechanisms of MOF nanoparticle uptake by cells have been studied. The following diagram illustrates these general pathways.

MOF_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space mof MOF Nanoparticle p1 Clathrin-mediated Endocytosis mof->p1 p2 Caveolae-mediated Endocytosis mof->p2 p3 Macropinocytosis mof->p3 v1 Endosome p1->v1 Vesicle Formation p2->v1 p3->v1 v2 Lysosome (Degradation/Drug Release) v1->v2 Maturation v3 Cytoplasm v2->v3 Drug Release

Caption: Generalized pathways for the cellular uptake of MOF nanoparticles.[2]

Applications and Future Perspectives

Catalysis

The electron-withdrawing nature of the nitro group in this compound can enhance the catalytic reactivity of the metal centers within the MOF.[4] This has been demonstrated in electrocatalysis for the hydrogen evolution reaction, where a cobalt-based MOF with this linker showed catalytic activity. Further research could explore its potential in other catalytic reactions, such as oxidation, reduction, and carbon-carbon bond formation.

Gas Storage and Separation

MOFs are renowned for their high porosity and surface area, making them excellent candidates for gas storage and separation. While specific data for this compound-based MOFs in this area is limited, the functionalized pores could offer selective adsorption of certain gases, such as CO₂, over others. The nitro groups may provide favorable interaction sites for polarizable gas molecules.

Drug Delivery

The application of MOFs in drug delivery is a rapidly growing field. The porous structure of MOFs allows for the encapsulation of therapeutic agents, and the chemical functionality of the linker can be tailored to control the release of the drug. While there is a lack of specific studies on drug delivery using this compound-based MOFs, the general principles of MOF-based drug delivery are applicable. The nitro group could potentially be modified post-synthetically to attach targeting ligands or to alter the release profile of an encapsulated drug. Further research is needed to explore the biocompatibility and drug loading/release kinetics of these specific MOFs.

Sensing

The fluorescence properties of some MOFs can be utilized for chemical sensing. The incorporation of a this compound linker could lead to MOFs with luminescence that is sensitive to the presence of specific analytes. For instance, a Cd(II) MOF with this linker has been shown to detect trace quantities of Fe³⁺ and Cu²⁺ ions.[2][3]

Conclusion

This compound serves as a versatile and functional linker in the design and synthesis of metal-organic frameworks. The presence of the nitro group imparts unique electronic properties that can be harnessed for applications in catalysis, gas separation, and sensing. While the full potential of these materials, particularly in the realm of drug development, is yet to be fully explored, the foundational protocols and data presented here provide a strong basis for future research and development in this exciting area of materials science. Further investigations into the structure-property relationships and in-depth application-oriented studies will undoubtedly unlock new opportunities for these promising porous materials.

References

Application Notes and Protocols: Synthesis of 5-Aminoisophthalic Acid from 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical synthesis of 5-aminoisophthalic acid, a crucial intermediate in the pharmaceutical and dye industries, from 5-nitroisophthalic acid. The primary focus of this application note is the reduction of the nitro group on the aromatic ring. Various established reduction methodologies are presented and compared, including catalytic hydrogenation and chemical reduction using agents like hydrazine hydrate and sodium disulfide. Detailed experimental procedures, quantitative data on yields and purity, and visual representations of the synthesis and workflow are provided to aid researchers in the efficient and safe production of high-purity 5-aminoisophthalic acid.

Introduction

5-Aminoisophthalic acid is a versatile organic compound that serves as a fundamental building block in the synthesis of a range of valuable molecules. Its applications are widespread, from being a key intermediate in the production of non-ionic X-ray contrast agents to its use in the manufacturing of specialized dyes and polymers.[1][2][3] The most common and industrially viable route to 5-aminoisophthalic acid is through the reduction of its precursor, this compound. The efficiency and purity of this reduction step are critical for the quality of the final products. This note outlines and compares several effective methods for this transformation.

Comparison of Synthesis Methods

Several methods have been successfully employed for the reduction of this compound. The choice of method often depends on factors such as available equipment, desired scale, cost, and safety considerations. Below is a summary of common methods with their respective advantages and reported yields.

MethodReducing Agent/CatalystSolventTemperature (°C)PressureYield (%)Purity (%)Key Considerations
Catalytic Hydrogenation H₂ / Palladium on Carbon (Pd/C)Water / Ammonia Water~70~10 kg/cm ²~99>99Requires specialized hydrogenation equipment. Offers very high purity.[1][4][5]
Catalytic Hydrogenation H₂ / Raney NickelWater (alkaline)~70~10 kg/cm ²HighHighEffective catalyst, though pyrophoric when dry.[1][4]
Hydrazine Hydrate Reduction Hydrazine Hydrate / Raney NickelWater30-35Atmospheric9599.7Avoids high-pressure equipment. Hydrazine hydrate is toxic.[6]
Sulfide Reduction Sodium Sulfide/DisulfideWater90-98Atmospheric97>99Cost-effective method, but may require careful workup to remove sulfur byproducts.[3][7]
Metal/Acid Reduction Iron or Tin / AcidAcidic SolutionN/AAtmosphericN/AN/ATraditional method, but generates significant metal hydroxide waste.[5][8]

Chemical Transformation

The synthesis of 5-aminoisophthalic acid from this compound is a single-step reduction reaction. The following diagram illustrates this chemical transformation.

Caption: Chemical reduction of this compound to 5-aminoisophthalic acid.

Detailed Experimental Protocol: Hydrazine Hydrate Reduction

This protocol is based on a high-yield procedure using hydrazine hydrate and Raney nickel as the catalyst.[6] This method is advantageous as it does not require high-pressure hydrogenation equipment.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (4.0 eq)

  • Deionized water

  • Raney nickel (catalytic amount, e.g., 10g per mole of starting material)

  • 80% Hydrazine hydrate (2.0 eq)

  • Acetic acid (for pH adjustment)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • pH meter or pH paper

Procedure:

  • Dissolution: In a three-neck flask equipped with a mechanical stirrer and thermometer, dissolve this compound (1.0 eq) and sodium hydroxide (4.0 eq) in deionized water (approx. 2 L per mole of starting material).

  • Stirring: Stir the mixture for approximately 1 hour until the solution becomes clear.

  • Catalyst Addition: Carefully add Raney nickel (e.g., 10 g per mole of this compound) to the solution.

  • Heating: Gently heat the mixture to 30-35°C.

  • Hydrazine Addition: Slowly add 80% hydrazine hydrate (2.0 eq) dropwise using a dropping funnel over a period of 30 minutes, maintaining the temperature between 30-35°C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes to ensure the reaction goes to completion.

  • Catalyst Removal: Cool the reaction mixture and filter to remove the Raney nickel catalyst.

  • Precipitation: Transfer the filtrate to a clean beaker and adjust the pH to 3.5-4.0 with acetic acid. A white solid will precipitate.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold deionized water, and dry to obtain 5-aminoisophthalic acid.

Experimental Workflow

The following diagram outlines the key steps in the synthesis of 5-aminoisophthalic acid using the hydrazine hydrate reduction method.

G start Start dissolve Dissolve this compound and NaOH in Water start->dissolve stir1 Stir for 1 hour until clear dissolve->stir1 add_catalyst Add Raney Nickel Catalyst stir1->add_catalyst heat Heat to 30-35°C add_catalyst->heat add_hydrazine Dropwise addition of Hydrazine Hydrate heat->add_hydrazine stir2 Stir for 30 minutes add_hydrazine->stir2 filter_catalyst Filter to remove Catalyst stir2->filter_catalyst adjust_ph Adjust pH to 3.5-4.0 with Acetic Acid filter_catalyst->adjust_ph precipitate Precipitation of Product adjust_ph->precipitate filter_product Filter and Wash Product precipitate->filter_product dry Dry the Final Product filter_product->dry end End dry->end

References

Application Note and Protocol: Synthesis of Dimethyl 5-Nitroisophthalate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dimethyl 5-nitroisophthalate is a crucial intermediate in the synthesis of various pharmaceuticals, including non-ionic X-ray contrast media like Iopamidol, Iohexol, and Ioversol.[1][2] Its preparation from 5-nitroisophthalic acid is a fundamental esterification reaction. This document provides a detailed protocol for this synthesis, focusing on the widely used Fischer-Speier esterification method. This acid-catalyzed reaction involves the treatment of a carboxylic acid with an excess of alcohol.[3]

Reaction Scheme:

The synthesis of dimethyl 5-nitroisophthalate from this compound proceeds via a Fischer esterification reaction. In this process, the two carboxylic acid groups of this compound react with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to form the corresponding dimethyl ester and water.

Chemical Equation:

O₂N-C₆H₃(COOH)₂ + 2 CH₃OH <---> O₂N-C₆H₃(COOCH₃)₂ + 2 H₂O (this compound + Methanol <---> Dimethyl 5-nitroisophthalate + Water)

Experimental Protocol:

This protocol is based on established laboratory procedures for the Fischer esterification of this compound.[1][2][4]

Materials and Equipment:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Sodium bicarbonate (for neutralization in alternative procedures)

  • Dichloromethane and Methanol for TLC

  • 100 mL three-necked round-bottomed flask

  • Condenser

  • Electric stirrer or magnetic stirrer with stir bar

  • Thermometer or temperature probe

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Beakers and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

  • Drying oven or vacuum desiccator

Safety Precautions:

  • Concentrated Sulfuric Acid: Extremely corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Methanol: Flammable and toxic. Avoid inhalation and contact with skin. Work in a well-ventilated area or fume hood.

  • The reaction should be performed in a fume hood.

Procedure:

  • Reaction Setup: In a 100 mL three-necked round-bottomed flask equipped with a condenser, electric stirrer, and thermometer, add 5.0 g of this compound.

  • Addition of Methanol: To the flask, add 33.3 mL of methanol. Stir the mixture at room temperature until the solid is completely dissolved, which should result in a clear, colorless solution. This should take approximately 3 minutes.[4]

  • Catalyst Addition: Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring solution. An exothermic reaction may occur.

  • Reaction: Heat the mixture to reflux and maintain this temperature for approximately 3 to 4 hours.[1][4]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a solvent system of dichloromethane:methanol (10:1 v/v).[4]

  • Crystallization and Isolation: After the reaction is complete, cool the flask to room temperature. A white solid precipitate of dimethyl 5-nitroisophthalate should form.[4]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of deionized water to remove any remaining acid and methanol.[1][4]

  • Drying: Dry the purified product in a drying oven or a vacuum desiccator. The final product should be white to light yellow crystals.[5]

Data Presentation:

The following table summarizes the quantitative data from various reported syntheses of dimethyl 5-nitroisophthalate.

ParameterValueReference
Starting Material This compound[1][4]
Reagents Methanol, Sulfuric Acid[1][4]
Reaction Time 3 - 4 hours[1][4]
Reaction Temperature Reflux[1][4]
Product Dimethyl 5-nitroisophthalate[1][4]
Appearance White to light yellow powder/crystals[4][5]
Yield 85.2% - 98%[1][4]
Melting Point 123.0 to 126.0 °C[5]
Molecular Formula C₁₀H₉NO₆[4]
Molecular Weight 239.18 g/mol [4]

Experimental Workflow Diagram:

experimental_workflow A Reaction Setup: This compound + Methanol B Catalyst Addition: Concentrated H₂SO₄ A->B Slowly add C Reflux (3-4 hours) B->C Heat D Cooling and Crystallization C->D Cool to RT E Filtration D->E F Washing with Deionized Water E->F G Drying F->G H Final Product: Dimethyl 5-nitroisophthalate G->H

Caption: Workflow for the synthesis of dimethyl 5-nitroisophthalate.

Alternative Procedures and Considerations:

While the above protocol is straightforward and high-yielding, other methods exist. One alternative involves using a two-phase system with toluene and methanol, which can aid in product purification.[6][7][8] In this variation, after the reaction, the organic phase is washed with water and a sodium bicarbonate solution to neutralize the acid before crystallization.[6][7][8]

It is important to note that using a large excess of methanol can favor the formation of the desired diester and minimize the presence of the monomethyl ester impurity, which can be a concern in pharmaceutical applications.[6][7][8] The purity of the final product is critical, especially when it is intended for use in the synthesis of active pharmaceutical ingredients.

References

Application Notes and Protocols: 5-Nitroisophthalic Acid in the Synthesis of Coordination Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 5-nitroisophthalic acid (H₂NIPA) as a primary or co-ligand. It is intended to be a comprehensive resource for researchers in materials science, chemistry, and drug development, offering insights into the synthesis, structure, and application of these versatile materials.

Introduction

This compound is a versatile organic linker in the construction of coordination polymers due to its rigid structure and the presence of two carboxylate groups and a nitro functional group. The nitro group can influence the electronic properties and coordination behavior of the ligand, leading to CPs with interesting topologies and functionalities. These materials have shown significant potential in various applications, including catalysis, chemical sensing, and photocatalysis. The synthesis of CPs using H₂NIPA often involves hydrothermal or solvothermal methods, where the ligand, a metal salt, and sometimes a secondary nitrogen-containing ligand are reacted in a sealed vessel at elevated temperatures. The choice of metal ion, co-ligand, and reaction conditions allows for the tuning of the resulting framework's dimensionality, porosity, and physicochemical properties.

Synthesis of Coordination Polymers

The following sections detail the synthesis of representative coordination polymers using this compound with different transition metals and lanthanides.

Copper-Based Coordination Polymer for Catalysis

A one-dimensional copper(II) coordination polymer, [Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O (SSICG-1), has been synthesized and shown to be an efficient catalyst for the cycloaddition of CO₂ to epoxides.[1]

Experimental Protocol: Synthesis of [Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O

  • Materials:

    • Cu(NO₃)₂·3H₂O

    • This compound (H₂NIPA)

    • 3,5-di(pyridin-4-yl)-4H-1,2,4-triazol-4-amine (4-ABPT)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • A mixture of Cu(NO₃)₂·3H₂O (0.024 g, 0.1 mmol), H₂NIPA (0.042 g, 0.2 mmol), and 4-ABPT (0.031 g, 0.1 mmol) is dissolved in a solvent mixture of 8 mL of DMF and 2 mL of water.

    • The mixture is sonicated for 15 minutes to ensure homogeneity.

    • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 120 °C in an oven and maintained at this temperature for 72 hours.

    • After 72 hours, the oven is slowly cooled to room temperature.

    • Blue block-shaped crystals of the product are collected by filtration, washed with DMF, and air-dried.

Zinc-Based Coordination Polymer

A two-dimensional zinc(II) coordination polymer, [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O, has been synthesized hydrothermally.[2]

Experimental Protocol: Synthesis of [Zn(NIPH)(bbib)]₂n·nbbib·nH₂O

  • Materials:

    • Zn(CH₃COO)₂·2H₂O

    • This compound (H₂NIPA)

    • 1,4-bis(1H-benzimidazolyl)butane (bbib)

    • Deionized water

  • Procedure:

    • A mixture of Zn(CH₃COO)₂·2H₂O (0.022 g, 0.1 mmol), H₂NIPA (0.021 g, 0.1 mmol), and bbib (0.029 g, 0.1 mmol) is prepared in 10 mL of deionized water.

    • The mixture is stirred for 30 minutes at room temperature.

    • The mixture is then transferred to a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 170 °C and kept at this temperature for 72 hours.

    • The autoclave is then cooled to room temperature at a rate of 5 °C/h.

    • Colorless block-shaped crystals are obtained, washed with deionized water, and dried in air.

Lanthanide-Based Coordination Polymers for Luminescent Sensing

A series of two-dimensional lanthanide coordination polymers, {[Ln(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n (where Ln = Nd, Sm, Gd, Tb, Dy, Ho), have been synthesized via solvothermal methods and have shown potential for luminescent sensing of metal ions.[3]

Experimental Protocol: Synthesis of {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n

  • Materials:

    • Tb(NO₃)₃·xH₂O

    • This compound (H₂NIPA)

    • Acetonitrile (CH₃CN)

    • Deionized water

  • Procedure:

    • A mixture of Tb(NO₃)₃·xH₂O (0.1 mmol) and H₂NIPA (0.042 g, 0.2 mmol) is dissolved in a solvent mixture of 5 mL of acetonitrile and 5 mL of deionized water.

    • The mixture is stirred for 1 hour at room temperature.

    • The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to 160 °C for 72 hours.

    • After cooling to room temperature, colorless crystalline products are collected by filtration, washed with the mother liquor, and dried in air.

Quantitative Data Summary

The following tables summarize key quantitative data for the representative coordination polymers.

Table 1: Crystallographic Data for Selected this compound-Based Coordination Polymers

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
[Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O[1]TriclinicP-18.345(3)11.234(4)18.098(7)90.0098.54(3)90.00
[Zn(NIPH)(bbib)]₂n·nbbib·nH₂O[2]MonoclinicP2₁/c13.987(3)16.034(3)20.456(4)90.00109.12(3)90.00
{[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n[3]MonoclinicC2/c21.094(4)10.547(2)20.588(4)90.00100.82(3)90.00

Applications and Protocols

Catalytic Cycloaddition of CO₂

Coordination polymers based on this compound can act as heterogeneous catalysts. The copper-based polymer SSICG-1, for example, efficiently catalyzes the cycloaddition of CO₂ to epoxides to form cyclic carbonates.[1]

Experimental Protocol: Catalytic Cycloaddition of Propylene Oxide with CO₂

  • Materials:

    • [Cu(4-ABPT)(HNIPA)₂H₂O]·H₂O catalyst (SSICG-1)

    • Propylene oxide

    • Tetrabutylammonium bromide (TBAB) co-catalyst

    • High-pressure reactor

  • Procedure:

    • A mixture of the catalyst (0.010 g), propylene oxide (10 mmol), and TBAB (0.1 mmol) is placed in a high-pressure reactor.

    • The reactor is pressurized with CO₂ to 10 bar.

    • The reaction mixture is stirred at 80 °C for 24 hours.

    • After the reaction, the reactor is cooled to room temperature and the pressure is carefully released.

    • The product is analyzed by ¹H NMR spectroscopy to determine the conversion rate.

Table 2: Catalytic Performance of SSICG-1 in CO₂ Cycloaddition[1]

EpoxideConversion (%)
Propylene oxide87
Epichlorohydrin92
Styrene oxide75
Luminescent Sensing of Metal Ions

Lanthanide-based coordination polymers functionalized with this compound can serve as luminescent sensors for the detection of metal ions in solution. The terbium-based polymer, for instance, exhibits high sensitivity for the detection of Cd²⁺ ions through luminescence quenching.[3]

Experimental Protocol: Luminescent Sensing of Cd²⁺

  • Materials:

    • Finely ground crystals of {[Tb(5-NIA)(5-NIAH)(H₂O)₂]·CH₃CN}n

    • N,N-Dimethylformamide (DMF)

    • Aqueous solutions of various metal nitrates (e.g., Cd(NO₃)₂, Zn(NO₃)₂, Ni(NO₃)₂) of known concentrations.

  • Procedure:

    • A stable suspension of the terbium-based CP is prepared by dispersing 5 mg of the finely ground sample in 10 mL of DMF through sonication.

    • Aliquots of the metal nitrate solutions are added to the suspension.

    • The luminescence spectra of the suspensions are recorded after each addition.

    • The change in luminescence intensity is monitored to determine the quenching effect. The quenching efficiency can be calculated using the Stern-Volmer equation.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this document.

Synthesis_Workflow General Synthesis Workflow for this compound Based CPs cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Isolation Metal_Salt Metal Salt (e.g., Cu(NO₃)₂, Zn(OAc)₂, Tb(NO₃)₃) Mixing Mixing and Sonication/ Stirring Metal_Salt->Mixing H2NIPA This compound (H₂NIPA) H2NIPA->Mixing Co_Ligand Co-Ligand (optional) (e.g., 4-ABPT, bbib) Co_Ligand->Mixing Solvent Solvent System (e.g., DMF/H₂O, H₂O) Solvent->Mixing Autoclave Sealing in Teflon-lined Autoclave Mixing->Autoclave Heating Heating (120-170 °C, 72h) Autoclave->Heating Cooling Slow Cooling to Room Temperature Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Air Drying Washing->Drying Final_Product Crystalline Coordination Polymer Drying->Final_Product

Caption: General workflow for the synthesis of coordination polymers.

Catalysis_Workflow Workflow for Catalytic CO₂ Cycloaddition cluster_setup Reaction Setup cluster_process Reaction Process cluster_analysis Analysis Catalyst Coordination Polymer Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Epoxide Epoxide Substrate Epoxide->Reactor Co_Catalyst Co-catalyst (TBAB) Co_Catalyst->Reactor Pressurize Pressurize with CO₂ (10 bar) Reactor->Pressurize Heat_Stir Heat (80 °C) and Stir (24h) Pressurize->Heat_Stir Cool_Depressurize Cool and Depressurize Heat_Stir->Cool_Depressurize Analysis Product Analysis (¹H NMR) Cool_Depressurize->Analysis Result Determine Conversion (%) Analysis->Result Sensing_Pathway Luminescent Sensing Mechanism Ln_CP Luminescent Ln-CP (e.g., Tb-based) Emission Characteristic Luminescence Ln_CP->Emission Baseline Interaction Interaction Ln_CP->Interaction Analyte Analyte (e.g., Cd²⁺ ions) Analyte->Interaction Excitation Excitation (UV Light) Excitation->Ln_CP Quenching Luminescence Quenching Interaction->Quenching Leads to

References

Application of 5-Nitroisophthalic Acid in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitroisophthalic acid is a versatile chemical intermediate with the molecular formula C8H5NO6.[1] It serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and, notably, dyes.[1][2] In the dye industry, this compound is a key precursor for the production of disperse and azo dyes. Its chemical structure, featuring a nitro group and two carboxylic acid groups, allows for its integration into dye molecules, contributing to the development of high-quality dyes with specific performance characteristics.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, including the subsequent dyeing of polyester fabric and evaluation of the dye's performance.

Overview of Application in Dye Synthesis

This compound is primarily used as an intermediate in a multi-step synthesis process to produce azo dyes. The typical pathway involves the following key transformations:

  • Reduction: The nitro group of this compound is reduced to an amino group to form 5-aminoisophthalic acid. This is a critical step as the resulting primary aromatic amine is the component that will be diazotized.

  • Diazotization: The newly formed 5-aminoisophthalic acid is treated with a nitrite source under acidic conditions to form a diazonium salt. This highly reactive species is the key to forming the azo bridge (-N=N-), which is the primary chromophore of azo dyes.

  • Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye molecule. The choice of coupling component is crucial in determining the final color and properties of the dye.

The resulting dyes, often classified as disperse dyes, are suitable for dyeing hydrophobic fibers like polyester. The presence of the two carboxylic acid groups from the original isophthalic acid moiety can enhance the dye's properties, such as its affinity for the fiber and its fastness characteristics.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminoisophthalic Acid from this compound

This protocol describes the reduction of this compound to 5-aminoisophthalic acid.

Materials:

  • This compound

  • Sodium sulfide nonahydrate (Na2S·9H2O) or Sodium disulfide (Na2S2)

  • Sodium Carbonate

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Reaction flask with reflux condenser and stirring mechanism

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure:

  • In a reaction flask, dissolve this compound and sodium carbonate in water. A typical ratio is 1 part this compound to 4-5 parts water and 0.6-0.73 parts sodium carbonate by weight.

  • Heat the mixture with stirring until a clear solution is obtained.

  • Prepare a 20-25% aqueous solution of sodium disulfide.

  • At a temperature of 90-98°C, add the sodium disulfide solution dropwise to the this compound solution over a period of 30 minutes with continuous stirring.

  • After the addition is complete, reflux the reaction mixture for 2.5-3 hours.

  • Filter the hot reaction mixture to remove any insoluble byproducts.

  • Collect the filtrate and cool it to room temperature.

  • Slowly acidify the filtrate with concentrated hydrochloric acid with stirring until the pH reaches 3-3.5.

  • A precipitate of 5-aminoisophthalic acid will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration, wash it with cold deionized water, and dry it under vacuum.

Protocol 2: Synthesis of an Azo Dye from 5-Aminoisophthalic Acid

This protocol outlines the diazotization of 5-aminoisophthalic acid and subsequent coupling with a naphthol derivative to produce an azo dye.

Materials:

  • 5-Aminoisophthalic acid

  • Sodium nitrite (NaNO2)

  • Concentrated Hydrochloric Acid (HCl)

  • 2-Naphthol (or other suitable coupling component)

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers

  • Stirring rods

  • Filtration apparatus

Procedure:

Part A: Diazotization of 5-Aminoisophthalic Acid

  • In a beaker, suspend 5-aminoisophthalic acid in a solution of concentrated hydrochloric acid and water.

  • Cool the beaker in an ice bath to 0-5°C with constant stirring.

  • In a separate beaker, prepare a cold aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution to the cold suspension of 5-aminoisophthalic acid with vigorous stirring, ensuring the temperature remains between 0-5°C. The formation of the diazonium salt is indicated by a change in the appearance of the solution.

Part B: Azo Coupling

  • In another beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with continuous stirring.

  • A colored precipitate of the azo dye will form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Collect the dye by filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it.

Protocol 3: Application of the Synthesized Azo Dye to Polyester Fabric

This protocol describes a high-temperature exhaust dyeing method for applying the synthesized disperse dye to polyester fabric.

Materials:

  • Synthesized azo dye

  • Polyester fabric

  • Dispersing agent

  • Acetic acid

  • High-temperature dyeing apparatus (e.g., a laboratory-scale jet dyeing machine or a sealed stainless steel dye pot)

  • Beakers

  • Stirring rods

  • Drying oven

Procedure:

  • Prepare a dye dispersion by making a paste of the synthesized dye with a small amount of a dispersing agent, and then dilute it with warm water.

  • Set up the dyeing apparatus with a liquor ratio (the ratio of the volume of the dye bath to the weight of the fabric) of typically 10:1 to 20:1.

  • Add the dye dispersion to the dye bath.

  • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Introduce the polyester fabric into the cold dye bath.

  • Gradually raise the temperature of the dye bath to 130°C over 30-45 minutes.

  • Maintain the dyeing at 130°C for 60 minutes to allow for dye penetration and fixation within the polyester fibers.

  • After dyeing, cool the dye bath down to 70°C.

  • Remove the fabric and rinse it thoroughly with hot and then cold water.

  • Reduction Clearing (optional but recommended for dark shades): To remove unfixed surface dye and improve fastness, treat the dyed fabric in a solution containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.

  • Rinse the fabric again with hot and cold water.

  • Dry the dyed fabric in an oven.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 618-88-2[1]
Molecular Formula C8H5NO6[1][3]
Molecular Weight 211.13 g/mol [1]
Appearance Light cream crystalline powder[1][2]
Melting Point 259-261°C[1][3]
Solubility in Water 1.5 g/L at 20°C[1][3]
Table 2: UV-Visible Absorption Data for Azo Dyes Derived from 5-Aminoisophthalic Acid

The following table presents illustrative absorption maxima (λmax) for azo dyes synthesized from 5-aminoisophthalic acid coupled with various naphthanilide derivatives in different solvents.

Dye (Coupling Component)Solventλmax (nm)
N-(4-chlorophenyl)-3-hydroxy-2-naphthamideDMF490
N-(4-methylphenyl)-3-hydroxy-2-naphthamideDMF485
N-phenyl-3-hydroxy-2-naphthamideDMF480
N-(4-chlorophenyl)-3-hydroxy-2-naphthamideAcetone488
N-(4-methylphenyl)-3-hydroxy-2-naphthamideAcetone482
N-phenyl-3-hydroxy-2-naphthamideAcetone478

Note: Data is derived from a study on similar azo dyes and serves as an example of the expected spectral properties.

Table 3: Illustrative Fastness Properties of Disperse Dyes on Polyester Fabric
Fastness PropertyTest MethodRating (1-5 Scale, 5 is best)
Light Fastness ISO 105-B024-5
Wash Fastness (Change in Color) ISO 105-C064-5
Wash Fastness (Staining on Cotton) ISO 105-C064
Rubbing Fastness (Dry) ISO 105-X124-5
Rubbing Fastness (Wet) ISO 105-X124

Note: These are representative values and actual performance may vary depending on the specific dye structure, dyeing depth, and application process.

Visualizations

experimental_workflow cluster_synthesis Dye Synthesis cluster_application Dye Application & Evaluation A This compound B Reduction (e.g., Na2S/Na2S2) A->B Step 1 C 5-Aminoisophthalic Acid B->C D Diazotization (NaNO2, HCl, 0-5°C) C->D Step 2 E Diazonium Salt D->E G Azo Coupling E->G Step 3 F Coupling Component (e.g., 2-Naphthol) F->G H Synthesized Azo Dye G->H I Dye Dispersion H->I K High-Temperature Dyeing (130°C, pH 4.5-5.5) I->K J Polyester Fabric J->K L Dyed Fabric K->L M Rinsing & Reduction Clearing L->M N Finished Fabric M->N O Fastness Testing (Light, Wash, Rub) N->O P Performance Data O->P

Caption: Workflow for Azo Dye Synthesis and Application.

logical_relationship A This compound (Starting Material) B Chemical Structure - Nitro Group (-NO2) - Two Carboxylic Acid Groups (-COOH) A->B C Key Intermediate for Dye Synthesis A->C D Reduction to 5-Aminoisophthalic Acid C->D E Diazotization to Form Diazonium Salt D->E F Azo Coupling with Naphthols/Anilines E->F G Final Azo Dye Product F->G H Application on Hydrophobic Fibers (e.g., Polyester) G->H I Desired Dye Properties (Color, Fastness) H->I

Caption: Role of this compound in Dye Synthesis.

References

Application Notes: 5-Nitroisophthalic Acid as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Nitroisophthalic acid, a derivative of isophthalic acid, serves as a crucial building block in the synthesis of a variety of chemical compounds, including pharmaceuticals, dyes, and notably, agrochemicals.[1][2] Its chemical structure, featuring a nitro group and two carboxylic acid functionalities, allows for versatile chemical modifications, making it a valuable intermediate for the development of active agrochemical ingredients. This document provides detailed application notes and protocols for the use of this compound as a starting material in the synthesis of agrochemical compounds, with a focus on its conversion to key downstream intermediates.

Key Intermediate Synthesis: 5-Aminoisophthalic Acid

The primary pathway for the utilization of this compound in further synthesis involves its reduction to 5-aminoisophthalic acid. This amino derivative is a versatile precursor for the synthesis of various agrochemicals, including a class of herbicides based on N,N'-dialkyl-5-aminoisophthalamides.

Synthesis Pathway from Isophthalic Acid to 5-Aminoisophthalic Acid

The overall synthetic route from isophthalic acid to 5-aminoisophthalic acid is a two-step process involving nitration followed by reduction.

Synthesis_Pathway Isophthalic_acid Isophthalic Acid Five_Nitroisophthalic_acid This compound Isophthalic_acid->Five_Nitroisophthalic_acid Nitration Five_Aminoisophthalic_acid 5-Aminoisophthalic Acid Five_Nitroisophthalic_acid->Five_Aminoisophthalic_acid Reduction

Caption: Synthetic pathway from Isophthalic Acid to 5-Aminoisophthalic Acid.

Experimental Protocols

Protocol 1: Synthesis of this compound from Isophthalic Acid

This protocol details the nitration of isophthalic acid to produce this compound.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid

  • Ice-water mixture

  • Water

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

  • Beaker

  • Buchner funnel and flask

  • Vacuum source

  • Drying oven

Procedure:

  • In a three-necked flask, add concentrated sulfuric acid.

  • With stirring, gradually add isophthalic acid to the sulfuric acid. The mixture may need to be heated to 60°C to achieve dissolution.

  • Cool the mixture and then slowly add fuming nitric acid (or a pre-prepared nitrating mixture of concentrated nitric and sulfuric acids) dropwise from the dropping funnel, while maintaining the internal temperature between 60-65°C.

  • After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature with stirring for approximately 40 minutes.

  • Cool the reaction mixture and then slowly pour it into an ice-water mixture with vigorous stirring.

  • A precipitate of this compound will form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold water to remove residual acid.

  • Dry the product in a vacuum oven at 50°C for 12 hours.

Quantitative Data for Synthesis of this compound

ParameterValueReference
Yield 83 - 87%[3]
Purity 99.3 - 99.8%[3]
Protocol 2: Synthesis of 5-Aminoisophthalic Acid via Catalytic Hydrogenation

This protocol describes the reduction of this compound to 5-aminoisophthalic acid using catalytic hydrogenation.

Materials:

  • This compound

  • Methanol

  • Palladium on carbon (10% Pd/C) catalyst

  • Hydrogen gas

  • Ethanolic hydrogen chloride

Equipment:

  • Hydrogenation apparatus (e.g., Parr shaker)

  • Filtration apparatus

  • Beaker

  • Drying apparatus

Procedure:

  • In a suitable pressure vessel, dissolve this compound in methanol.

  • Add the 10% Palladium on carbon catalyst to the solution.

  • Seal the vessel and connect it to a hydrogen source.

  • Pressurize the vessel with hydrogen gas and agitate the mixture (e.g., using a Parr shaker) at room temperature.

  • Monitor the reaction until the theoretical amount of hydrogen has been consumed (typically around 2 hours).

  • Once the reaction is complete, carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add ethanolic hydrogen chloride to precipitate the hydrochloride salt of 5-aminoisophthalic acid.

  • Collect the crystalline product by filtration, wash with ethanol and ether, and air dry.

Quantitative Data for Catalytic Hydrogenation of this compound

ParameterValueReference
Yield 93.7% (as hydrochloride salt)[1]
Purity High (melting point 217-220°C)[1]
Protocol 3: Synthesis of 5-Aminoisophthalic Acid via Chemical Reduction

This protocol provides an alternative method for the reduction of this compound using sodium disulfide.

Materials:

  • This compound

  • Water

  • Sodium carbonate

  • Sodium disulfide solution (20-25%)

  • Concentrated hydrochloric acid

Equipment:

  • Reactor with heating and stirring capabilities

  • Dropping funnel

  • Filtration apparatus

  • Beakers

Procedure:

  • In a reactor, dissolve sodium carbonate in water with heating and stirring.

  • Add this compound to the solution and continue stirring until it is completely dissolved.

  • Heat the solution to 90-98°C.

  • Slowly add a 20-25% aqueous solution of sodium disulfide dropwise over 30 minutes.

  • After the addition is complete, maintain the reaction mixture at reflux for 2.5-3 hours.

  • Filter the hot reaction mixture to remove any solid impurities.

  • Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3-3.5.

  • A precipitate of 5-aminoisophthalic acid will form.

  • Collect the product by filtration, wash with cold water, and dry.

Quantitative Data for Chemical Reduction of this compound

ParameterValueReference
Yield 97%[4]
Purity >99%[4]

Application in Herbicide Synthesis: N,N'-Dialkyl-5-aminoisophthalamides

While specific commercial herbicides directly derived from this compound are not widely documented in publicly available literature, the intermediate 5-aminoisophthalic acid is a precursor to herbicidal compounds such as N,N'-dialkyl-5-aminoisophthalamides. The synthesis involves the amidation of the carboxylic acid groups of 5-aminoisophthalic acid with appropriate alkylamines.

Workflow for the Synthesis of N,N'-Dialkyl-5-aminoisophthalamides

Herbicide_Synthesis_Workflow cluster_intermediate Intermediate Synthesis cluster_amidation Amidation Five_Nitroisophthalic_acid This compound Five_Aminoisophthalic_acid 5-Aminoisophthalic Acid Five_Nitroisophthalic_acid->Five_Aminoisophthalic_acid Reduction Herbicide N,N'-Dialkyl-5-aminoisophthalamide (Herbicide) Five_Aminoisophthalic_acid->Herbicide Amidation Alkylamine Alkylamine (R-NH2) Alkylamine->Herbicide

Caption: General workflow for the synthesis of N,N'-dialkyl-5-aminoisophthalamide herbicides.

Further research into specific patented structures and their associated biological activities is recommended for the development of novel agrochemicals based on the this compound scaffold. The protocols provided herein offer a solid foundation for the synthesis of the key intermediate, 5-aminoisophthalic acid, in high yield and purity, which is the critical first step in the development of such agrochemicals.

References

Application Notes and Protocols: Synthesis of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the nitration of isophthalic acid to synthesize 5-nitroisophthalic acid. This compound is a key intermediate in the production of various active pharmaceutical ingredients (APIs) and dyes.[1] The protocol outlines two common methods: a batch process and a continuous flow process. Safety precautions, reagent handling, and product characterization are also discussed in detail.

Introduction

This compound (C₈H₅NO₆) is a valuable chemical intermediate.[1] Its synthesis is typically achieved through the electrophilic nitration of isophthalic acid using a mixture of concentrated nitric acid and sulfuric acid. The presence of two deactivating carboxyl groups on the benzene ring directs the incoming nitro group to the meta-position (C-5). This application note provides detailed procedures for both laboratory-scale batch synthesis and a more scalable continuous flow method.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₅NO₆[1][2]
Molecular Weight 211.13 g/mol [1][3][4]
Appearance Light cream crystalline powder[1]
Melting Point 259-261 °C[1][3]
Solubility Soluble in water (1.5 g/L at 20°C), acetonitrile, DMSO, and methanol.[1]
CAS Number 618-88-2[1][2][3][4]

Experimental Protocols

3.1. Safety Precautions

Nitration reactions are highly exothermic and involve the use of corrosive and strong oxidizing agents.[5][6] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[5][7]

  • Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[5][7]

  • Emergency Equipment: Ensure easy access to an emergency eyewash station and safety shower.[5][7]

  • Reagent Handling: Concentrated nitric acid and sulfuric acid are highly corrosive and can cause severe burns.[5][8] Handle with extreme care.

  • Quenching: The reaction mixture should be quenched by slowly adding it to ice-water to dissipate heat and prevent runaway reactions.

3.2. Batch Synthesis Protocol

This protocol is adapted from established laboratory procedures.[9]

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid or concentrated nitric acid (65%)[9][10]

  • Ice

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Beaker

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 g of isophthalic acid in 30 mL of concentrated sulfuric acid. Gentle heating to 60 °C may be required to achieve complete dissolution.[9]

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 7 g of fuming nitric acid dropwise from a dropping funnel over a period of 15 minutes, ensuring the internal temperature does not exceed 10 °C.[9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 40 minutes to 3 hours), or gently heat to a specific temperature (e.g., 65-90 °C) to ensure completion of the reaction.[9]

  • Prepare a beaker with 100 mL of an ice-water mixture.

  • Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring. The product will precipitate as a solid.

  • Stir the resulting slurry for 30 minutes at room temperature to ensure complete precipitation.[9]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with 200 mL of cold deionized water to remove any residual acid.[9]

  • Dry the product in a vacuum oven at 50-60 °C for 12 hours to obtain this compound.[9][10]

3.3. Continuous Flow Synthesis Protocol

This method offers improved heat transfer, safety, and scalability.[9][10]

Materials and Equipment:

  • Isophthalic acid solution in sulfuric acid (12 wt%)

  • Concentrated nitric acid (65%)

  • Concentrated sulfuric acid (98%)

  • Deionized water

  • Syringe pumps or constant flow pumps

  • Microreactor or tubular reactor system with temperature control zones

  • Continuous stirring microreactor for quenching

  • Filtration and drying apparatus as in the batch protocol

Procedure:

  • Prepare a mixed acid solution by pumping concentrated nitric acid (e.g., 2 mL/min) and concentrated sulfuric acid (e.g., 2 mL/min) into a temperature-controlled zone maintained at 10 °C.[10]

  • Separately, pump a 12 wt% solution of isophthalic acid in sulfuric acid at a specific flow rate (e.g., 10 mL/min) and preheat it to 50 °C in a second temperature zone.[10]

  • Introduce the mixed acid and the preheated isophthalic acid solution into a tubular reactor maintained at 75 °C for the nitration reaction. The residence time should be controlled (e.g., 4 minutes).[10]

  • The reaction mixture exiting the reactor is continuously fed into a stirred microreactor for quenching with cold water (10 °C) pumped at a higher flow rate (e.g., 15 mL/min). The quenching residence time should be sufficient for complete precipitation (e.g., 5 minutes).[10]

  • The resulting slurry is collected, filtered, washed with deionized water, and dried under vacuum at 60 °C to yield the final product.[10]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

ParameterBatch Method 1[9]Batch Method 2[9]Continuous Flow Method[10]
Reactants Isophthalic acid, fuming nitric acid, conc. H₂SO₄Isophthalic acid, mixed acid (HNO₃/H₂SO₄)Isophthalic acid in H₂SO₄, mixed acid
Reaction Temperature 60-65 °C90 °C75 °C
Reaction Time 180 min40 min4 min
Yield 83%84%90%
Purity 99.3%99.4%99.2%

Visualizations

Nitration_Workflow Experimental Workflow for Batch Nitration of Isophthalic Acid cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Reagents: Isophthalic Acid Conc. H2SO4 Fuming HNO3 dissolution Dissolve Isophthalic Acid in Conc. H2SO4 at 60°C prep_reagents->dissolution prep_ice_bath Prepare Ice Bath cooling Cool Solution to 0-5°C prep_ice_bath->cooling dissolution->cooling nitration Slowly Add Fuming HNO3 (T < 10°C) cooling->nitration stirring Stir at Room Temp or Heat to 65-90°C nitration->stirring quenching Quench Reaction Mixture in Ice-Water stirring->quenching precipitation Stir for 30 min to Complete Precipitation quenching->precipitation filtration Vacuum Filter the Solid precipitation->filtration washing Wash with Cold Deionized Water filtration->washing drying Dry in Vacuum Oven at 50-60°C washing->drying final_product This compound drying->final_product

Caption: Batch synthesis workflow for this compound.

Continuous_Flow_Nitration Continuous Flow Synthesis of this compound cluster_inputs Reagent Streams cluster_reaction Reaction Zone cluster_quenching Quenching Zone cluster_output Product Collection isophthalic_acid_sol Isophthalic Acid in H2SO4 (12 wt%, 10 mL/min) Preheated to 50°C tubular_reactor Tubular Reactor (75°C, 4 min residence) isophthalic_acid_sol->tubular_reactor mixed_acid Mixed Acid (HNO3/H2SO4) (1:1, 4 mL/min total) Cooled to 10°C mixed_acid->tubular_reactor quench_reactor Continuous Stirred Microreactor (10°C, 5 min residence) tubular_reactor->quench_reactor collection Slurry Collection -> Filtration -> Washing -> Drying quench_reactor->collection water_in Cold Water In (15 mL/min) water_in->quench_reactor

Caption: Continuous flow synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:

  • Melting Point Analysis: Comparison with the literature value (259-261 °C).[1][3]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product.[9]

  • Spectroscopic Methods (FT-IR, ¹H-NMR, ¹³C-NMR): To confirm the chemical structure.

Conclusion

The nitration of isophthalic acid to produce this compound is a well-established and efficient reaction. The choice between a batch and a continuous flow process will depend on the desired scale of production. The continuous flow method offers significant advantages in terms of safety, control, and yield.[9][10] Proper adherence to safety protocols is crucial for both methods due to the hazardous nature of the reagents involved.

References

Application Notes and Protocols for the Characterization of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 5-Nitroisophthalic acid. The information herein is intended to guide researchers in confirming the identity, purity, and physicochemical properties of this important chemical intermediate.

Introduction

This compound (5-NIPA), with the molecular formula C₈H₅NO₆, is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and dyes.[1] Its purity and structural integrity are critical for the quality and efficacy of the final products. Therefore, robust analytical characterization is essential. This document outlines the standard techniques and detailed protocols for the comprehensive analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₈H₅NO₆[2]
Molecular Weight 211.13 g/mol [2]
Appearance White to pale yellow crystalline powder[1]
Melting Point 259-261 °C[1][3]
Solubility Soluble in hot water, alcohol, and ether. Slightly soluble in acetonitrile, DMSO, and methanol.[1]
CAS Number 618-88-2[2]

Analytical Characterization Techniques

A multi-technique approach is recommended for the thorough characterization of this compound. The following sections detail the application and protocols for the most relevant analytical methods.

Characterization_Workflow cluster_synthesis Synthesis & Isolation cluster_spectroscopy Spectroscopic Identification cluster_purity Purity & Physicochemical Properties cluster_results Final Characterization Synthesis Synthesized 5-NIPA NMR NMR (1H & 13C) Synthesis->NMR Structural Elucidation FTIR FTIR Synthesis->FTIR Functional Group Analysis MS Mass Spectrometry Synthesis->MS Molecular Weight Confirmation UV_Vis UV-Vis Synthesis->UV_Vis Chromophore Analysis HPLC HPLC Synthesis->HPLC Purity Assessment & Quantification Titration Acid-Base Titration Synthesis->Titration Assay of Carboxylic Acid Groups DSC_TGA Thermal Analysis (DSC/TGA) Synthesis->DSC_TGA Thermal Stability & Melting Point XRD Powder X-Ray Diffraction Synthesis->XRD Crystallinity Report Comprehensive Report: - Identity Confirmed - Purity Determined - Physicochemical Properties Documented NMR->Report FTIR->Report MS->Report UV_Vis->Report HPLC->Report Titration->Report DSC_TGA->Report XRD->Report

Figure 1. General workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase method is typically employed.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid groups are protonated. A typical starting point is a gradient of 30-70% acetonitrile in acidified water.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detection at 210 nm or 230 nm.[4][5]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water, to a final concentration of approximately 0.1-0.5 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Results:

A pure sample of this compound should exhibit a single major peak. The retention time is dependent on the specific chromatographic conditions. Purity levels are often expected to be above 98%.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the arrangement of protons and carbon atoms in the molecule.

Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent due to the good solubility of the analyte.[7]

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[7]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

Expected Chemical Shifts:

¹H NMR (in DMSO-d₆) Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic CH~8.9s2HH-2, H-6
Aromatic CH~8.7s1HH-4
Carboxylic Acid OH~13.5 (broad)s2H-COOH
¹³C NMR (in DMSO-d₆) Chemical Shift (ppm) Assignment
Carbonyl Carbon~165C=O
Aromatic C-NO₂~148C-5
Aromatic C-COOH~133C-1, C-3
Aromatic CH~131C-4
Aromatic CH~126C-2, C-6

Note: Predicted chemical shifts. Actual values may vary slightly.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The KBr pellet method is commonly used.[8] Mix 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3100-2500 (broad)O-H stretchCarboxylic acid
~1720C=O stretchCarboxylic acid
~1620C=C stretchAromatic ring
~1540Asymmetric N-O stretchNitro group
~1350Symmetric N-O stretchNitro group
~1300C-O stretch / O-H bendCarboxylic acid
~920 (broad)O-H bendCarboxylic acid dimer
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural confirmation.

Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS).

  • Ionization Technique: Electrospray ionization (ESI) is a common method, typically in negative ion mode to form the [M-H]⁻ ion.

  • Data Acquisition: Acquire a full scan mass spectrum. If using tandem mass spectrometry (MS/MS), select the [M-H]⁻ ion for fragmentation.

Expected Mass Spectrometric Data:

Parameter Value
Molecular Weight 211.13 g/mol
[M-H]⁻ (m/z) 210.0044
Key Fragment Ions (from [M-H]⁻) 166.0146 ([M-H-CO₂]⁻), 119.0138 ([M-H-CO₂-NO₂]⁻)

Data from PubChem LC-MS record.[8]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of this compound, such as its melting point and thermal stability.

Protocol:

  • Instrumentation: A simultaneous DSC-TGA instrument or separate DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Atmosphere: Nitrogen purge gas.

  • Heating Rate: A standard heating rate is 10 °C/min.

  • Temperature Range: Typically from room temperature to a temperature above the decomposition point (e.g., 30-400 °C).

Expected Thermal Events:

  • DSC: A sharp endothermic peak corresponding to the melting point should be observed around 259-261 °C.[1]

  • TGA: The TGA curve should be stable with no significant weight loss until the decomposition temperature is reached.

Powder X-Ray Diffraction (PXRD)

PXRD is used to analyze the crystalline structure of the this compound product.

Protocol:

  • Instrumentation: A powder X-ray diffractometer.

  • Radiation: Cu Kα radiation is commonly used.

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: Scan over a range of 2θ angles (e.g., 5-50°).

Expected Results:

The resulting diffractogram will show a series of peaks at specific 2θ angles, which is characteristic of the crystalline form of this compound. This pattern can be used for phase identification and to check for the presence of different polymorphs.

logical_workflow cluster_identity Identity Confirmation cluster_purity_assessment Purity and Assay cluster_physicochemical Physicochemical Properties start Start: Characterization of a new batch of 5-NIPA nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir ms Mass Spectrometry start->ms hplc HPLC (Purity > 98%?) nmr->hplc end_fail Batch Fails QC (Further Investigation/Reprocessing) nmr->end_fail Incorrect Structure ftir->hplc ftir->end_fail Incorrect Functional Groups ms->hplc ms->end_fail Incorrect Molecular Weight titration Acid-Base Titration (Assay within range?) hplc->titration hplc->end_fail Purity < 98% dsc DSC (Melting Point Correct?) titration->dsc titration->end_fail Assay out of range xrd PXRD (Correct Crystalline Form?) dsc->xrd dsc->end_fail Incorrect Melting Point end_pass Batch Passes QC xrd->end_pass All tests conform to specifications xrd->end_fail Incorrect Crystalline Form

Figure 2. Logical workflow for quality control of this compound.

Impurity Profiling

The primary impurities in this compound are typically related to the synthesis process, which involves the nitration of isophthalic acid.[1] Potential impurities could include:

  • Unreacted isophthalic acid: The starting material for the synthesis.

  • Other nitrated isomers: Dinitro- or other positional isomers of nitroisophthalic acid.

  • Residual solvents and reagents: From the reaction and purification steps.

The HPLC method described in section 3.1 is the primary tool for detecting and quantifying these impurities. LC-MS can be used to identify unknown impurity peaks by providing molecular weight information.

Conclusion

The characterization of this compound requires a combination of spectroscopic and chromatographic techniques to ensure its identity, purity, and quality. The protocols outlined in these application notes provide a robust framework for the comprehensive analysis of this important chemical intermediate, supporting its use in research, development, and manufacturing. Adherence to these or similar validated methods is crucial for ensuring the reliability and reproducibility of results in pharmaceutical and other high-purity applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of 5-Nitroisophthalic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the nitration of isophthalic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.- Ensure the reaction is stirred vigorously to ensure proper mixing. - Gradually increase the reaction temperature, monitoring for any decomposition. - Extend the reaction time. Refer to established protocols for recommended durations.[1]
Suboptimal nitrating mixture: The ratio of sulfuric acid to nitric acid is critical for efficient nitration. An incorrect ratio can lead to a less effective nitrating agent.- Prepare the nitrating mixture (mixed acid) carefully, ensuring the correct molar ratios of concentrated sulfuric acid and nitric acid.[2][3] - Use fuming nitric acid for a more potent nitrating mixture if yields remain low with concentrated nitric acid.[1][2]
Loss of product during workup: The product may be lost during the quenching, filtration, or washing steps.- When quenching the reaction mixture with water or ice, do so slowly and with cooling to prevent decomposition of the product.[1][3] - Ensure the pH of the solution is sufficiently low during precipitation to minimize the solubility of the product. - Wash the filtered product with a minimal amount of cold water to remove impurities without dissolving a significant amount of the product.[1]
Formation of Impurities/Byproducts Over-nitration: High reaction temperatures or a highly concentrated nitrating agent can lead to the formation of dinitro or other over-nitrated byproducts.- Carefully control the reaction temperature. The addition of the nitrating agent should be done dropwise while monitoring and maintaining the desired temperature range.[1][4] - Use the appropriate concentration and ratio of nitric acid and sulfuric acid as specified in reliable protocols.
Incomplete nitration: Unreacted isophthalic acid may remain in the final product.- Ensure the molar ratio of the nitrating agent to isophthalic acid is sufficient. A slight excess of the nitrating agent is often used.[1] - Confirm that the reaction has been allowed to proceed for the recommended amount of time.
Poor Product Quality (e.g., Discoloration) Presence of impurities: The product may be contaminated with byproducts or residual starting materials.- Recrystallize the crude product from a suitable solvent, such as water, to purify it.[1] - Ensure thorough washing of the filtered product to remove any residual acid or other impurities.[1][3]
Decomposition: The product may have decomposed due to excessive heat during the reaction or drying.- Maintain careful temperature control throughout the synthesis. - Dry the final product under vacuum at a moderate temperature (e.g., 60°C) to avoid thermal decomposition.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the nitration of isophthalic acid using a mixture of concentrated nitric acid and concentrated sulfuric acid.[2] This mixture generates the nitronium ion (NO₂⁺), which is the electrophile that reacts with the aromatic ring.

Q2: What are the key safety precautions to consider during this synthesis?

A2: The nitration of aromatic compounds is a highly exothermic and potentially hazardous reaction. It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Add the nitrating agents slowly and control the temperature of the reaction mixture carefully to prevent runaway reactions.

  • Quench the reaction mixture by slowly adding it to ice or cold water to dissipate heat.

  • This compound itself is an irritant to the eyes, respiratory system, and skin.[2]

Q3: What is a typical yield for the synthesis of this compound?

A3: The yield can vary significantly depending on the reaction conditions and scale. Reported yields range from 68.4% in a batch process to as high as 90% in a continuous flow process with high purity (99.2%).[1][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods can be used to check for the disappearance of the starting material (isophthalic acid) and the formation of the desired product.

Q5: What are the ideal solvents for recrystallizing this compound?

A5: this compound is soluble in hot water, alcohol, and ether.[1] Water is a common and effective solvent for recrystallization to obtain a purified product.[1]

Data Presentation

The following table summarizes quantitative data from different synthesis protocols for this compound.

Method Starting Material Nitrating Agent Temperature Reaction Time Yield Purity Reference
Batch ProcessIsophthalic acid60% Nitric acid / Concentrated Sulfuric acid60°C2 hours68.4%Not specified[1]
Continuous FlowIsophthalic acid (12wt% in H₂SO₄)65% Nitric acid / Sulfuric acid75°C (Nitration)4 minutes90%99.2%[3]
Batch ProcessIsophthalic acidFuming Nitric acidReflux (elevated temperature)6 hoursNot specifiedNot specified[1]

Experimental Protocol: Batch Synthesis of this compound

This protocol is a representative example of a batch synthesis process.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65% or fuming)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully and slowly add the desired amount of concentrated nitric acid to concentrated sulfuric acid while cooling the mixture in an ice bath.

  • Dissolution of Starting Material: In a separate reaction vessel, dissolve isophthalic acid in concentrated sulfuric acid. This may require gentle heating.

  • Nitration Reaction: Cool the isophthalic acid solution in an ice bath. Slowly add the prepared nitrating mixture dropwise to the isophthalic acid solution while maintaining a low temperature (typically below 10-15°C) and stirring vigorously.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period (e.g., 2 hours at 60°C, as per one protocol).[1]

  • Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into cold water with stirring. This will precipitate the crude this compound.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove residual acids.

  • Drying: Dry the product, for instance, in a vacuum oven at 60°C, to obtain the final this compound.[3]

  • Purification (Optional): If necessary, recrystallize the crude product from hot water to improve its purity.[1]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Isophthalic Acid in Concentrated H₂SO₄ C Nitration Reaction (Controlled Temperature) A->C B Nitrating Mixture (HNO₃ + H₂SO₄) B->C D Quenching (Ice/Water) C->D Reaction Mixture E Filtration & Washing D->E Crude Product Slurry F Drying E->F Washed Crude Product G Recrystallization (Optional) F->G Crude Product H Pure this compound F->H If pure enough G->H Purified Product

Caption: General workflow for the synthesis of this compound.

References

Common side products in the synthesis of 5-Nitroisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroisophthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the formation of side products and other experimental challenges.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of this compound - Incomplete nitration reaction.- Suboptimal reaction temperature.- Insufficient nitrating agent.- Increase reaction time or temperature moderately.- Ensure the molar ratio of nitric acid to isophthalic acid is adequate.- Verify the concentration of the nitric and sulfuric acids.
Presence of Unreacted Isophthalic Acid - Insufficient reaction time or temperature.- Poor mixing of reactants.- Extend the reaction duration or cautiously increase the temperature.- Ensure vigorous and efficient stirring throughout the reaction.
Formation of Isomeric Impurities (e.g., 4-Nitroisophthalic Acid) - The nitration of isophthalic acid naturally produces a small percentage of the 4-nitro isomer.[1]- Purification by recrystallization is typically effective in separating the 5-nitro isomer from the more soluble 4-nitro isomer.[1]
Formation of Dinitroisophthalic Acid Isomers - Excessively harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent).- Carefully control the reaction temperature and the rate of addition of the nitrating agent.- Use the recommended stoichiometry of reactants.
Product Discoloration (Yellowish Tint) - Presence of nitrogen oxides (NOx) due to decomposition of nitric acid at higher temperatures.- Formation of other minor, colored byproducts.- Ensure the reaction temperature is maintained within the recommended range.- Consider quenching the reaction mixture in ice water to minimize side reactions.- Recrystallization of the crude product can help remove colored impurities.
Difficulty in Product Isolation/Filtration - Formation of very fine crystals.- Allow the product to crystallize slowly from the reaction mixture upon cooling and quenching.- Use an appropriate filter medium for fine particles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most common side product is the isomeric 4-nitroisophthalic acid, which is formed concurrently during the electrophilic aromatic substitution reaction.[1][2] Under standard nitrating conditions, the ratio of this compound to 4-nitroisophthalic acid is approximately 96.9% to 3.1%.[1] Under more forcing conditions, there is a potential for the formation of dinitroisophthalic acid isomers, although these are less commonly reported as major impurities in optimized procedures.

Q2: How can I minimize the formation of the 4-nitroisophthalic acid isomer?

A2: The formation of 4-nitroisophthalic acid is an inherent part of the reaction mechanism due to the directing effects of the carboxyl groups on the benzene ring. While its formation cannot be entirely eliminated, careful control of reaction conditions, such as temperature and reactant ratios, can help maintain the expected isomeric distribution. The primary method for obtaining pure this compound is through effective purification, typically recrystallization, which separates the desired product from the more soluble 4-nitro isomer.[1]

Q3: What analytical techniques are suitable for determining the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for assessing the purity of this compound and quantifying the presence of isomeric impurities.[3][4][5] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and melting point analysis, as pure this compound has a distinct melting point.

Q4: My reaction seems to be producing a significant amount of dark-colored byproducts. What could be the cause?

A4: The formation of dark-colored byproducts is often indicative of overly aggressive reaction conditions. High temperatures can lead to the decomposition of nitric acid, generating nitrogen oxides which can cause discoloration and lead to undesired side reactions. It is crucial to maintain the recommended reaction temperature and ensure a controlled addition of the nitrating agent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method for the laboratory-scale synthesis of this compound via the nitration of isophthalic acid.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (or concentrated nitric acid, 65-70%)

  • Deionized water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

  • While stirring, slowly add isophthalic acid to the sulfuric acid. The mixture may need to be gently warmed to facilitate dissolution.

  • Cool the mixture in an ice bath to the recommended reaction temperature (typically between 10-75°C, depending on the specific protocol).[6][7]

  • Prepare the nitrating mixture by cautiously adding the nitric acid to a portion of concentrated sulfuric acid in a separate vessel, keeping it cool.

  • Slowly add the nitrating mixture dropwise to the stirred solution of isophthalic acid, ensuring the temperature remains within the desired range. The addition rate should be controlled to prevent a rapid increase in temperature.

  • After the addition is complete, continue to stir the reaction mixture at the specified temperature for the recommended duration (e.g., 2-4 hours) to ensure the reaction goes to completion.[6]

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.

  • For purification, recrystallize the crude product from hot water.

  • Dry the purified this compound in a vacuum oven at an appropriate temperature.

Data Presentation

Table 1: Isomeric Distribution in the Mononitration of Isophthalic Acid

ProductIsomer PositionTypical Yield (%)Reference
This compoundSymmetric96.9[1]
4-Nitroisophthalic AcidAsymmetric3.1[1]

Visualizations

Synthesis_Pathway Isophthalic_acid Isophthalic Acid Desired_Product This compound (Major Product) Isophthalic_acid->Desired_Product Nitration Side_Product_1 4-Nitroisophthalic Acid (Minor Side Product) Isophthalic_acid->Side_Product_1 Nitration Nitrating_Mixture HNO3 / H2SO4 Side_Product_2 Dinitroisophthalic Acids (Potential Over-nitration Products) Desired_Product->Side_Product_2 Further Nitration (Harsh Conditions)

Caption: Reaction scheme for the synthesis of this compound and its common side products.

Troubleshooting_Workflow Start Start Synthesis Check_Yield_Purity Analyze Product Yield and Purity Start->Check_Yield_Purity Low_Yield Low Yield? Check_Yield_Purity->Low_Yield High_Impurity High Impurity Level? Low_Yield->High_Impurity No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Reagent Ratio Low_Yield->Optimize_Conditions Yes Purification Improve Purification: - Recrystallization - Washing High_Impurity->Purification Yes End Successful Synthesis High_Impurity->End No Optimize_Conditions->Start Purification->Start

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: 5-Nitroisophthalic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitroisophthalic acid. Here, you will find detailed information on removing impurities, experimental protocols, and quantitative data to support your purification processes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthesized this compound has a low melting point and appears discolored. What are the likely impurities?

A1: A low melting point and discoloration (typically yellowish) in this compound are common indicators of impurities. The most probable contaminants originating from the synthesis process, which is typically the nitration of isophthalic acid, include:

  • Unreacted Isophthalic Acid: Incomplete nitration can leave residual starting material in your product.

  • Isomeric Impurities: The nitration of isophthalic acid can also yield the undesired 4-Nitroisophthalic acid isomer.[1]

  • Over-nitrated Products: The formation of dinitroisophthalic acid derivatives is possible if the reaction conditions are not carefully controlled.

  • Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture may remain in the crude product.

Q2: How can I remove unreacted isophthalic acid from my this compound product?

A2: Recrystallization from hot water is an effective method for removing unreacted isophthalic acid. This compound has a lower solubility in water compared to isophthalic acid, especially at lower temperatures. By carefully controlling the cooling process during recrystallization, the purer this compound will crystallize out, leaving the more soluble isophthalic acid in the mother liquor.

Q3: I suspect my product is contaminated with the 4-Nitroisophthalic acid isomer. How can I separate it?

A3: The separation of 4-Nitroisophthalic acid from this compound can be challenging due to their similar structures. A potential approach involves fractional crystallization. This technique relies on slight differences in solubility between the two isomers in a specific solvent system. Experimenting with mixed solvent systems, such as ethanol-water mixtures, may provide the necessary difference in solubility to achieve separation through careful, slow crystallization.

Q4: What is the best general method for purifying crude this compound?

A4: For general purification to remove a range of common impurities, recrystallization from deionized water is the most widely used and effective method.[2][3] This process takes advantage of the temperature-dependent solubility of this compound in water.

Q5: My recrystallization yield is very low. What can I do to improve it?

A5: Low recovery during recrystallization can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is sufficiently cold for an adequate amount of time to allow for maximum crystallization.

Q6: How should I dispose of the waste generated during the purification process?

A6: The waste generated, particularly the acidic mother liquor from the nitration reaction and the filtrate from recrystallization, should be handled with care. Neutralize the acidic waste with a suitable base (e.g., sodium bicarbonate or sodium carbonate) before disposing of it in accordance with your institution's hazardous waste disposal protocols. Always wear appropriate personal protective equipment (PPE) when handling acidic waste.

Data Presentation

Table 1: Physical and Solubility Properties of this compound
PropertyValue
Molecular Formula C₈H₅NO₆
Molecular Weight 211.13 g/mol
Melting Point 259-261 °C[4]
Appearance Light cream to white crystalline powder[4]
Solubility in Water (20 °C) 1.5 g/L[4]
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSO, and acetonitrile[4][5]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

This protocol describes a standard procedure for the purification of crude this compound by recrystallization from water.

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid has just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Mandatory Visualizations

Troubleshooting Workflow for this compound Purification

Purification_Troubleshooting cluster_start Initial State cluster_purification Purification Step cluster_analysis Purity Analysis cluster_outcome Outcome cluster_troubleshooting Troubleshooting Start Crude this compound Recrystallization Recrystallize from Water Start->Recrystallization Analysis Check Melting Point & Appearance Recrystallization->Analysis Pure Pure Product (High MP, White Crystals) Analysis->Pure Meets Specs Impure Impure Product (Low MP, Discolored) Analysis->Impure Fails Specs Identify Identify Impurity (e.g., Isomer, Unreacted SM) Impure->Identify Fractional Fractional Crystallization (for isomers) Identify->Fractional Isomeric Impurity Repeat Repeat Recrystallization Identify->Repeat Other Impurities Fractional->Analysis Repeat->Analysis

Caption: Troubleshooting workflow for the purification of this compound.

Logical Relationship of Impurities and Purification Steps

Impurity_Removal cluster_methods Purification Methods Crude Crude this compound Unreacted Isophthalic Acid 4-Nitroisophthalic Acid Dinitroisophthalic Acid Recrystallization Aqueous Recrystallization Crude:imp1->Recrystallization Crude:imp3->Recrystallization Fractional Fractional Crystallization Crude:imp2->Fractional Pure Pure this compound Recrystallization->Pure Fractional->Pure

Caption: Relationship between common impurities and recommended purification methods.

References

Optimizing reaction conditions for the nitration of isophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the nitration of isophthalic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the nitration of isophthalic acid?

The primary and desired product of the nitration of isophthalic acid is 5-nitroisophthalic acid.[1][2] This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and disperse dyes.[1][2]

Q2: What are the common nitrating agents used for this reaction?

Common nitrating agents include a mixture of concentrated sulfuric acid and concentrated nitric acid (mixed acid), fuming nitric acid, or nitric acid alone.[1][2][3] The choice of nitrating agent can influence the reaction rate and selectivity.

Q3: What are the potential byproducts of this reaction?

The main potential byproduct is the isomeric 4-nitroisophthalic acid.[4][5] The formation of dinitro-isophthalic acid is also possible under harsh reaction conditions. Minimizing the formation of these byproducts is a key aspect of optimizing the reaction.

Q4: What are the key safety precautions to consider during the nitration of isophthalic acid?

Nitration reactions are highly exothermic and can be hazardous if not properly controlled. Key safety precautions include:

  • Using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and a face shield.[6][7]

  • Working in a well-ventilated area or a fume hood to avoid inhalation of corrosive fumes.[6][8]

  • Careful and slow addition of the nitrating agent to control the reaction temperature and prevent thermal runaway.

  • Having an ice bath readily available for emergency cooling.

  • Storing this compound in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[6][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Incorrect ratio of nitrating agents. - Impure starting materials.- Increase the reaction time or temperature gradually while monitoring the reaction progress.[2] - Optimize the molar ratio of isophthalic acid to the nitrating agent.[9] - Ensure the use of high-purity isophthalic acid and fresh nitrating agents.[10]
Formation of Significant Amounts of Byproducts (e.g., 4-nitroisophthalic acid) - High reaction temperature. - Incorrect nitrating agent or concentration.- Maintain a lower and controlled reaction temperature.[5] - Consider using a milder nitrating agent or adjusting the concentration of the mixed acid.
Reaction is Too Vigorous or Uncontrolled - Rapid addition of nitrating agent. - Inadequate cooling.- Add the nitrating agent dropwise or in small portions with efficient stirring.[2] - Ensure the reaction vessel is properly immersed in a cooling bath (e.g., ice-water).
Difficulty in Isolating the Product - Product is too soluble in the reaction mixture. - Inefficient precipitation.- After the reaction, carefully pour the reaction mixture onto crushed ice to precipitate the product.[2] - Wash the crude product with cold water to remove residual acids.[2]

Experimental Protocols

Protocol 1: Nitration using Mixed Acids (Batch Process)

This protocol is a common laboratory-scale method for the synthesis of this compound.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%)

  • Ice

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add isophthalic acid with stirring until it dissolves.

  • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in the dropping funnel and cool it in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the isophthalic acid solution, ensuring the temperature of the reaction mixture is maintained between 10-15°C.

  • After the addition is complete, continue stirring at the same temperature for a specified time (e.g., 1-2 hours).

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto a beaker filled with crushed ice with constant stirring.

  • The solid this compound will precipitate out.

  • Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80°C).

Protocol 2: Continuous Flow Nitration

This method is often employed in industrial settings for better control and scalability.[1]

Materials:

  • Isophthalic acid solution in sulfuric acid (e.g., 12 wt%)

  • Concentrated nitric acid (e.g., 65%)

  • Concentrated sulfuric acid

  • Water

Procedure:

  • Prepare a mixed acid solution by pumping concentrated sulfuric acid and concentrated nitric acid into a temperature-controlled zone (e.g., 10°C).[11]

  • Separately, preheat a sulfuric acid solution of isophthalic acid to a specific temperature (e.g., 50°C).[11]

  • Continuously pump the isophthalic acid solution and the mixed acid into a tubular reactor maintained at the desired reaction temperature (e.g., 75°C).[11]

  • The reaction mixture flows through the reactor for a specific residence time (e.g., 4 minutes).[11]

  • The effluent from the reactor is then continuously quenched with water in a stirred microreactor to precipitate the product.[11]

  • The resulting slurry is filtered, washed with water, and dried to obtain the final product.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of Isophthalic Acid

Parameter Method 1 (Batch) Method 2 (Continuous Flow) Method 3 (Fuming Nitric Acid)
Nitrating Agent Mixed Acid (H₂SO₄ + HNO₃)Mixed Acid (H₂SO₄ + HNO₃)Fuming Nitric Acid
Isophthalic Acid:Nitrating Agent (Molar Ratio) 1:1.51:1.3-2.1[9]Excess Fuming Nitric Acid
Reaction Temperature 10-15°C75°C[11]Reflux Temperature
Reaction Time 1-2 hours4 minutes (residence time)[11]6 hours[2]
Yield ~68.4%[2]~90%[11]Not specified
Purity Not specified99.2%[11]Not specified

Mandatory Visualization

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start prep_ipa Prepare Isophthalic Acid Solution in H₂SO₄ start->prep_ipa prep_nitro Prepare Nitrating Agent (e.g., Mixed Acid) start->prep_nitro mix Controlled Mixing (Slow Addition & Cooling) prep_ipa->mix prep_nitro->mix react Nitration Reaction (Controlled Temperature) mix->react quench Quench with Ice/Water react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash dry Dry the Product wash->dry end This compound dry->end

Caption: Experimental workflow for the nitration of isophthalic acid.

References

Technical Support Center: Synthesis of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 5-Nitroisophthalic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

Low yields can stem from several factors. Consider the following:

  • Incomplete Reaction: The nitration of isophthalic acid requires sufficient time and temperature to proceed to completion. Ensure the reaction has been maintained at the recommended temperature (typically 60-75°C) for the specified duration (2-6 hours).[1][2][3]

  • Improper Reagent Concentration: The concentration of nitric acid and sulfuric acid is crucial. Using dilute acids can lead to an incomplete reaction. Fuming nitric acid or a mixture of concentrated nitric and sulfuric acids is typically used.[1][4]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can promote the formation of unwanted byproducts.[3]

  • Loss during Workup: this compound has some solubility in water, especially hot water.[1][4] Minimize the use of water during washing of the product cake and use ice-cold water to reduce losses.

Q2: The final product is off-color (e.g., yellow or brown) instead of a white or light cream powder. How can I improve the purity?

An off-color product indicates the presence of impurities, which could be unreacted starting material or byproducts.

  • Recrystallization: This is the most effective method for purifying the crude product. Water is a common solvent for recrystallization.[1] Dissolve the crude product in hot water, filter out any insoluble impurities, and allow the solution to cool slowly to form pure crystals.

  • Washing: Thoroughly wash the filter cake with cold water after filtration to remove residual acids and other water-soluble impurities.[1][3]

  • Byproduct Formation: Over-nitration or side reactions can lead to colored impurities. Adhering strictly to the recommended reaction temperature and time can minimize the formation of these byproducts.[3]

Q3: The nitration reaction does not seem to be starting. What should I check?

  • Reagent Quality: Ensure that the nitric acid and sulfuric acid are of the appropriate concentration and have not degraded.

  • Mixing: Adequate stirring is essential to ensure proper mixing of the reactants. Isophthalic acid has limited solubility in concentrated sulfuric acid at room temperature and may require gentle heating to dissolve before the addition of nitric acid.[1][3]

  • Temperature: While high temperatures can be detrimental, the reaction may not initiate effectively at very low temperatures. Ensure the reaction mixture has reached the recommended starting temperature before adding the nitrating agent.

Q4: The product has a low melting point. What does this indicate?

A low or broad melting point range is a classic sign of an impure compound. The presence of unreacted isophthalic acid or other byproducts will depress the melting point. Refer to the purification techniques mentioned in Q2 to improve the purity of your product. The expected melting point is in the range of 259-261°C.[4]

Data Summary

ParameterValueReference
Molecular FormulaC8H5NO6[4]
Molecular Weight211.13 g/mol [4]
Melting Point259-261 °C[4]
AppearanceWhite to light cream crystalline powder[1][4]
SolubilitySoluble in hot water, alcohol, and ether. Slightly soluble in cold water.[1][4]
Typical Yield68% - 90%[1][2][3]

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on literature procedures.[1][2][3] Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • Isophthalic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (65-70%) or fuming nitric acid

  • Ice

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.

  • While stirring, slowly add isophthalic acid to the sulfuric acid. The mixture may need to be gently heated to 60°C to facilitate dissolution.[1][3]

  • Once the isophthalic acid is dissolved, begin the dropwise addition of concentrated nitric acid. Maintain the reaction temperature between 60-75°C throughout the addition. The addition should be slow to control the exothermic reaction.

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for 2-6 hours to ensure the reaction goes to completion.[1][3]

  • After the reaction period, cool the mixture to below 50°C and then slowly pour it into a beaker containing a mixture of ice and water. This will precipitate the crude this compound.

  • Stir the resulting slurry for a period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual acids.

  • For further purification, the crude product can be recrystallized from hot water.[1]

  • Dry the purified product in a vacuum oven at an appropriate temperature.

Visualizations

Synthesis_Pathway Isophthalic_acid Isophthalic Acid Product This compound Isophthalic_acid->Product Nitration Mixed_acid HNO3 / H2SO4 Mixed_acid->Product Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impure_Product Impure Product (Color/Melting Point) Start->Impure_Product No_Reaction Reaction Not Starting Start->No_Reaction Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Workup_Loss Loss During Workup? Low_Yield->Workup_Loss Byproducts Byproduct Formation? Impure_Product->Byproducts Insufficient_Washing Insufficient Washing? Impure_Product->Insufficient_Washing Reagent_Quality Reagent Quality? No_Reaction->Reagent_Quality Mixing_Issue Improper Mixing? No_Reaction->Mixing_Issue Check_Time_Temp Check Reaction Time & Temperature Incomplete_Reaction->Check_Time_Temp Yes Use_Cold_Water Use Ice-Cold Water for Washing Workup_Loss->Use_Cold_Water Yes Recrystallize Recrystallize Product Byproducts->Recrystallize Yes Thorough_Washing Wash Thoroughly with Cold Water Byproducts->Thorough_Washing Also consider Insufficient_Washing->Thorough_Washing Yes Verify_Reagents Verify Reagent Concentration Reagent_Quality->Verify_Reagents Yes Ensure_Stirring Ensure Adequate Stirring Mixing_Issue->Ensure_Stirring Yes

References

Technical Support Center: Scaling Up 5-Nitroisophthalic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Nitroisophthalic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up production, troubleshooting common issues, and ensuring safe and efficient laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial method is the nitration of isophthalic acid.[1] This process typically involves using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions.[1] Both batch and continuous processes are utilized, with continuous nitration in micromixers or coil reactors often preferred for larger scale production due to enhanced safety and efficiency.[1]

Q2: What are the main safety concerns when producing this compound at a larger scale?

A2: The nitration of isophthalic acid is a highly exothermic reaction, posing a significant risk of thermal runaway if not properly controlled.[2] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[3] Additionally, the reagents used, concentrated nitric and sulfuric acids, are highly corrosive and toxic.[3][4] Inhalation of nitric acid fumes and nitrogen dioxide gas can cause severe respiratory irritation.[3][5]

Q3: What are the typical yield and purity I can expect?

A3: With optimized protocols, yields for the synthesis of this compound can range from 83% to over 90%.[2] Purity levels of 99% and higher are achievable with proper purification techniques.[2][6] Continuous processes have reported purities of up to 99.8%.

Q4: What are the primary byproducts in this synthesis?

A4: The main byproducts are typically isomers of this compound, such as 4-nitroisophthalic acid.[7][8] The formation of these isomers is influenced by reaction conditions, particularly the ratio of nitric acid to sulfuric acid and the reaction temperature.[9] In some cases, dinitro compounds can also be formed if the reaction conditions are too harsh.

Q5: How can I purify the crude this compound?

A5: The most common purification method is recrystallization.[10] Water is a frequently used solvent for this purpose.[10] The process involves dissolving the crude product in hot water, followed by hot filtration to remove any insoluble impurities, and then slow cooling to allow the purified this compound to crystallize.[10] The crystals are then collected by filtration and washed with cold water.

Troubleshooting Guides

Low Product Yield
Potential Cause Recommended Action
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction is allowed to proceed for the recommended duration at the optimal temperature. For batch processes, this can be up to 3 hours.[2] - Check Reagent Stoichiometry: An insufficient amount of the nitrating agent will lead to an incomplete reaction. The molar ratio of isophthalic acid to the nitrating agent is typically in the range of 1:1.1 to 1:3.0.[2]
Side Reactions/Degradation - Strict Temperature Control: Maintain the reaction temperature within the recommended range (e.g., 60-90°C for batch processes) to minimize the formation of byproducts and degradation.[2] Use an ice bath to control the initial exothermic reaction during the addition of the nitrating agent.[2] - Controlled Reagent Addition: Add the nitrating mixture slowly and dropwise to the isophthalic acid solution to prevent localized overheating and control the reaction rate.[10]
Product Loss During Workup - Ensure Complete Precipitation: When quenching the reaction mixture in ice-water, ensure the temperature is kept low (not exceeding 20°C) to maximize the precipitation of the product.[2] - Thorough Washing of Filter Cake: Wash the collected crystals with a sufficient amount of cold water to remove residual acids and soluble impurities.[10]
Low Product Purity
Potential Cause Recommended Action
Formation of Isomeric Impurities - Optimize Nitrating Mixture Ratio: The ratio of nitric acid to sulfuric acid can influence the formation of isomers. Experiment with slight variations in this ratio to favor the formation of the desired 5-nitro isomer.[9] - Precise Temperature Control: Adhering to the optimal reaction temperature is crucial for minimizing the formation of unwanted isomers.[9]
Presence of Unreacted Starting Material - Monitor Reaction Completion: Use analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material before quenching the reaction. - Increase Reaction Time or Temperature (with caution): If the reaction is stalling, a moderate increase in reaction time or temperature might be necessary, but this should be done carefully to avoid increased byproduct formation.[10]
Ineffective Purification - Optimize Recrystallization: Ensure the correct solvent and procedure are used for recrystallization. Slow cooling of the saturated solution is key to forming pure crystals.[10] - Perform a Second Recrystallization: If the purity is still not satisfactory after one recrystallization, a second round may be necessary.
Reaction Runaway
Potential Cause Recommended Action
Poor Heat Dissipation - Ensure Adequate Cooling: Use a properly sized cooling bath (e.g., ice-water or ice-salt) and ensure efficient stirring to dissipate the heat generated during the exothermic nitration reaction.[3] - Slow Reagent Addition: The rate of addition of the nitrating mixture is critical. Add it dropwise to allow the cooling system to manage the heat generated.[10]
Incorrect Reagent Ratio - Adhere to Protocol: Use the recommended ratios of nitric acid and sulfuric acid. An incorrect ratio can lead to a more violent reaction.[2]
Contamination - Use Clean and Dry Glassware: Ensure all reactors and equipment are clean and free of contaminants that could catalyze a runaway reaction.

Experimental Protocols

Batch Synthesis of this compound

Materials:

  • Isophthalic Acid

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 30 mL of concentrated sulfuric acid.

  • While stirring, slowly add 10g of isophthalic acid. The isophthalic acid may not completely dissolve at room temperature.

  • Heat the mixture to 60°C with stirring until the isophthalic acid is fully dissolved.[2]

  • In a separate beaker, prepare the nitrating mixture by carefully adding 7g of fuming nitric acid to an appropriate amount of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Cool the isophthalic acid solution to the desired reaction temperature (e.g., 60°C).

  • Slowly add the nitrating mixture dropwise to the isophthalic acid solution over a period of approximately 15 minutes. Monitor the temperature closely and maintain it between 60-65°C during the addition.[2]

  • After the addition is complete, raise the temperature to 90°C and continue stirring for 40 minutes.[2]

  • After the reaction is complete, cool the mixture and slowly pour it into 100 mL of an ice-water mixture with vigorous stirring, ensuring the temperature does not exceed 20°C.[2]

  • Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.[2]

  • Collect the solid product by vacuum filtration and wash the filter cake with 200 mL of cold water.[2]

  • Dry the product in a vacuum oven at 50°C for 12 hours.[2]

Continuous Synthesis of this compound

System: Microreactor or tubular reactor setup with precise temperature and flow rate control.

Procedure:

  • Prepare a solution of isophthalic acid in concentrated sulfuric acid (e.g., 12 wt%).

  • Prepare the nitrating agent, which can be a mixture of concentrated nitric acid and concentrated sulfuric acid.[2]

  • Pump the isophthalic acid solution and the nitrating agent separately into a microreactor or a preheating zone to bring them to the desired reaction temperature (e.g., preheat isophthalic acid solution to 50°C and nitrating agent to 10°C).[2]

  • The preheated streams are then mixed in a reaction zone (e.g., a tubular reactor) maintained at the reaction temperature (e.g., 75°C). The residence time in the reactor is typically short, on the order of minutes.[2]

  • The reaction mixture exiting the reactor is continuously quenched by mixing with a stream of cold water in a quenching zone.[2]

  • The resulting slurry is continuously collected, filtered, washed with water, and dried to yield the final product.[2]

Quantitative Data

Table 1: Representative Reaction Parameters and Outcomes

ParameterBatch Process Example 1[2]Batch Process Example 2[2]Continuous Process Example[2]
Isophthalic Acid 10 g10 g12 wt% solution
Sulfuric Acid 30 mL30 mL-
Nitrating Agent Mixed Acid7g Fuming Nitric AcidMixed Acid
Reaction Temp. 60-90°C60-65°C75°C
Reaction Time 40 min180 min4 min
Yield 84%83%90%
Purity 99.4%99.3%99.2%

Visualizations

Synthesis_Pathway Isophthalic_Acid Isophthalic Acid Reaction_Vessel Nitration Reaction (Controlled Temperature) Isophthalic_Acid->Reaction_Vessel Mixed_Acid Nitrating Mixture (HNO₃ + H₂SO₄) Mixed_Acid->Reaction_Vessel Quenching Quenching (Ice-Water) Reaction_Vessel->Quenching Exothermic Crude_Product Crude this compound Quenching->Crude_Product Precipitation Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Temp Review Temperature Control? Start->Check_Temp Check_Reagents Verify Reagent Ratio & Purity? Check_Temp->Check_Reagents No Adjust_Temp Adjust Cooling/ Heating Protocol Check_Temp->Adjust_Temp Yes Check_Time Check Reaction Time? Check_Reagents->Check_Time No Adjust_Reagents Recalculate & Use Pure Reagents Check_Reagents->Adjust_Reagents Yes Check_Purification Optimize Purification? Check_Time->Check_Purification No Adjust_Time Increase Reaction Time/ Monitor with TLC/HPLC Check_Time->Adjust_Time Yes Adjust_Purification Re-recrystallize/ Use Different Solvent Check_Purification->Adjust_Purification Yes Failure Consult Senior Chemist Check_Purification->Failure No Success Problem Resolved Adjust_Temp->Success Adjust_Reagents->Success Adjust_Time->Success Adjust_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Product Outcomes Temperature Temperature Yield Yield Temperature->Yield Affects rate & side reactions Purity Purity Temperature->Purity Affects isomer formation Safety Safety (Risk of Runaway) Temperature->Safety CRITICAL for control Reaction_Time Reaction Time Reaction_Time->Yield Affects completion Reaction_Time->Purity Can increase byproducts if too long Reagent_Ratio Reagent Ratio (Acid:Substrate) Reagent_Ratio->Yield Affects completion Reagent_Ratio->Purity Affects byproduct formation Reagent_Ratio->Safety Excess can increase exotherm

Caption: Key relationships between reaction parameters and outcomes.

References

Preventing the formation of isomers during 5-Nitroisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitroisophthalic acid. Our goal is to help you prevent the formation of unwanted isomers and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of isomer formation.

Issue 1: Presence of 4-Nitroisophthalic Acid Isomer in the Final Product

  • Question: My final product is contaminated with the 4-nitroisophthalic acid isomer. How can I minimize or eliminate this side product?

  • Answer: The formation of 4-nitroisophthalic acid is a known side reaction during the nitration of isophthalic acid.[1] To favor the formation of the desired 5-nitro isomer, precise control over reaction conditions is crucial.

    • Temperature Control: Maintain a consistent and controlled reaction temperature. While specific optimal temperatures can vary based on the exact protocol, nitration is an exothermic reaction, and localized temperature spikes can lead to the formation of undesired isomers.[2] Continuous flow reactors or careful, slow, dropwise addition of the nitrating agent to a well-stirred solution can help manage heat generation.[2]

    • Nitrating Agent and Acid Catalyst: The choice and concentration of the nitrating agent and acid catalyst are critical. A common method involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[3][4] The sulfuric acid acts as a catalyst and helps to control the activity of the nitronium ion (NO₂⁺), the electrophile in the reaction. Variations in the ratio and concentration of these acids can affect the selectivity of the nitration.

    • Reaction Time: Prolonged reaction times may not necessarily increase the yield of the desired product and could lead to the formation of more byproducts. Monitor the reaction progress using an appropriate analytical technique, such as HPLC, to determine the optimal reaction time.[5]

Issue 2: Low Yield of this compound

  • Question: I am experiencing a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can result from several factors, including incomplete reaction, product loss during workup, and side reactions.

    • Incomplete Reaction: Ensure that the isophthalic acid is fully dissolved or adequately suspended in the sulfuric acid before adding the nitrating agent.[2] Preheating the isophthalic acid solution can aid in dissolution.[6] The molar ratio of the nitrating agent to isophthalic acid is also important; an insufficient amount of nitrating agent will lead to incomplete conversion.

    • Product Loss During Workup: this compound is typically isolated by quenching the reaction mixture in an ice-water mixture, followed by filtration.[2] Ensure the quenching process is done carefully to avoid product decomposition. Thoroughly wash the filtered product with cold water to remove residual acids without dissolving a significant amount of the product.[7]

    • Side Reactions: Besides isomer formation, other side reactions can consume starting material and reduce the yield. Controlling the reaction temperature and minimizing reaction time can help to suppress these unwanted reactions.

Issue 3: Difficulty in Purifying this compound

  • Question: How can I effectively purify this compound from its isomers and other impurities?

  • Answer: Purification can be challenging due to the similar chemical properties of the isomers.

    • Recrystallization: Recrystallization is a common method for purifying this compound.[7] Water is a frequently used solvent for this purpose.[7] The solubility difference between the 5-nitro and 4-nitro isomers can be exploited through careful control of temperature and solvent volume.

    • Chromatographic Techniques: For high-purity requirements, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) can be employed to separate the isomers.[8] This is particularly useful for analytical quantification but can also be adapted for preparative scale purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method for synthesizing this compound is through the electrophilic nitration of isophthalic acid.[3] This typically involves reacting isophthalic acid with a nitrating agent, such as a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid, under controlled temperature conditions.[3][4]

Q2: What are the common isomers formed during the synthesis of this compound?

A2: The primary isomeric byproduct formed during the nitration of isophthalic acid is 4-nitroisophthalic acid.[1] Depending on the subsequent reaction steps, such as esterification, other byproducts like the monomethyl ester of this compound can also be formed.[1]

Q3: How do reaction conditions affect the ratio of this compound to its isomers?

A3: The ratio of this compound to its isomers is highly dependent on the reaction conditions. Key parameters include:

  • Temperature: Higher temperatures can lead to decreased selectivity and an increase in the formation of the 4-nitro isomer.[2]

  • Concentration of Reagents: The ratio of nitric acid to sulfuric acid and the concentration of the isophthalic acid solution can influence the reaction's selectivity.[2]

  • Reaction Time: Optimizing the reaction time is crucial to maximize the yield of the desired product while minimizing the formation of byproducts.[2]

Q4: What analytical techniques are used to identify and quantify isomers of Nitroisophthalic acid?

A4: Several analytical techniques can be used to identify and quantify the isomers of Nitroisophthalic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for separating and quantifying the different isomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between the isomers based on the different chemical environments of the protons on the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry can be coupled with chromatography (e.g., LC-MS) to identify the isomers based on their mass-to-charge ratio and fragmentation patterns.[9]

Experimental Protocols

Protocol 1: Batch Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices.

  • Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (e.g., 104.3 mL).

  • Dissolution of Isophthalic Acid: While stirring, add isophthalic acid (e.g., 40g) to the sulfuric acid. Heat the mixture to approximately 60°C to facilitate dissolution and hold for 30 minutes.[7]

  • Nitration: Cool the mixture if necessary to the desired reaction temperature. Slowly add a 60% nitric acid solution (e.g., 37.8g) dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature is maintained at 60°C.[7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 60°C for an additional 2 hours.[7]

  • Quenching and Precipitation: Cool the reaction mixture to below 50°C and then slowly pour it into a beaker containing an ice-water mixture with vigorous stirring. This will cause the this compound to precipitate.

  • Isolation and Washing: Filter the precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a vacuum oven at an appropriate temperature (e.g., 60-80°C) until a constant weight is achieved.[2][6]

  • Purification (Optional): The crude product can be further purified by recrystallization from hot water.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcomes in this compound Synthesis

ParameterMethod AMethod B
Nitrating Agent Fuming Nitric Acid65% Nitric Acid / Sulfuric Acid
Reaction Temperature 85°C75°C
Reaction Time 1 minute4 minutes
Purity of Product 99.8%99.2%
Yield 87%90%
Reference [2][6]

Visualizations

Synthesis_Pathway Isophthalic_acid Isophthalic Acid Intermediate Wheland Intermediate Isophthalic_acid->Intermediate Nitration Mixed_acid HNO₃ / H₂SO₄ Nitronium_ion NO₂⁺ (Electrophile) Mixed_acid->Nitronium_ion Nitronium_ion->Intermediate Product This compound Intermediate->Product Deprotonation Isomer 4-Nitroisophthalic Acid (Isomer) Intermediate->Isomer Alternative Deprotonation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product (e.g., HPLC) Start->Analysis Isomer_Check Isomer Content > Acceptable Limit? Analysis->Isomer_Check Yield_Check Yield < Expected? Isomer_Check->Yield_Check No Optimize_Temp Optimize Temperature Control Isomer_Check->Optimize_Temp Yes Purity_Check Purity < Desired? Yield_Check->Purity_Check No Check_Workup Review Quenching and Washing Steps Yield_Check->Check_Workup Yes Purify Perform Recrystallization or Chromatography Purity_Check->Purify Yes End Product Meets Specifications Purity_Check->End No Optimize_Reagents Adjust Reagent Ratios/Concentration Optimize_Temp->Optimize_Reagents Optimize_Time Optimize Reaction Time Optimize_Reagents->Optimize_Time Optimize_Time->Start Re-run Synthesis Check_Workup->Start Re-run Synthesis Purify->Analysis

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5-Nitroisophthalic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome common challenges in obtaining high-purity this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the synthesis process, which usually involves the nitration of isophthalic acid.[1] These impurities can include:

  • Isomeric byproducts: 2-Nitroisophthalic acid and 4-Nitroisophthalic acid are common process-related impurities.

  • Unreacted starting material: Residual isophthalic acid may remain in the crude product.

  • Dinitro species: Over-nitration can lead to the formation of dinitroisophthalic acid isomers.

  • Color impurities: The crude product often has a light cream or yellowish appearance due to the presence of colored byproducts.[1][2]

Q2: My purified this compound is still yellow. How can I decolorize it?

A2: A persistent yellow color in this compound after initial purification indicates the presence of color impurities. A common and effective method for decolorization is treatment with activated carbon. This is typically done by adding a small amount of activated carbon to a hot solution of the crude product before the recrystallization step. The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.

Q3: What is the best solvent for recrystallizing this compound?

A3: The choice of solvent for recrystallization is crucial for achieving high purity and yield. This compound is soluble in hot water, ethanol, methanol, acetonitrile, and DMSO.[1][2] Water is a commonly used solvent for recrystallization.[3] The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system, such as ethanol/water, can also be effective. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude product.

Q4: How can I confirm the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A reversed-phase HPLC method can effectively separate the main compound from its potential impurities. Other analytical techniques such as melting point determination can also provide a good indication of purity, as impurities will typically depress and broaden the melting point range. The reported melting point of pure this compound is in the range of 259-261 °C.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Low Purity After Recrystallization Incomplete removal of isomers (2-nitro and 4-nitroisophthalic acid).Optimize the recrystallization solvent to exploit solubility differences between the isomers. A second recrystallization step may be necessary.
Presence of unreacted isophthalic acid.Consider an acid-base extraction. This compound is a stronger acid than isophthalic acid, and this difference in acidity can be used for separation.
Poor Crystal Formation Solution is too dilute.Concentrate the solution by boiling off some of the solvent before allowing it to cool.
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger, purer crystals.
Presence of oily impurities.If the product "oils out" instead of crystallizing, try adding more of the more "soluble" solvent in a mixed-solvent system and reheat until a clear solution is obtained before cooling again.
Low Yield Too much solvent used for recrystallization.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is lost during transfers.Ensure careful transfer of solids and solutions between vessels. Rinse glassware with a small amount of the cold recrystallization solvent to recover any remaining product.
Premature crystallization during hot filtration.Pre-heat the funnel and filter paper to prevent the product from crystallizing out on the filter.
Product is a Fine Powder Rapid crystallization.Slow down the cooling process. Consider using a different recrystallization solvent or a mixed solvent system.

Experimental Protocols

Recrystallization of this compound from Water

Objective: To purify crude this compound by recrystallization using water as the solvent.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring.

  • Gradually add more hot deionized water until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated carbon (about 1-2% of the weight of the crude product) and boil for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities and activated carbon. It is crucial to use a pre-heated funnel to prevent premature crystallization.

  • Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound should start to form.

  • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

HPLC Analysis of this compound

Objective: To determine the purity of a this compound sample by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized for your specific column and system.

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Sample Solution Preparation: Accurately weigh the this compound sample to be analyzed and dissolve it in the same solvent as the standard to a similar concentration.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution and then the sample solution.

    • Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks.

Quantitative Data

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g/L)
201.5[1]

Visualizations

Purification_Troubleshooting_Workflow start Crude this compound recrystallization Recrystallization start->recrystallization purity_check Check Purity (HPLC, MP) recrystallization->purity_check pure_product High Purity Product purity_check->pure_product Purity Meets Specification low_purity Low Purity? purity_check->low_purity Purity < Specification troubleshoot Troubleshoot color_issue Color Impurities? troubleshoot->color_issue acid_base_extraction Consider Acid-Base Extraction troubleshoot->acid_base_extraction Isomers or Starting Material Present low_purity->pure_product No low_purity->troubleshoot Yes activated_carbon Activated Carbon Treatment color_issue->activated_carbon Yes second_recrystallization Second Recrystallization color_issue->second_recrystallization No activated_carbon->recrystallization second_recrystallization->purity_check acid_base_extraction->recrystallization Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional, for insolubles) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization ice_bath Cool in Ice Bath crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

References

How to monitor the progress of 5-Nitroisophthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the synthesis of 5-Nitroisophthalic acid. It includes frequently asked questions and troubleshooting guides to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the nitration of isophthalic acid.[1] This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid under controlled temperature conditions.[1][2]

Q2: What are the key reaction parameters to control during the synthesis?

A2: For a successful synthesis, it is crucial to control the following parameters:

  • Temperature: The reaction is exothermic, and maintaining the correct temperature is vital to prevent over-nitration or side reactions.[3]

  • Reaction Time: Sufficient time must be allowed for the reaction to go to completion, but extended times can lead to byproduct formation.[3][4]

  • Reagent Purity: The purity of isophthalic acid and the nitrating agents can significantly impact the yield and purity of the final product.[4]

  • Agitation: Proper mixing is essential to ensure a homogenous reaction mixture and prevent localized overheating or concentration gradients.[3][4]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound synthesis can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of the starting material (isophthalic acid) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products, allowing for a precise determination of reaction completion and purity of the product.

  • On-line Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for real-time monitoring of the reaction mixture without the need for sample preparation.[5]

Q4: What are the expected physical properties of this compound?

A4: this compound is typically a light cream or white crystalline powder.[1][6] It has a melting point in the range of 259-261°C.[1] The compound is soluble in hot water, alcohol, and ether.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Reagent Ratio: Incorrect stoichiometry of nitric acid or sulfuric acid. 3. Loss during Work-up: Product loss during filtration or washing steps.1. Monitor the reaction using TLC or HPLC to ensure the starting material is fully consumed. Consider extending the reaction time or slightly increasing the temperature. 2. Carefully control the addition of the nitrating mixture. 3. Ensure the product has fully precipitated before filtration. Use ice-cold water for washing to minimize dissolution.
Product is a Dark Color or Contains Impurities 1. Over-Nitration: Reaction temperature was too high, leading to the formation of dinitro or other nitrated byproducts. 2. Side Reactions: Oxidation or sulfonation of the aromatic ring can occur at elevated temperatures.[4] 3. Charring: Localized overheating due to poor mixing can cause decomposition of organic material.[4]1. Maintain strict temperature control, ensuring it does not exceed the recommended range. 2. Use a milder nitrating agent if possible, or shorten the reaction time.[4] Purification using activated carbon can help decolorize the product.[4] 3. Ensure vigorous and homogeneous mixing of the reaction mixture.[4]
Formation of Polymeric Byproducts 1. High Reaction Temperature: Elevated temperatures can promote polymerization.[4] 2. Incorrect Quenching: Adding the reaction mixture to water too slowly or without adequate cooling can lead to side reactions.1. Maintain a controlled and moderate reaction temperature. 2. Quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot (a few drops) of the reaction mixture. Quench the aliquot in a vial containing ice-cold water. Extract the organic components with a suitable solvent like ethyl acetate.

  • TLC Plate Spotting: Spot the extracted sample, along with standards of the starting material (isophthalic acid) and, if available, the pure product (this compound), onto a silica gel TLC plate.

  • Elution: Develop the TLC plate in a chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane).

  • Visualization: Visualize the spots under UV light. The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction.

Protocol 2: Determining Product Purity by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare a dilute solution of the final, dried product in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • HPLC System: Use a reverse-phase C18 column.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water with a small amount of an acid modifier like trifluoroacetic acid (TFA).

  • Detection: Use a UV detector set to a wavelength where both the product and potential impurities absorb (e.g., 254 nm).

  • Analysis: The retention time of the major peak should correspond to that of a pure standard of this compound. The peak area percentage can be used to determine the purity of the product.

Diagrams

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation Isophthalic_Acid Isophthalic Acid Reaction_Vessel Reaction Vessel (Controlled Temperature) Isophthalic_Acid->Reaction_Vessel Mixed_Acid Mixed Acid (Fuming HNO3 + Conc. H2SO4) Mixed_Acid->Reaction_Vessel Monitoring Reaction Monitoring (TLC/HPLC) Reaction_Vessel->Monitoring Quenching Quenching (Ice Water) Reaction_Vessel->Quenching Filtration Filtration Quenching->Filtration Washing Washing (Cold Water) Filtration->Washing Drying Drying Washing->Drying Product 5-Nitroisophthalic Acid Drying->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity / Discoloration cluster_solutions Potential Solutions Start Problem Encountered Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Reagent_Ratio Incorrect Reagent Ratio? Start->Reagent_Ratio Workup_Loss Loss During Work-up? Start->Workup_Loss Over_Nitration Over-Nitration? Start->Over_Nitration Side_Reactions Side Reactions? Start->Side_Reactions Charring Charring? Start->Charring Optimize_Time_Temp Optimize Time/Temp Incomplete_Reaction->Optimize_Time_Temp Check_Stoichiometry Check Stoichiometry Reagent_Ratio->Check_Stoichiometry Improve_Workup Improve Work-up Workup_Loss->Improve_Workup Control_Temp Strict Temp Control Over_Nitration->Control_Temp Side_Reactions->Control_Temp Improve_Mixing Improve Mixing Charring->Improve_Mixing

Caption: Troubleshooting logic for this compound synthesis.

References

Best practices for handling and storing 5-Nitroisophthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 5-Nitroisophthalic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause(s) Troubleshooting Steps
Poor Solubility The solvent is not appropriate for this compound. The pH of the solution is not optimal.This compound has low solubility in water but is more soluble in organic solvents like ethanol, acetone, and DMSO.[1] For aqueous solutions, increasing the pH by adding a base can deprotonate the carboxylic acid groups, which may increase its solubility.[1]
Incomplete Reaction or Low Yield The reaction conditions (temperature, time, stoichiometry) are not optimized. The this compound may have degraded due to improper storage.Ensure the this compound has been stored in a cool, dry, and well-ventilated place, away from light and incompatible substances.[2][3] Review the reaction protocol and consider optimizing parameters such as temperature, reaction time, and the molar ratio of reactants. The nitro group on the benzene ring makes the compound reactive in electrophilic substitution reactions.[1]
Formation of Byproducts The reaction temperature is too high, leading to side reactions. The purity of the starting materials is insufficient.In nitration reactions to synthesize this compound, for instance, high temperatures can lead to the formation of multi-nitrated impurities.[4] Ensure the use of high-purity starting materials and maintain precise temperature control throughout the reaction.
Difficulty in Product Isolation/Purification The product has similar solubility properties to the starting materials or byproducts. The crystallization process is not optimized.For purification, techniques like recrystallization can be employed. In the case of purifying stereoisomers of a product, this compound can be used to form diastereomeric salts with different solubilities, facilitating their separation.[5]
Discoloration of the Compound The compound has been exposed to light, heat, or incompatible materials during storage.This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light and heat.[2][6]

Frequently Asked Questions (FAQs)

Handling and Storage

  • What are the recommended storage conditions for this compound? Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] Keep it away from direct sunlight, heat, ignition sources, and incompatible materials such as strong oxidizing agents and strong bases.[2][3]

  • What personal protective equipment (PPE) should be worn when handling this compound? It is recommended to wear chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2] If there is a risk of dust formation, a respirator should be used.[2]

  • How should spills of this compound be handled? For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For major spills, evacuate the area and ensure adequate ventilation. Prevent the spill from entering drains or waterways.

Properties and Applications

  • What is the solubility of this compound in common solvents? It has low solubility in water (1.5 g/L at 20°C) but is soluble in solvents such as acetonitrile, DMSO, and methanol.[7]

  • What are the primary applications of this compound in research and development? It is a key intermediate in the synthesis of pharmaceuticals, such as Glycopyrrolate, and in the manufacturing of disperse dyes.[7][8][9] It is also used in the synthesis of coordination polymers and metal-organic frameworks (MOFs).[8]

  • Is this compound stable? It is stable under normal storage conditions.[10] However, it should be kept away from incompatible materials like strong oxidizing agents and strong bases to prevent hazardous reactions.[2]

Quantitative Data

PropertyValueSource(s)
Molecular Formula C₈H₅NO₆[11]
Molecular Weight 211.13 g/mol [9]
Appearance Light cream or white to off-white crystalline powder[7][8][9]
Melting Point 259-261 °C (lit.) or 260-264 °C[10][12]
Boiling Point ~350.79 °C (estimated)[7]
Water Solubility 1.5 g/L at 20°C[7][12]
CAS Number 618-88-2[10]

Experimental Protocols

1. Synthesis of a Coordination Polymer using this compound (Hydrothermal Method)

This protocol is a representative example of the hydrothermal synthesis of a metal-organic framework.

  • Reactants:

    • Metal salt (e.g., Ni(NO₃)₂·6H₂O)

    • This compound (H₂L)

    • Deionized water

  • Procedure:

    • In a typical synthesis, equimolar amounts of the metal salt (e.g., 0.1 mmol) and this compound (0.1 mmol) are mixed in deionized water (e.g., 10 mL).[13]

    • The mixture is stirred for approximately 30 minutes in air to ensure homogeneity.[13]

    • The resulting solution is sealed in a Teflon-lined stainless-steel autoclave.[13]

    • The autoclave is heated to a specific temperature (e.g., 160-180 °C) for a set duration (e.g., 72 hours).[13]

    • After the reaction, the autoclave is cooled slowly to room temperature.[13]

    • The resulting crystals are collected by filtration, washed with deionized water, and dried.

2. Use of this compound in the Purification of Glycopyrrolate

This compound can be used as a resolving agent to separate diastereomers of Glycopyrrolate by forming salts with different solubilities.

  • Procedure:

    • A mixture of glycopyrrolate base diastereomers is dissolved in a suitable organic solvent, such as methanol.[5]

    • This compound is added to the solution to form the glycopyrrolate base, 5-nitroisophthalate salt.[5]

    • The threo-glycopyrrolate base, 5-nitroisophthalate salt is less soluble and will preferentially crystallize out of the solution.[5]

    • The crystals are isolated by filtration.

    • The purified salt is then treated with an inorganic base (e.g., aqueous sodium hydroxide) to regenerate the purified glycopyrrolate base.[5]

Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storing this compound cluster_preparation Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup and Disposal Consult_SDS Consult Safety Data Sheet (SDS) Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Consult_SDS->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weigh_and_Transfer Weigh and Transfer Carefully (Minimize Dust) Prepare_Work_Area->Weigh_and_Transfer Perform_Experiment Perform Experiment Weigh_and_Transfer->Perform_Experiment Store_Container Store in Tightly Sealed Container Perform_Experiment->Store_Container After Use Clean_Spills Clean Spills Promptly Perform_Experiment->Clean_Spills If Spill Occurs Dispose_Waste Dispose of Waste According to Regulations Perform_Experiment->Dispose_Waste Post-Experiment Storage_Conditions Cool, Dry, Well-Ventilated Area Store_Container->Storage_Conditions Incompatibles Away from Incompatible Substances Storage_Conditions->Incompatibles Clean_Spills->Dispose_Waste

Caption: Logical workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to 5-Nitroisophthalic Acid and Other Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural characteristics and, consequently, their performance in various applications. This guide provides an objective comparison of 5-nitroisophthalic acid against other commonly employed linkers in MOF synthesis, supported by experimental data.

The introduction of a nitro group onto the isophthalic acid backbone significantly influences the electronic properties and coordination behavior of the linker, leading to MOFs with distinct properties. This comparison will focus on key performance indicators such as porosity, thermal stability, and catalytic activity, with a particular emphasis on how the nitro functionality of this compound impacts these characteristics relative to linkers like terephthalic acid (BDC) and trimesic acid (BTC).

Performance Comparison of MOF Linkers

The choice of organic linker profoundly affects the physicochemical properties of the resulting MOF. The following tables summarize key quantitative data for MOFs synthesized with this compound and other benchmark linkers.

Table 1: Comparison of Porosity and Surface Area

MOFLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Application Areas
Cd-NIPA MOFThis compoundCd(II)>20 wt% CO2 uptake-Gas Adsorption[1]
Co-MOF (X1)This compoundCo(II)Low-Electrocatalysis[2]
MOF-5Terephthalic acid (BDC)Zn(II)260 - 44000.92 - 1.04Gas Storage, Drug Delivery[3][4]
HKUST-1Trimesic acid (BTC)Cu(II)~1800~0.8Gas Storage, Catalysis
UiO-66-NO₂2-Nitroterephthalic acidZr(IV)~1100 - 1300-Gas Adsorption[5]

Table 2: Comparison of Thermal Stability

MOFLinkerMetal IonDecomposition Temperature (°C)
Cd-NIPA MOFThis compoundCd(II)~350
MOF-5Terephthalic acid (BDC)Zn(II)~400[3][4]
HKUST-1Trimesic acid (BTC)Cu(II)~350
UiO-66-NO₂2-Nitroterephthalic acidZr(IV)~400[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of MOFs. Below are representative experimental protocols for the synthesis of a MOF using this compound and the benchmark MOF, MOF-5.

Synthesis of a Cobalt-based MOF with this compound

This protocol is adapted from a study on cobalt-based MOFs for electrocatalysis.[2]

Materials:

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Dissolve 0.12 mol of this compound in 20 ml of a solvent mixture of DMF and ethanol (1:1 v/v).

  • In a separate vessel, dissolve a stoichiometric equivalent of cobalt(II) nitrate hexahydrate in a minimal amount of the same solvent mixture.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).

  • After cooling to room temperature, the resulting crystalline product is collected by filtration.

  • Wash the product with fresh DMF and then ethanol to remove any unreacted precursors.

  • Dry the final product under vacuum.

Synthesis of MOF-5

This protocol is a widely recognized method for the synthesis of MOF-5.[4][7]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve zinc nitrate hexahydrate and terephthalic acid in DMF in a molar ratio of 4:3.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the sealed autoclave in an oven at a temperature between 105-120 °C for 24 hours.[7]

  • After cooling, a white crystalline powder of MOF-5 will have formed.

  • Collect the crystals by filtration and wash them thoroughly with fresh DMF to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent like chloroform, followed by heating under vacuum to remove the solvent molecules from the pores.

Visualizing the Synthesis and Comparison Workflow

To better understand the processes and logical connections in MOF synthesis and evaluation, the following diagrams are provided.

MOF_Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_characterization Characterization Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mixing Mixing & Solvation Metal_Salt->Mixing Organic_Linker Organic Linker (e.g., this compound) Organic_Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Solvothermal/Hydrothermal Reaction Mixing->Reaction Crystallization Crystallization Reaction->Crystallization PXRD Powder X-ray Diffraction (Phase Purity, Crystallinity) Crystallization->PXRD As-synthesized MOF TGA Thermogravimetric Analysis (Thermal Stability) Crystallization->TGA Gas_Sorption Gas Sorption Analysis (BET Surface Area, Porosity) Crystallization->Gas_Sorption SEM Scanning Electron Microscopy (Morphology) Crystallization->SEM

Caption: A generalized workflow for the synthesis and characterization of Metal-Organic Frameworks.

Linker_Comparison_Logic cluster_linkers Linkers for Comparison cluster_properties Performance Metrics cluster_applications Potential Applications Topic Comparison of Organic Linkers in MOF Synthesis L1 This compound Topic->L1 L2 Terephthalic Acid (BDC) Topic->L2 L3 Trimesic Acid (BTC) Topic->L3 P1 Porosity & Surface Area (BET, Pore Volume) L1->P1 P2 Thermal Stability (TGA) L1->P2 P3 Catalytic Activity (e.g., Electrocatalysis) L1->P3 P4 Gas Adsorption (e.g., CO₂ Uptake) L1->P4 L2->P1 L2->P2 L2->P3 L2->P4 L3->P1 L3->P2 L3->P3 L3->P4 A1 Gas Storage & Separation P1->A1 A3 Drug Delivery P1->A3 P2->A1 A2 Catalysis P2->A2 P2->A3 P3->A2 P4->A1

Caption: Logical relationship for comparing organic linkers based on performance and applications.

Conclusion

The incorporation of a nitro group in the this compound linker imparts distinct electronic properties that can significantly influence the resulting MOF's characteristics. The electron-withdrawing nature of the nitro group can affect the coordination environment of the metal centers and the overall framework stability. While direct, comprehensive comparative studies are still emerging, the available data suggests that this compound is a valuable linker for creating MOFs with tailored properties for specific applications, particularly in catalysis and gas separation. In contrast, linkers like terephthalic acid and trimesic acid have led to the development of highly porous and thermally stable MOFs (e.g., MOF-5 and HKUST-1) that are benchmarks in the field for gas storage. The choice of linker should, therefore, be guided by the desired application, with this compound offering a route to functional MOFs with unique electronic characteristics. Further research focusing on the systematic comparison of isoreticular MOFs synthesized from these linkers will provide deeper insights into structure-property relationships and guide the rational design of next-generation porous materials.

References

A Comparative Guide to Metal-Organic Frameworks Derived from Nitroisophthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the physicochemical properties of Metal-Organic Frameworks (MOFs) synthesized from 5-nitroisophthalic acid and 4-nitroisophthalic acid.

The strategic selection of organic linkers is a cornerstone in the design of Metal-Organic Frameworks (MOFs), dictating their structural topology and, consequently, their functional properties. The position of functional groups on these linkers can significantly influence the resulting MOF's characteristics, including thermal stability, porosity, and catalytic activity. This guide provides a comparative analysis of MOFs derived from two positional isomers of nitroisophthalic acid: this compound and 4-nitroisophthalic acid.

Influence of Isomerism on MOF Properties: A Summary

The location of the nitro group on the isophthalic acid backbone plays a crucial role in the coordination environment and the final architecture of the MOF. This, in turn, impacts the material's performance in various applications. Below is a summary of key properties for MOFs synthesized with different metal ions and these two isomers.

PropertyMOF with this compoundMOF with 4-Nitroisophthalic AcidKey Observations
Thermal Stability Varies with the metal center. For example, a Cobalt-based MOF (X1) shows good crystallinity.[1] Lanthanide-based MOFs also exhibit notable thermal stability.[2]Generally, the thermal stability of MOFs is influenced by the coordination number and environment rather than the framework topology.[3]The choice of the metal ion is a dominant factor in determining the thermal stability of the resulting MOF.
Porosity & Surface Area A Copper-based MOF demonstrated porosity, which was further enhanced upon functionalization.[4]The porosity of MOFs can be tuned by adjusting the linker's substituents, which affects the pore size and fraction.The position of the nitro group, along with the choice of metal and other ligands, influences the packing and porosity of the framework.
Gas Adsorption A Cadmium-based MOF was synthesized for CO2 capture applications.[5]The steric hindrance of functional groups can affect gas uptake capacities.Linker functionalization is a key strategy for tailoring the gas sorption properties of MOFs.
Catalytic Activity A Cobalt-based MOF (X1) was evaluated as an electrocatalyst for water splitting, though it showed suboptimal performance compared to a MOF with a different linker.[1]The catalytic activity of copper-based MOFs can be influenced by the steric demand of the linker's substituents.The specific isomer and the resulting framework structure can significantly impact the accessibility of active sites and, therefore, the catalytic performance.
Luminescence Lanthanide-based MOFs constructed from 5-nitroisophthalate have been shown to exhibit luminescent properties.[2]-The choice of metal ion is critical for imparting luminescent properties to the MOF.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these materials. Below are representative experimental protocols for the synthesis of MOFs from nitroisophthalic acid isomers and their characterization.

Synthesis of a Cobalt-based MOF with this compound (X1)

This procedure describes the hydrothermal synthesis of a Cobalt-based MOF using this compound as the organic linker.[1]

  • Preparation of the Reaction Mixture: A mixture of a cobalt salt and this compound is prepared in a suitable solvent, typically a mixture of N,N-dimethylformamide (DMF) and water.

  • Hydrothermal Reaction: The mixture is sealed in a Teflon-lined stainless steel autoclave and heated to a specific temperature (e.g., 120-180 °C) for a defined period (e.g., 24-72 hours).

  • Isolation and Purification: After cooling to room temperature, the crystalline product is collected by filtration, washed with fresh solvent (e.g., DMF and ethanol) to remove unreacted starting materials, and dried under vacuum.

Synthesis of a Copper-based MOF with 4-Nitroisophthalic Acid

A representative solvothermal synthesis of a copper-based MOF using 4-nitroisophthalic acid.

  • Reactant Dissolution: A copper salt (e.g., copper nitrate) and 4-nitroisophthalic acid are dissolved in a solvent system, which may include DMF, ethanol, and water.

  • Solvothermal Synthesis: The solution is placed in a sealed vessel and heated in an oven at a controlled temperature for a set duration to allow for crystal growth.

  • Product Recovery: The resulting crystals are harvested by filtration, thoroughly washed with a solvent like DMF to remove any impurities, and subsequently dried.

Characterization Techniques

The following are standard techniques used to characterize the properties of the synthesized MOFs:

  • Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized materials.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume of the MOFs through nitrogen adsorption-desorption isotherms at 77 K.

  • Gas Adsorption Measurements: To assess the gas uptake capacity (e.g., for CO2, H2) using a volumetric gas adsorption analyzer at specific temperatures and pressures.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and crystal habit of the MOF particles.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal centers.

Visualizing the Synthesis and Logic

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between linker isomerism and the resulting MOF properties.

Caption: General workflow for the solvothermal synthesis of MOFs.

Isomer_Property_Relationship Influence of Linker Isomerism on MOF Properties Nitroisophthalic Acid Isomer Nitroisophthalic Acid Isomer Coordination Environment Coordination Environment Nitroisophthalic Acid Isomer->Coordination Environment Framework Topology Framework Topology Coordination Environment->Framework Topology Physicochemical Properties Physicochemical Properties Framework Topology->Physicochemical Properties Thermal Stability Thermal Stability Physicochemical Properties->Thermal Stability Porosity Porosity Physicochemical Properties->Porosity Catalytic Activity Catalytic Activity Physicochemical Properties->Catalytic Activity Gas Adsorption Gas Adsorption Physicochemical Properties->Gas Adsorption

Caption: Logical relationship between linker isomer and MOF properties.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 5-Nitroisophthalic acid, a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Given the limited availability of specific validated methods in published literature, this document outlines potential High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry techniques, with protocols adapted from methods for structurally similar aromatic carboxylic and nitroaromatic compounds.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of three common analytical techniques. Please note that where specific experimental data for this compound is unavailable, typical performance characteristics for similar analytes are provided as an estimate.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionCapillary Electrophoresis (CE) with UV DetectionUV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary phase and a mobile phase, followed by UV detection.Separation based on differential migration in an electric field, followed by UV detection.Quantification based on the absorbance of UV light at a specific wavelength.
Selectivity HighHighLow to Moderate
Sensitivity HighVery HighModerate
Limit of Detection (LOD) Estimated: 0.1 - 1 µg/mLEstimated: 0.05 - 0.5 µg/mLEstimated: 1 - 5 µg/mL
Limit of Quantification (LOQ) Estimated: 0.3 - 3 µg/mLEstimated: 0.15 - 1.5 µg/mLEstimated: 3 - 15 µg/mL
Linearity (R²) Typically >0.999Typically >0.999Typically >0.995
Precision (%RSD) < 2%< 3%< 5%
Analysis Time 5 - 15 minutes3 - 10 minutes< 5 minutes
Advantages Robust, reliable, widely available, suitable for complex matrices.High separation efficiency, minimal sample and solvent consumption.Simple, rapid, and cost-effective for pure samples.
Disadvantages Higher solvent consumption compared to CE.Sensitive to matrix effects, requires specialized equipment.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is adapted from established protocols for the analysis of aromatic carboxylic acids and is suitable for the routine quality control of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid or formic acid. The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: Determined by scanning the UV spectrum of this compound (a wavelength around 220-230 nm is expected).

  • Analysis: Inject the standard solutions to construct a calibration curve by plotting peak area against concentration. Inject the sample solution and determine the concentration of this compound from the calibration curve.

Capillary Electrophoresis (CE) with UV Detection

This method, based on principles of Capillary Zone Electrophoresis (CZE) for aromatic acids, offers high separation efficiency and is suitable for samples with limited volume.

Instrumentation:

  • Capillary Electrophoresis system with a UV-Vis detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • Data acquisition and processing software

Reagents:

  • Sodium tetraborate (Borax)

  • Boric acid

  • Sodium hydroxide (for pH adjustment)

  • Methanol

  • Ultrapure water

  • This compound reference standard

Procedure:

  • Buffer Preparation: Prepare a running buffer of 20 mM sodium tetraborate and 20 mM boric acid in ultrapure water. Adjust the pH to approximately 9.0 with sodium hydroxide.

  • Standard Solution Preparation: Prepare stock and working standard solutions of this compound in the running buffer, similar to the HPLC method.

  • Sample Preparation: Dilute the sample in the running buffer to a concentration within the linear range of the assay.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary

    • Buffer: 20 mM Borate buffer, pH 9.0

    • Voltage: 20 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Temperature: 25 °C

    • Detection: UV detection at a suitable wavelength (e.g., 220 nm).

  • Analysis: Perform electrophoresis of the standard solutions to create a calibration curve of peak area versus concentration. Analyze the sample and quantify this compound using the calibration curve.

UV-Vis Spectrophotometry

This is a simple and rapid method suitable for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or other suitable UV-transparent solvent

  • This compound reference standard

Procedure:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest. Methanol is a common choice.

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution and a series of working standard solutions of this compound in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the predetermined λmax.

    • Zero the instrument with the solvent blank.

    • Measure the absorbance of each standard solution and the sample solution.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample from its absorbance using the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Standard Standard Weighing Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Injection into System (HPLC/CE) Filtration->Injection Measurement Spectrophotometric Measurement Filtration->Measurement Calibration Calibration Curve Generation Injection->Calibration Measurement->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for the quantification of this compound.

Method_Selection_Logic Start Start: Need to Quantify This compound Purity High Purity Sample? Start->Purity Matrix Complex Matrix? Purity->Matrix No UV_Vis Use UV-Vis Spectrophotometry Purity->UV_Vis Yes Sensitivity High Sensitivity Required? Matrix->Sensitivity No HPLC Use HPLC-UV Matrix->HPLC Yes Sensitivity->HPLC No CE Consider Capillary Electrophoresis Sensitivity->CE Yes

Caption: Logical flow for selecting an analytical method for this compound.

References

A Comparative Guide to the Validation of 5-Nitroisophthalic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of 5-Nitroisophthalic acid purity against other analytical techniques. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to this compound and the Importance of Purity

This compound (5-NIPA) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and dyes.[1] Its purity is critical as impurities can lead to side reactions, lower yields of the final product, and potential safety concerns in pharmaceutical applications. The primary synthesis route for 5-NIPA is the nitration of isophthalic acid, which can result in impurities such as unreacted starting material and other nitrated isomers.[1] Therefore, robust analytical methods are essential to ensure the quality and consistency of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Validation

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. It offers high resolution and sensitivity, enabling the separation and quantification of the main component from its potential impurities.

Experimental Protocol: A Representative HPLC Method

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% Phosphoric Acid), Gradient elution
Gradient Program Start with a lower concentration of Acetonitrile and gradually increase
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 30 °C
Sample Preparation Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile)
Data Presentation: Expected Performance of the HPLC Method

A properly validated HPLC method for this compound should meet the following performance criteria, in line with ICH guidelines.[2][3][4]

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery of 98.0% to 102.0% for the main component.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 1.0% for the peak area.
Intermediate Precision RSD ≤ 2.0% for multiple days, analysts, or instruments.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

Titrimetry

Acid-base titration is a classical analytical technique that can be used to determine the overall purity of this compound by assaying its acidic functional groups.

  • Principle : A known concentration of a strong base (e.g., sodium hydroxide) is used to neutralize the carboxylic acid groups of this compound. The endpoint is typically detected using a colorimetric indicator or a pH meter.

  • Advantages : Simple, inexpensive, and can be highly precise for determining the total acid content.

  • Limitations : It is not a specific method and cannot distinguish between this compound and other acidic impurities.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile compounds.[5]

  • Principle : For non-volatile compounds like this compound, derivatization is necessary to convert the carboxylic acid groups into more volatile esters. The derivatized sample is then vaporized and separated in a capillary column.

  • Advantages : High resolution and sensitivity.

  • Limitations : Requires a derivatization step, which can be time-consuming and introduce potential errors. The high temperatures in the GC inlet and column may not be suitable for all nitroaromatic compounds.[6]

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field.[7][8]

  • Principle : As an acidic compound, this compound will be ionized in a suitable buffer and can be separated from other charged impurities.

  • Advantages : High efficiency, short analysis times, and requires very small sample volumes.

  • Limitations : Can be less robust than HPLC and may have lower sensitivity for some applications.

Table 3: Comparison of Analytical Techniques for this compound Purity

FeatureHPLCTitrimetryGas Chromatography (GC)Capillary Electrophoresis (CE)
Specificity High (separates impurities)Low (measures total acidity)High (separates impurities)High (separates impurities)
Sensitivity HighModerateVery HighHigh
Precision HighVery High (for total assay)HighHigh
Sample Throughput ModerateHighLow to ModerateHigh
Cost (Instrument) HighLowHighModerate to High
Sample Prep. Simple dissolutionSimple dissolutionDerivatization requiredSimple dissolution
Key Advantage Versatility and impurity profilingSimplicity and low cost for assayHigh resolution for volatile compoundsHigh efficiency and speed
Key Limitation Higher costLack of specificityDerivatization needed for non-volatile analytesCan be less robust than HPLC

Visualizing the Workflow and Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for HPLC validation and the logical relationship in selecting an analytical method.

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_report Final Report prep_sample Weigh and Dissolve 5-NIPA Sample injection Inject Samples and Standards prep_sample->injection prep_std Prepare Standard Solutions of Known Concentrations prep_std->injection instrument HPLC System Setup (Column, Mobile Phase, etc.) instrument->injection data_acq Data Acquisition (Chromatograms) injection->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness report Generate Validation Report with Data Summary specificity->report linearity->report accuracy->report precision->report lod_loq->report robustness->report

Caption: Workflow for the validation of an HPLC method for this compound purity.

Method_Selection cluster_purpose Purpose of Analysis cluster_methods Recommended Method start Analytical Need purpose_assay Routine Assay (Total Purity) start->purpose_assay purpose_impurities Impurity Profiling & Quantification start->purpose_impurities method_titration Titrimetry purpose_assay->method_titration Simple & Cost-effective method_hplc HPLC purpose_assay->method_hplc If higher specificity is needed purpose_impurities->method_hplc Specific & Quantitative method_other Other (GC, CE for specific needs) purpose_impurities->method_other Orthogonal Method

Caption: Decision tree for selecting an analytical method for this compound.

Conclusion

The validation of this compound purity is crucial for its application in the pharmaceutical and dye industries. HPLC stands out as the most versatile and reliable method, offering the specificity required for comprehensive impurity profiling. While simpler techniques like titration are suitable for routine assays of total acidity, they lack the ability to identify and quantify individual impurities. For specialized applications, GC (with derivatization) and CE can serve as valuable alternative or complementary techniques. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for impurity identification, desired precision, sample throughput, and available resources.

References

Comparative Biological Activities of 5-Nitroisophthalic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of 5-Nitroisophthalic acid derivatives is crucial for advancing therapeutic innovations. This guide provides a comparative analysis of the biological activities of various derivatives, supported by available data and detailed experimental protocols to ensure reproducibility and further investigation.

This compound, a versatile chemical intermediate, serves as a foundational scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties. This guide synthesizes the available research to offer a comparative perspective on these activities.

Comparative Analysis of Biological Activity

Anticancer Activity

Research into the anticancer potential of nitroaromatic compounds suggests that derivatives of this compound could exhibit significant antiproliferative effects. The mechanism of action for many nitroaromatic compounds is linked to their ability to be reduced in hypoxic tumor environments, leading to the formation of cytotoxic radicals. Furthermore, the dicarboxylic acid nature of the parent molecule allows for the synthesis of amides and esters, which can modulate the compound's solubility, cell permeability, and interaction with biological targets.

Further targeted research is necessary to build a comprehensive dataset of the anticancer activities of a broad spectrum of this compound derivatives.

Antimicrobial Activity

The nitro group is a well-known pharmacophore in antimicrobial agents. Derivatives of this compound, particularly amides and esters, are being investigated for their potential to inhibit the growth of various microbial pathogens. The structural modifications on the carboxylic acid groups can influence the compound's ability to penetrate bacterial cell walls and interact with essential enzymes or cellular processes.

Systematic screening of a library of this compound derivatives against a panel of clinically relevant bacteria and fungi is warranted to identify lead compounds for further development.

Experimental Protocols

To facilitate further research and ensure the comparability of results, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

General Synthesis of 5-Nitroisophthalamide Derivatives

A general procedure for the synthesis of N,N'-disubstituted-5-nitroisophthalamides involves the following steps:

  • Activation of Carboxylic Acids: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of N,N-dimethylformamide (DMF). This reaction converts the carboxylic acid groups to more reactive acyl chlorides. The reaction is usually carried out at room temperature or with gentle heating.

  • Amidation: The resulting 5-nitroisophthaloyl dichloride is then reacted with a primary or secondary amine (2 equivalents) in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction. The reaction is typically performed in an inert solvent like DCM or tetrahydrofuran (THF) at 0°C to room temperature.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is typically washed with water, dilute acid (e.g., 1M HCl), and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.

DOT Diagram of the General Synthesis Workflow:

Synthesis_Workflow Start This compound AcylChloride 5-Nitroisophthaloyl Dichloride Start->AcylChloride SOCl2 or (COCl)2 DMF (cat.), Solvent Product N,N'-disubstituted- 5-Nitroisophthalamide AcylChloride->Product Amine Primary/Secondary Amine (2 eq.) Amine->Product Base Base (e.g., Et3N) Base->Product

Caption: General workflow for the synthesis of 5-Nitroisophthalamide derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized derivatives can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions of the compounds are then added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

DOT Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow Start Seed Cancer Cells in 96-well plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with This compound Derivatives Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (3-4h) AddMTT->Incubate3 Solubilize Solubilize Formazan (e.g., with DMSO) Incubate3->Solubilize Measure Measure Absorbance (e.g., at 570nm) Solubilize->Measure Analyze Calculate % Viability and IC50 Values Measure->Analyze

Caption: Workflow for determining in vitro anticancer activity using the MTT assay.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

The antimicrobial activity of the synthesized derivatives can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

  • Bacterial/Fungal Strains: Standard and clinically isolated strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.

  • Inoculum Preparation: A standardized inoculum of the microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: The standardized inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DOT Diagram of the Broth Microdilution Workflow:

Broth_Microdilution_Workflow Start Prepare Serial Dilutions of This compound Derivatives Inoculate Inoculate Wells with Microbial Suspension Start->Inoculate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Inoculate Incubate Incubate under Appropriate Conditions Inoculate->Incubate DetermineMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->DetermineMIC

Caption: Workflow for determining antimicrobial activity via the broth microdilution method.

Conclusion

This compound derivatives represent a promising class of compounds with potential applications in anticancer and antimicrobial drug discovery. This guide provides a foundational understanding of their biological activities and the necessary experimental protocols to drive further research. The synthesis of diverse libraries of these derivatives and their systematic biological evaluation are critical next steps in unlocking their full therapeutic potential. Researchers are encouraged to utilize the provided methodologies to contribute to a more comprehensive understanding of the structure-activity relationships within this class of compounds.

A Comparative Guide: 5-Nitroisophthalic Acid versus Terephthalic Acid as MOF Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two aromatic dicarboxylic acid linkers used in the synthesis of Metal-Organic Frameworks (MOFs): 5-nitroisophthalic acid and the more conventional terephthalic acid. The choice of organic linker is a critical determinant of the resulting MOF's structure, porosity, and functional properties. This document aims to furnish researchers with the necessary data to make informed decisions when selecting a linker for specific applications, from gas storage and separation to catalysis and drug delivery.

Structural and Functional Differences at a Glance

This compound and terephthalic acid are isomers of benzenedicarboxylic acid, differing in the substitution pattern of their carboxylate groups and the presence of a nitro functional group on the former. Terephthalic acid is a para-substituted (1,4-), linear linker, which often leads to the formation of highly symmetric and porous MOF structures. In contrast, this compound is a meta-substituted (1,3-) linker, which introduces a kink in the framework structure. Additionally, the electron-withdrawing nitro group (-NO2) in the 5-position of the isophthalate backbone significantly influences the electronic properties and chemical reactivity of the resulting MOF.

Linker_Comparison cluster_TPA Terephthalic Acid cluster_5NIP This compound TPA Linear Geometry (para-substitution) High Symmetry Chemically Robust _5NIP Bent Geometry (meta-substitution) Asymmetric Pore Environments Electron-Withdrawing Nitro Group Potential for Enhanced Gas Adsorption TPA_node Terephthalic Acid-based MOFs TPA_node->TPA Leads to _5NIP_node This compound-based MOFs _5NIP_node->_5NIP Leads to MOF_Synthesis_Workflow start Start dissolve Dissolve Metal Salt and Organic Linker in Solvent start->dissolve react Solvothermal/Hydrothermal Reaction in Autoclave dissolve->react cool Cool to Room Temperature react->cool filter Filter and Collect Crystals cool->filter wash Wash with Solvents (e.g., DMF, Ethanol) filter->wash dry Dry under Vacuum wash->dry characterize Characterization (PXRD, TGA, BET, etc.) dry->characterize end End characterize->end Linker_Structures cluster_5nip This compound cluster_tpa Terephthalic Acid node5nip nodetpa

A Spectroscopic Comparison of 5-Nitroisophthalic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 5-Nitroisophthalic acid with its precursors, m-xylene and isophthalic acid. The following sections present quantitative spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the synthetic and analytical workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to the Compounds

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] It is typically synthesized by the nitration of isophthalic acid, which itself is often produced through the oxidation of m-xylene.[2][3][4][5] Understanding the spectroscopic characteristics of each compound is crucial for reaction monitoring, quality control, and structural elucidation. This guide compares the Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for these three compounds.

Comparative Spectroscopic Data

The key spectroscopic features of m-xylene, isophthalic acid, and this compound are summarized in the tables below. This data allows for a clear comparison of how the chemical structure modifications—from a hydrocarbon to a dicarboxylic acid, and finally to a nitro-substituted dicarboxylic acid—are reflected in their respective spectra.

Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
m-Xylene 3050-2850, 1605, 1495, 770C-H (aromatic and alkyl), C=C (aromatic), C-H (out-of-plane bend)
Isophthalic Acid 3300-2500 (broad), 1720-1680, 1610, 1300, 920O-H (carboxylic acid), C=O (carboxylic acid), C=C (aromatic), C-O, O-H (out-of-plane bend)[6][7][8][9][10][11]
This compound 3300-2500 (broad), 1720-1680, 1550-1500, 1350-1300, 1615O-H (carboxylic acid), C=O (carboxylic acid), N=O (asymmetric stretch), N=O (symmetric stretch), C=C (aromatic)[12][13]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
m-Xylene (in CDCl₃)~7.1, ~2.3m, sAr-H, Ar-CH₃[2][14]
Isophthalic Acid (in DMSO-d₆)~13.3, ~8.5, ~8.2, ~7.7br s, s, d, t-COOH, H-2, H-4/H-6, H-5
This compound (in DMSO-d₆)~8.7, ~8.6s, sH-4/H-6, H-2[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
CompoundChemical Shift (δ, ppm)Assignment
m-Xylene (in CDCl₃)~137, ~130, ~128, ~126, ~21C-1/C-3, C-5, C-4/C-6, C-2, -CH₃
Isophthalic Acid (in DMSO-d₆)~166, ~133, ~131, ~130, ~129-COOH, C-1/C-3, C-5, C-2, C-4/C-6
This compound ~165, ~148, ~135, ~132, ~126-COOH, C-5, C-1/C-3, C-2, C-4/C-6
UV-Visible (UV-Vis) Spectroscopy Data
Compoundλmax (nm)SolventChromophore
m-Xylene ~265EthanolBenzene Ring
Isophthalic Acid ~280, ~290EthanolBenzoic Acid System
This compound ~270-280Not SpecifiedNitro-substituted Benzene Ring

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy

For Solid Samples (Isophthalic Acid and this compound):

  • Sample Preparation (Thin Film Method): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like acetone or methylene chloride.[14]

  • A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[14]

  • The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.[14]

  • Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the clean, empty salt plate is recorded.

  • The IR spectrum of the sample is then recorded, typically in the range of 4000-400 cm⁻¹.

For Liquid Samples (m-Xylene):

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates to create a thin liquid film.

  • Data Acquisition: The "sandwich" of salt plates is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum is recorded with the empty salt plates.

  • The IR spectrum of the liquid sample is then recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

  • Data Acquisition: The NMR tube is placed in the NMR spectrometer.

  • The magnetic field is shimmed to ensure homogeneity.

  • For ¹H NMR, the spectrum is typically acquired over a range of -1 to 14 ppm.

  • For ¹³C NMR, the spectrum is acquired with proton decoupling over a range of 0 to 220 ppm.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: A quartz cuvette is filled with the solvent to be used as a blank.

  • The spectrophotometer is zeroed with the blank cuvette.

  • The blank is replaced with a cuvette containing the sample solution.

  • The absorbance spectrum is recorded over the desired wavelength range, typically 200-800 nm.

Synthesis and Analysis Workflow

The following diagram illustrates the synthetic pathway from m-xylene to this compound, along with the key analytical techniques used for characterization at each step.

G cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis m_xylene m-Xylene isophthalic_acid Isophthalic Acid m_xylene->isophthalic_acid Oxidation ir_spec IR Spectroscopy m_xylene->ir_spec nmr_spec NMR (¹H, ¹³C) m_xylene->nmr_spec uv_vis_spec UV-Vis Spectroscopy m_xylene->uv_vis_spec nitroisophthalic_acid This compound isophthalic_acid->nitroisophthalic_acid Nitration isophthalic_acid->ir_spec isophthalic_acid->nmr_spec isophthalic_acid->uv_vis_spec nitroisophthalic_acid->ir_spec nitroisophthalic_acid->nmr_spec nitroisophthalic_acid->uv_vis_spec

Caption: Synthetic and analytical workflow for this compound.

References

Performance Evaluation of Dyes Synthesized from 5-Nitroisophthalic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of dyes synthesized from 5-nitroisophthalic acid and its derivatives, offering a comparative analysis against commercially available alternative disperse dyes. The information presented herein is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction

This compound is a versatile chemical intermediate primarily used in the synthesis of pharmaceuticals and dyes. In the dye industry, it serves as a precursor to 5-aminoisophthalic acid, which is a key component in the production of various dyestuffs, particularly azo dyes. These dyes are valued for their wide range of colors and applicability to synthetic fibers. This guide focuses on the performance characteristics of dyes derived from this lineage and compares them with established commercial disperse dyes.

Performance Comparison of Dyes

The performance of newly synthesized and commercial dyes is crucial for their application. Key performance indicators include their photophysical properties, such as absorption and emission characteristics, and their fastness to various environmental factors.

Photophysical Properties

Table 1: Absorption Maxima (λmax) of Azo Dyes Derived from 5-Aminoisophthalic Acid in Various Solvents

Dye StructureSolventλmax (nm)[1]
5aDMF486
Pyridine482
Dioxane475
5bDMF492
Pyridine488
Dioxane480
5cDMF505
Pyridine498
Dioxane490
5dDMF495
Pyridine490
Dioxane482
5eDMF510
Pyridine502
Dioxane495
5fDMF515
Pyridine508
Dioxane500
5gDMF498
Pyridine492
Dioxane485
5hDMF520
Pyridine512
Dioxane505

Note: The specific structures of dyes 5a-5h are detailed in the source literature.

Comparative Performance of Commercial Disperse Dyes

For a comprehensive evaluation, the performance of dyes derived from this compound should be compared against established commercial alternatives. The following table summarizes the performance data for selected C.I. (Colour Index) Disperse Dyes.

Table 2: Performance Data of Selected Commercial Disperse Dyes

Dye NameC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Molar Extinction Coefficient (ε)
Disperse Brown 111152Monoazo5-654-5Not Available
Disperse Orange 2511227Monoazo5-64-54Not Available
Disperse Red 8211140MonoazoGoodGoodGoodNot Available
Disperse Blue 7911345Monoazo6-754-572,000 - 73,000 L·mol⁻¹·cm⁻¹[2]

Fastness ratings are on a scale of 1 to 5 for wash and sublimation (5 being excellent) and 1 to 8 for light fastness (8 being excellent).

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential.

Synthesis of Azo Dyes from 5-Aminoisophthalic Acid

The synthesis of azo dyes from 5-aminoisophthalic acid typically involves a two-step diazotization and coupling reaction.

Diagram 1: General Synthesis Pathway of Azo Dyes from this compound

Synthesis_Pathway This compound This compound Reduction Reduction This compound->Reduction [H] 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid Reduction->5-Aminoisophthalic Acid Diazotization Diazotization 5-Aminoisophthalic Acid->Diazotization NaNO₂, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction Coupling Component Coupling Component Coupling Component->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye

Caption: Synthesis of azo dyes from this compound.

Detailed Protocol:

  • Reduction of this compound: this compound is reduced to 5-aminoisophthalic acid using a suitable reducing agent, such as sodium sulfide or catalytic hydrogenation.

  • Diazotization of 5-Aminoisophthalic Acid: The resulting 5-aminoisophthalic acid is diazotized by treating it with a cold solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a temperature of 0-5 °C.

  • Coupling Reaction: The freshly prepared diazonium salt is then coupled with a suitable coupling component (e.g., a phenol, naphthol, or aromatic amine) to form the final azo dye. The reaction conditions, such as pH and temperature, are critical for achieving a good yield and purity of the dye.

Performance Evaluation Methods

Diagram 2: Experimental Workflow for Dye Performance Evaluation

Dye_Performance_Workflow cluster_synthesis Dye Synthesis & Purification cluster_photophysical Photophysical Characterization cluster_fastness Fastness Testing Synthesized Dye Synthesized Dye UV-Vis Spectroscopy UV-Vis Spectroscopy Synthesized Dye->UV-Vis Spectroscopy Fluorescence Spectroscopy Fluorescence Spectroscopy Synthesized Dye->Fluorescence Spectroscopy Light Fastness (ISO 105-B02) Light Fastness (ISO 105-B02) Synthesized Dye->Light Fastness (ISO 105-B02) Wash Fastness (ISO 105-C06) Wash Fastness (ISO 105-C06) Synthesized Dye->Wash Fastness (ISO 105-C06) Sublimation Fastness (ISO 105-P01) Sublimation Fastness (ISO 105-P01) Synthesized Dye->Sublimation Fastness (ISO 105-P01) Molar Extinction Coefficient Molar Extinction Coefficient UV-Vis Spectroscopy->Molar Extinction Coefficient Quantum Yield Quantum Yield Fluorescence Spectroscopy->Quantum Yield

Caption: Workflow for evaluating dye performance.

  • Determination of Molar Extinction Coefficient (ε):

    • Prepare a series of dye solutions of known concentrations in a suitable solvent.

    • Measure the absorbance of each solution at its λmax using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration.

    • The molar extinction coefficient is calculated from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette.

  • Fastness Testing:

    • Light Fastness (ISO 105-B02): Dyed fabric samples are exposed to a controlled artificial light source that simulates natural daylight. The degree of fading is assessed by comparing the exposed sample with a set of blue wool standards.

    • Wash Fastness (ISO 105-C06): A dyed fabric specimen in contact with specified adjacent fabrics is laundered under specified conditions. The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.

    • Sublimation Fastness (ISO 105-P01): A dyed fabric sample is heated under controlled conditions of temperature and pressure in contact with an undyed fabric. The change in shade of the dyed sample and the degree of staining on the undyed fabric are evaluated.

Conclusion

Dyes synthesized from this compound, particularly the azo dyes derived from 5-aminoisophthalic acid, exhibit a range of colors with absorption maxima across the visible spectrum. While a complete quantitative performance profile is not yet fully established in publicly available literature, the initial data on their absorption characteristics suggest their potential as viable dyestuffs. For a comprehensive assessment, further research is required to determine their molar extinction coefficients, quantum yields, and detailed fastness properties.

The commercially available disperse dyes presented in this guide offer a benchmark for performance. A direct comparison highlights that while some alternatives like C.I. Disperse Blue 79 have well-documented high molar extinction coefficients, the fastness properties of many commercial dyes are generally good to excellent. Future development of dyes from this compound should aim to match or exceed these performance standards to be competitive for various applications in research and industry. This guide provides a foundational framework and the necessary experimental protocols for such comparative evaluations.

References

A Comparative Guide to the Stability of Coordination Polymers Based on 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coordination polymers (CPs), including metal-organic frameworks (MOFs), constructed from 5-nitroisophthalic acid (5-H2nip) have garnered significant interest due to their diverse structural topologies and potential applications in areas such as catalysis, luminescence, and gas storage. The stability of these materials—thermal, chemical, and structural—is a critical parameter that dictates their viability for practical applications. This guide provides an objective comparison of the stability of various CPs based on this compound, supported by experimental data from recent literature.

Data Presentation: Stability Comparison

The stability of coordination polymers is fundamentally influenced by the choice of the metal center, the coordination environment, and the presence of guest molecules. The following table summarizes quantitative stability data for several CPs derived from this compound.

Coordination Polymer FormulaMetal Ion(s)Thermal Stability (Decomposition Temperature)Chemical Stability Notes
--INVALID-LINK--₂ (Ln = Sm, Gd, Dy)Sm, Gd, DyStable up to ~350°C after initial loss of water molecules.[1]Specific solvent or pH stability data not provided.
[Sm₃(5-nip)₄(5-Hnip)(H₂O)₇·9H₂O]nSmThe dehydrated framework exhibits high stability up to 400°C (673 K).[1]Specific solvent or pH stability data not provided.
{--INVALID-LINK--₂}n (Ln = Nd, Dy, Ho)Nd, Dy, HoGuest DMF molecules can be reversibly removed without framework collapse.[2]The structural integrity upon desolvation suggests good framework robustness.[2]
[Mn(µ₃-5-nip)(1-meim)₂(H₂O)]nMnThermal properties have been studied via simultaneous thermal analysis.[3][4][5]Specific solvent or pH stability data not provided.
{[Co(µ-5-nip)(1-meim)₃]∙H₂O}nCoThermal properties have been studied via simultaneous thermal analysis.[3][4][5]Specific solvent or pH stability data not provided.
[Ni(NIPH)(bix)(H₂O)₂]nNiThermogravimetric analysis was performed to assess thermal stability.[6]Specific solvent or pH stability data not provided.
Cadmium CPs with 5-R-isophthalic acid (Comparative example)CdHigh thermal stability confirmed by TGA.[7]Excellent stability demonstrated in a wide pH range of 1–14 and in various organic solvents.[7]

Experimental Protocols

The assessment of CP stability relies on a combination of analytical techniques. The methodologies detailed below are standard protocols cited in the literature for evaluating the thermal, chemical, and structural integrity of these materials.

1. Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the primary method for determining the thermal stability of coordination polymers.

  • Objective: To determine the temperatures at which the material loses mass due to the removal of guest/coordinated solvent molecules and eventual framework decomposition.

  • Methodology: A small quantity (typically 5-10 mg) of the powdered sample is placed in a TGA crucible. The sample is then heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (commonly nitrogen or air). The instrument records the mass of the sample as a function of temperature. The resulting curve shows distinct steps corresponding to mass loss events. The onset temperature of the final, sharp weight loss is typically considered the decomposition temperature of the framework.[1][8][9]

2. Powder X-ray Diffraction (PXRD) for Structural Integrity

PXRD is an essential technique for verifying the crystalline structure of the CPs before and after stability tests.

  • Objective: To confirm that the crystalline framework of the polymer remains intact after being subjected to thermal stress, different solvents, or varying pH conditions.

  • Methodology: A PXRD pattern of the as-synthesized, powdered material is first recorded to serve as a reference. The material is then subjected to a stability test (e.g., immersed in a specific solvent for 24 hours). After the test, the sample is recovered, dried, and a new PXRD pattern is collected. The stability is confirmed if the peak positions and relative intensities of the new pattern match the original one, indicating that the crystal structure has been retained.[2][7][10]

3. Chemical Stability Assessment (Solvent and pH Resistance)

This protocol assesses the robustness of the CP framework in various chemical environments.

  • Objective: To determine the range of solvents and pH values in which the CP maintains its structural integrity.

  • Methodology:

    • Several vials are prepared, each containing a small amount of the powdered CP sample.

    • Each vial is filled with a different testing liquid (e.g., water, ethanol, DMF, or aqueous solutions buffered at various pH levels from acidic to basic).

    • The vials are sealed and left to stand for a defined period (e.g., 24-72 hours) at room temperature.

    • After immersion, the solid material is isolated by centrifugation or filtration, washed, and dried.

    • The structural integrity of the treated samples is then analyzed using PXRD and compared to the as-synthesized material.[7][11]

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing the stability of coordination polymers.

G cluster_0 cluster_1 Stability Assessment Workflow cluster_2 Structural Integrity Check A Synthesized Coordination Polymer (this compound Based) B Thermal Stability A->B Test E Chemical Stability A->E Test H Powder X-ray Diffraction (PXRD) A->H As-Synthesized C Thermogravimetric Analysis (TGA) B->C Method D Decomposition Temperature C->D Result K Overall Stability Profile D->K F Immersion in Solvents / Aqueous pH Solutions E->F Protocol G Treated CP Sample F->G Post-treatment G->H Treated I Compare PXRD Patterns (As-Synthesized vs. Treated) H->I J Assess Structural Integrity I->J J->K

Caption: Workflow for the comprehensive stability assessment of coordination polymers.

This guide is intended for informational purposes for a scientific audience. All experimental work should be conducted with appropriate safety precautions.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 5-Nitroisophthalic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates like 5-Nitroisophthalic acid is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of common analytical techniques for the characterization of this compound, supported by representative experimental data and detailed methodologies. The focus is on the cross-validation of these methods to ensure the integrity and reliability of analytical results.

This compound (CAS 618-88-2) is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and dyes.[1] Its purity and impurity profile can significantly impact the outcome of subsequent manufacturing steps and the quality of the final product. Therefore, employing and cross-validating multiple analytical techniques is a cornerstone of a robust quality control strategy.

Comparative Performance of Analytical Methods

The choice of an analytical method is often a balance between specificity, sensitivity, accuracy, precision, and throughput. Below is a summary of typical performance characteristics for common analytical techniques used in the characterization of this compound. The presented values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Titrimetry (Acid-Base)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)Fourier-Transform Infrared Spectroscopy (FTIR)
Linearity (R²) >0.999N/A>0.998>0.999N/A (Primarily for Identification)
Limit of Detection (LOD) 1-5 µg/mLN/A<1 µg/mL (with derivatization)0.01-0.1%N/A
Limit of Quantification (LOQ) 5-15 µg/mLN/A1-5 µg/mL (with derivatization)0.05-0.5%N/A
Accuracy (% Recovery) 98-102%99-101%95-105%98-102%N/A
Precision (%RSD) < 2%< 1%< 5%< 2%N/A
Specificity High (Separation-based)Low (Non-specific for acidic impurities)Very High (Separation & Mass Spec)High (Structure-specific)High (Fingerprint identification)
Throughput MediumHighLow-MediumMediumHigh

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation and cross-validation of analytical methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), an autosampler, and a column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% phosphoric acid to suppress the ionization of the carboxylic acid groups.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Generate a series of calibration standards by serial dilution of the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in an unknown sample is determined using the linear regression equation derived from the calibration curve.

Titrimetry (Acid-Base)

This classical method provides a quantitative measure of the total acidic content and is useful for a rapid purity assessment.

  • Apparatus: Calibrated burette, beaker, magnetic stirrer.

  • Reagents:

    • Standardized 0.1 N Sodium Hydroxide (NaOH) solution.

    • Phenolphthalein indicator.

    • Ethanol (neutralized).

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound into a beaker.

    • Dissolve the sample in a suitable volume of neutralized ethanol (e.g., 50 mL).

    • Add a few drops of phenolphthalein indicator.

    • Titrate with the standardized 0.1 N NaOH solution until a persistent pink endpoint is observed.

  • Calculation:

    Where:

    • V = Volume of NaOH used (L)

    • N = Normality of NaOH solution

    • E = Equivalent weight of this compound (Molecular Weight / 2, as it is a dicarboxylic acid)

    • W = Weight of the sample (g)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique, particularly useful for identifying and quantifying volatile impurities, often after derivatization.

  • Instrumentation: A GC system coupled to a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation (with Silylation):

    • Accurately weigh about 1 mg of this compound into a vial.

    • Add a suitable solvent (e.g., 1 mL of pyridine).

    • Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

    • Heat the vial at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Quantification: Use an internal standard (e.g., a structurally similar compound not present in the sample). Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble (e.g., DMSO-d6).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Procedure:

    • Accurately weigh a known amount of this compound and the internal standard into an NMR tube.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.

  • Calculation: The purity of this compound can be calculated using the following formula:

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is an excellent technique for the identification and confirmation of the chemical structure of this compound by comparing its spectrum to a reference spectrum.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place the sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the obtained spectrum with a reference spectrum of this compound. Key characteristic peaks include those for the carboxylic acid O-H stretch, C=O stretch, and the nitro group N-O stretches.

Cross-Validation Workflow and Data Comparison

The cross-validation of analytical methods is essential to demonstrate the consistency and reliability of the data generated. A typical workflow involves analyzing the same batch of this compound using two or more of the described methods and comparing the results.

CrossValidationWorkflow cluster_methods Analytical Methods HPLC HPLC Analysis Results Analytical Results HPLC->Results Titration Titrimetry Titration->Results GCMS GC-MS Analysis GCMS->Results qNMR qNMR Analysis qNMR->Results Sample Sample of This compound Sample->HPLC Sample->Titration Sample->GCMS Sample->qNMR Comparison Data Comparison & Statistical Analysis Results->Comparison Conclusion Conclusion on Method Concordance Comparison->Conclusion MethodSelection cluster_attributes Key Attributes cluster_methods Recommended Methods Requirement Analytical Requirement Specificity Specificity Requirement->Specificity Impurity Profiling Quantification Quantification Requirement->Quantification Purity Assay Identification Identification Requirement->Identification Structural Confirmation HPLC_GCMS HPLC / GC-MS Specificity->HPLC_GCMS HPLC_Titration_qNMR HPLC / Titration / qNMR Quantification->HPLC_Titration_qNMR FTIR_NMR FTIR / NMR Identification->FTIR_NMR

References

Safety Operating Guide

Proper Disposal of 5-Nitroisophthalic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 5-Nitroisophthalic acid are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its disposal, grounded in established safety protocols. Adherence to these guidelines will help mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate care. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[1][3]

  • Hand Protection: Wear appropriate protective gloves.

  • Respiratory Protection: In situations where dust may be generated, use a dust respirator or ensure work is conducted in a well-ventilated area, such as under a fume hood.[1]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[4]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound involve treatment as chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local and state regulations, as these may vary.

Step 1: Waste Collection

  • Carefully collect the this compound waste, whether it is excess reagent or contaminated material.

  • If dealing with a spill, sweep up the solid material.[1][3] Avoid generating dust during this process.[1][5] Dry clean-up procedures are recommended.

  • Place the collected waste into a clean, dry, and clearly labeled container. The container should be sealable to prevent leakage or spillage.

Step 2: Labeling and Storage

  • Label the waste container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

  • Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep it away from incompatible materials, such as strong oxidizing agents.[3]

Step 3: Final Disposal

  • Arrange for pickup and disposal by a licensed professional waste disposal service.[1]

  • Common disposal methods for this type of chemical waste include:

    • Incineration: The residue can be incinerated at an approved facility. In some cases, it may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Landfill: Disposal in an authorized landfill may also be an option for the contained solid waste.

  • Never dispose of this compound down the drain or in regular trash.[1][5]

Hazard Classification and Safety Data

For quick reference, the following table summarizes the key hazard information for this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassificationGHS CodeDescriptionPictogram
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols as detailed in Safety Data Sheets (SDS). No experimental protocols were cited in the generation of this disposal guidance.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste (Sweep solid, avoid dust) ppe->collect container Place in a Labeled, Sealable Container collect->container storage Store in Designated Hazardous Waste Area container->storage disposal Arrange for Professional Disposal (Licensed Service) storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 5-Nitroisophthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 5-Nitroisophthalic acid (CAS 618-88-2), a compound that may cause skin, eye, and respiratory irritation.[1][2][3][4] Adherence to these procedural steps is critical for minimizing exposure and ensuring safe operational workflow and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to prevent contact. The following table summarizes the recommended equipment.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical safety gogglesMust conform to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary in situations with a higher risk of splashing.
Skin Chemical-resistant gloves (e.g., Natural rubber) and protective clothingInspect gloves before use and use proper removal techniques to avoid skin contact.[2] Wear appropriate protective clothing to prevent skin exposure.[5][6]
Respiratory Dust mask or respiratorIn environments where dust may be generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[1][7] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle filter is recommended.[2]

Experimental Workflow and Safety Protocols

A systematic approach to handling and disposal is crucial. The following diagram illustrates the logical workflow for managing this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing and Transfer Weighing and Transfer Prepare Workspace->Weighing and Transfer Dissolving Dissolving Weighing and Transfer->Dissolving Decontaminate Decontaminate Dissolving->Decontaminate Waste Collection Waste Collection Decontaminate->Waste Collection Disposal Disposal Waste Collection->Disposal

Handling and Disposal Workflow

Operational Plan

1. Engineering Controls and Preparation:

  • Always work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[1][6]

  • Ensure safety showers and eye wash stations are readily accessible.

  • Before handling, thoroughly review the Safety Data Sheet (SDS).

2. Handling the Compound:

  • Avoid generating dust during handling and transfer.[1]

  • Use appropriate tools for weighing and transferring the solid material.

  • When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Do not eat, drink, or smoke in the handling area.

3. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][7]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6][7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[6][7]

Disposal Plan

1. Waste Collection:

  • Collect all waste material, including unused this compound and any contaminated materials (e.g., gloves, weighing paper), in a clearly labeled, sealed container.

2. Disposal Method:

  • Dispose of chemical waste in accordance with all local, state, and federal regulations.

  • It is recommended to contact a licensed professional waste disposal service.[2]

  • One disposal option is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Do not allow the product to enter drains, sewers, or watercourses.[8]

3. Container Disposal:

  • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.